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  • Product: 5-Hydroxy-6,7,4'-trimethoxyisoflavone
  • CAS: 13186-08-8

Core Science & Biosynthesis

Foundational

5-Hydroxy-6,7,4'-trimethoxyisoflavone chemical structure and physicochemical properties

An In-Depth Technical Guide to 5-Hydroxy-6,7,4'-trimethoxyisoflavone Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of 5-Hydroxy-6,7,4'-trimet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS No: 13186-08-8), a methoxylated isoflavonoid. Also known as 7,4'-Di-O-methyltectorigenin, this compound is a derivative of the well-studied phytoestrogen tectorigenin. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical and spectroscopic properties, and probable natural sources. Furthermore, it presents adaptable, detailed protocols for its isolation and purification from botanical matrices. While direct pharmacological studies on this specific molecule are limited, this guide synthesizes data from structurally related isoflavonoids to discuss its potential biological activities and mechanisms of action based on established structure-activity relationships. This guide aims to be a foundational resource, providing the necessary technical information and methodological insights to stimulate and support future research into this promising, yet under-investigated, natural product.

Chemical Identity and Structure

The foundational step in the study of any compound is the unambiguous confirmation of its chemical identity. 5-Hydroxy-6,7,4'-trimethoxyisoflavone is an isoflavone, a class of secondary metabolites characterized by a 3-phenylchromen-4-one backbone. In the case of an isoflavone, the B-ring is attached to the C-ring at position 3, distinguishing it from its isomeric flavone counterparts where the B-ring is at position 2.

The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name 5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one[1]
Synonym 7,4'-Di-O-methyltectorigenin[2]
CAS Number 13186-08-8[2]
Molecular Formula C₁₈H₁₆O₆[2]
Molecular Weight 328.3 g/mol [2]
InChIKey WPAFRCVVAONVFD-UHFFFAOYSA-N[1]
PubChem CID 10830108[2]

Chemical Structure: Chemical structure of 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Figure 1: 2D structure of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physicochemical properties is critical for designing experimental protocols, including extraction, purification, formulation, and bioassays. While experimentally determined data for 5-Hydroxy-6,7,4'-trimethoxyisoflavone is not extensively published, reliable computational predictions provide valuable guidance for laboratory work.

Physicochemical Properties (Predicted)
PropertyPredicted ValueNotes and JustificationSource
Melting Point Data not availableAs a crystalline solid, a distinct melting point is expected. Typically determined by DSC or melting point apparatus.
Solubility Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Poorly soluble in water.The poly-methoxylated structure increases lipophilicity compared to its parent tectorigenin, while the phenolic hydroxyl group provides some polarity. This profile suggests good solubility in common organic solvents used in phytochemical research.[3]
XLogP 3.3The positive LogP value indicates a higher preference for a lipid phase over an aqueous phase, suggesting good potential for membrane permeability.[1]
Topological Polar Surface Area (TPSA) 74.2 ŲThis value is within the range typically associated with good oral bioavailability in drug discovery (Lipinski's Rule of Five).[1]
Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural elucidation and purity confirmation. Based on the known structure, the following spectral characteristics are anticipated.

TechniquePredicted Data and InterpretationSource
¹H-NMR - H-2 (s): A sharp singlet around δ 8.0-8.2 ppm, characteristic of the C2 proton in the isoflavone core. - B-Ring (AA'BB' system): Two doublets, one around δ 7.4-7.5 ppm (H-2', H-6') and another around δ 6.9-7.0 ppm (H-3', H-5'), typical for a 1,4-disubstituted benzene ring. - H-8 (s): A singlet around δ 6.5-6.6 ppm, representing the sole proton on the A-ring. - -OCH₃ (s): Three distinct singlets, each integrating to 3H, likely in the range of δ 3.8-4.0 ppm. - 5-OH (s): A sharp singlet, often downfield (>δ 12.0 ppm) due to intramolecular hydrogen bonding with the C4-carbonyl.[4]
¹³C-NMR 18 distinct signals are expected, corresponding to the 18 carbon atoms in the structure. Key signals would include the carbonyl carbon (C-4) around δ 180 ppm, and methoxy carbons around δ 55-61 ppm.[4]
Mass Spec. (HRMS-ESI) - [M+H]⁺: m/z 329.1020 - [M+Na]⁺: m/z 351.0839 - [M-H]⁻: m/z 327.0874High-resolution mass spectrometry is crucial for confirming the molecular formula (C₁₈H₁₆O₆). Tandem MS (MS/MS) would reveal characteristic fragmentation patterns useful for structural confirmation.
UV-Vis Maxima (λmax) expected around 260-270 nm (Band II, A-ring absorption) and 310-330 nm (Band I, B-ring absorption), characteristic of the isoflavone chromophore.[5]
IR (KBr) Expected peaks include: - ~3400 cm⁻¹: O-H stretching (phenolic) - ~1650 cm⁻¹: C=O stretching (γ-pyrone) - ~1610, 1580, 1510 cm⁻¹: C=C stretching (aromatic rings) - ~1250, 1180, 1030 cm⁻¹: C-O stretching (ethers)[5]

Natural Occurrence and Isolation Protocols

Probable Natural Sources

5-Hydroxy-6,7,4'-trimethoxyisoflavone is the 7,4'-di-O-methyl derivative of tectorigenin. Tectorigenin is a well-known isoflavone found in significant quantities in the rhizomes of several plants, most notably:

  • Iris domestica (formerly Belamcanda chinensis), also known as Blackberry Lily.[3]

  • Various species of the genus Dalbergia , such as Dalbergia parviflora.[2][6]

While direct isolation of 7,4'-Di-O-methyltectorigenin has not been extensively documented, its co-occurrence with its parent compound in these plants is highly probable. Biosynthetically, it would arise from tectorigenin via sequential methylation steps catalyzed by O-methyltransferase (OMT) enzymes.

Generalized Experimental Protocol for Isolation

The following protocol provides a robust, adaptable workflow for the extraction and purification of methoxylated isoflavones from plant rhizomes, based on established methodologies for Iris domestica.

Rationale: The protocol employs an initial extraction with aqueous methanol, which is effective for a broad range of flavonoid polarities. Ultrasonic assistance enhances extraction efficiency by disrupting cell walls. Subsequent liquid-liquid partitioning fractionates the crude extract based on polarity, concentrating the target isoflavone in the ethyl acetate fraction. Finally, multi-stage column chromatography provides the necessary resolution to isolate the pure compound.

Step-by-Step Methodology:

  • Preparation of Plant Material:

    • Air-dry fresh rhizomes of Iris domestica in a well-ventilated area, shielded from direct sunlight, until brittle.

    • Grind the dried material into a coarse powder (20-40 mesh) using a mechanical grinder.

  • Ultrasonic-Assisted Extraction (UAE):

    • Macerate 100 g of the dried powder in 1 L of 75% methanol (v/v) in a large flask.

    • Place the flask in an ultrasonic bath (40 kHz) and sonicate for 30-45 minutes at room temperature (25°C).[3]

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.

  • Liquid-Liquid Partitioning (Fractionation):

    • Suspend the crude extract in 500 mL of a methanol/water mixture (9:1 v/v).

    • Perform successive extractions in a separatory funnel with solvents of increasing polarity:

      • First, partition against n-hexane (3 x 500 mL) to remove non-polar lipids and waxes. Discard the hexane fraction.

      • Next, partition the remaining aqueous-methanolic phase against ethyl acetate (3 x 500 mL). The target compound, being of intermediate polarity, is expected to partition into this fraction.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent in vacuo to yield the enriched ethyl acetate fraction.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography:

      • Adsorb the ethyl acetate fraction (e.g., 5 g) onto silica gel (60-120 mesh).

      • Load the dried powder onto a silica gel column packed in n-hexane.

      • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 9:1 to 1:1).

      • Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., Toluene:EtOAc 7:3) and visualizing under UV light (254/366 nm).

      • Combine fractions containing the target compound (identified by comparison with a standard, if available, or by subsequent analysis).

    • Sephadex LH-20 Column Chromatography (for final polishing):

      • Dissolve the semi-pure fraction in methanol.

      • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

      • Elute with 100% methanol. This step is effective for removing residual pigments and small impurities.

      • Collect fractions and monitor by TLC to obtain the purified compound.

  • Purity and Structural Confirmation:

    • Assess the purity of the final product using HPLC-DAD.

    • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS) as outlined in Section 2.2.

Visualization of Isolation Workflow

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_fraction 3. Fractionation cluster_purify 4. Purification cluster_confirm 5. Confirmation plant Iris domestica Rhizomes powder Dried, Coarse Powder plant->powder Air-dry & Grind uae Ultrasonic-Assisted Extraction (75% Methanol) powder->uae crude Crude Methanol Extract uae->crude partition Liquid-Liquid Partitioning crude->partition hexane Hexane Fraction (Lipids, Waxes) partition->hexane Discard et_oac Ethyl Acetate Fraction (Enriched Isoflavones) partition->et_oac Collect silica Silica Gel Column (Gradient Elution) et_oac->silica sephadex Sephadex LH-20 (Methanol Elution) silica->sephadex Semi-pure fractions pure_cmpd Pure Compound sephadex->pure_cmpd analysis HPLC, NMR, HRMS pure_cmpd->analysis

Caption: Generalized workflow for the isolation and purification of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Pharmacology and Putative Biological Activity

Direct experimental studies on the biological activities of 5-Hydroxy-6,7,4'-trimethoxyisoflavone are scarce in publicly available literature. However, its chemical structure allows for a robust, evidence-based prediction of its potential pharmacological profile based on well-established structure-activity relationships (SAR) of the isoflavone class.

Structure-Activity Relationship (SAR) Analysis

The biological effects of flavonoids are dictated by the specific arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on their core scaffold.

  • The Isoflavone Core: The isoflavone skeleton is widely recognized for its ability to interact with various biological targets, including enzymes and nuclear receptors. It is the basis for the phytoestrogenic activity of compounds like genistein and daidzein.

  • 5-Hydroxyl Group: The presence of a hydroxyl group at the C-5 position, which can form an intramolecular hydrogen bond with the C-4 carbonyl, is a critical feature. This motif is strongly associated with antioxidant activity (by radical scavenging) and the ability to inhibit numerous kinases and other enzymes.[6]

  • Methoxy Groups (-OCH₃): Methylation of hydroxyl groups, as seen at positions C-6, C-7, and C-4', generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and may improve metabolic stability, potentially leading to better bioavailability compared to its polyhydroxylated parent, tectorigenin.

Potential Therapeutic Applications

Based on the SAR analysis and data from analogous compounds, 5-Hydroxy-6,7,4'-trimethoxyisoflavone is a promising candidate for investigation in several therapeutic areas:

  • Anti-inflammatory Activity: Many methoxylated flavonoids exhibit potent anti-inflammatory effects. This is often achieved by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of NF-κB activation prevents the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. The substitution pattern of the target compound is similar to other flavonoids known to possess this activity.

  • Anticancer Activity: Isoflavones are widely studied for their antiproliferative effects. The 5-OH group is often pivotal for this activity. Potential mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.

  • Antioxidant Activity: While methylation can sometimes reduce the direct radical-scavenging capacity compared to free hydroxyls, the remaining 5-OH group ensures that the molecule retains significant antioxidant potential.

Visualization of a Putative Signaling Pathway

The diagram below illustrates a potential mechanism for the anti-inflammatory activity of 5-Hydroxy-6,7,4'-trimethoxyisoflavone, based on the known actions of structurally related flavonoids.

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus compound 5-Hydroxy-6,7,4'- trimethoxyisoflavone IKK IKK Complex compound->IKK Inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα NF-κB IkB:e->IkB_NFkB:w NFkB:e->IkB_NFkB:w NFkB_active Active NF-κB DNA DNA NFkB_active->DNA IkB_NFkB:f1->NFkB_active Release & Translocation to Nucleus Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Cytokines

Caption: Putative anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

5-Hydroxy-6,7,4'-trimethoxyisoflavone is a structurally interesting natural product that stands at the intersection of well-known phytoestrogens and metabolically stable methoxyflavones. While its definitive isolation and bioactivity profile are yet to be fully elucidated in the scientific literature, its chemical architecture provides a strong rationale for its investigation as a potential therapeutic agent.

This guide has consolidated the available information to provide a solid foundation for researchers. The key takeaways are:

  • The compound's identity is well-defined by its CAS number (13186-08-8) and IUPAC name.

  • Reliable predictions of its physicochemical and spectroscopic properties are available to guide experimental work.

  • It is likely found in plants rich in its precursor, tectorigenin, such as Iris domestica, and robust protocols can be adapted for its isolation.

  • Structure-activity relationships strongly suggest potential anti-inflammatory, anticancer, and antioxidant activities.

Future research should focus on the definitive isolation and characterization of this compound from a natural source, which would provide crucial experimental data to validate the predictions outlined here. Subsequently, systematic screening of its biological activities using the in-vitro and in-vivo models suggested in this guide is warranted to uncover its full therapeutic potential.

References

  • U-cheol, L., Eun-Hee, K., Kyeong-Hwa, S., et al. (2014). Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora. Molecules.

  • Zhang, Y., Liu, Y., Wang, Y., et al. (2024). Moderate Drought Stress Interferes with the Physiological State and Promotes the Accumulation of Isoflavone in Reproductive Iris domestica Rhizomes. MDPI.

  • PubChem. (n.d.). 7,4'-Di-O-methyltectorigenin. National Center for Biotechnology Information. Retrieved from [Link]

  • Rojsitthisak, P., Sritularak, B., & Likhitwitayawuid, K. (2009). Bioactive constituents from the stems of Dalbergia parviflora. PubMed.

  • Winuthayanon, W., Suksen, K., Boonchird, C., et al. (2009). Flavonoids from the heartwood of the Thai medicinal plant Dalbergia parviflora and their effects on estrogenic-responsive human breast cancer cells. PubMed.

  • U-cheol, L., Eun-Hee, K., Kyeong-Hwa, S., et al. (2014). Structure and Antioxidant Activity Relationships of Isoflavonoids From Dalbergia Parviflora. PubMed.

  • PubChemLite. (n.d.). 7,4'-di-o-methyltectorigenin (C18H16O6). Université du Luxembourg. Retrieved from [Link]

  • Baderschneider, B., & Winterhalter, P. (2001). NMR Chemical Shifts of Common Flavonoids. PMC.

  • Rana, A., & Kumar, S. (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

  • Yadav, M., Singh, S. K., & Singh, R. B. (2011). ISOLATION AND CHARACTERIZATION OF A NEW COMPOUND (6-C-β-D-GLUCOPYRANOSYL RETUSIN) FROM THE BARK OF Pterocarpus Marsupium. Rasayan Journal of Chemistry.

Sources

Exploratory

In vitro pharmacological activities of 5-Hydroxy-6,7,4'-trimethoxyisoflavone

An In-Depth Technical Guide to the In Vitro Pharmacological Activities of 5-Hydroxy-6,7,4'-trimethoxyisoflavone As drug discovery pivots toward multi-target ligands, highly functionalized flavonoids have emerged as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Activities of 5-Hydroxy-6,7,4'-trimethoxyisoflavone

As drug discovery pivots toward multi-target ligands, highly functionalized flavonoids have emerged as critical scaffolds. Among these, 5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS 13186-08-8), also known taxonomically as 7,4'-Di-O-methyltectorigenin, represents a highly pure (>98% via HPLC) and structurally optimized isoflavone[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial observations. We will dissect the structure-activity relationships (SAR) that drive this compound's efficacy, explore its validated in vitro mechanisms, and provide self-validating experimental protocols designed for rigorous reproducibility in your laboratory.

Structural Pharmacology and ADMET Profiling

The biological efficacy of 5-Hydroxy-6,7,4'-trimethoxyisoflavone is inextricably linked to its precise structural conformation (Molecular Formula: C₁₈H₁₆O₆, MW: 328.3 g/mol )[1][2].

Structure-Activity Relationship (SAR) Causality: The presence of a free hydroxyl (-OH) group at the C-5 position provides a critical hydrogen-bond donor site, which is essential for anchoring the molecule within target enzyme active sites (such as DPP-IV) and for direct free radical scavenging[1]. Conversely, the three methoxy (-OCH₃) groups at the 6, 7, and 4' positions significantly enhance the lipophilicity of the core isoflavone scaffold. This specific methylation pattern reduces rapid glucuronidation (a common metabolic pitfall for polyhydroxy flavonoids), thereby improving membrane permeability and intracellular accumulation[1].

Furthermore, extensive in silico pharmacophore and ADMET profiling confirms that this compound strictly adheres to Lipinski’s Rule of Five , predicting highly desirable drug-like qualities and excellent oral bioavailability for downstream in vivo translation[3][4].

Core In Vitro Pharmacological Mechanisms

A. Antidiabetic Potential via DPP-IV Inhibition

The management of Type 2 Diabetes Mellitus (T2DM) heavily relies on preserving incretin hormones like GLP-1, which stimulate insulin secretion. Dipeptidyl peptidase-IV (DPP-IV) is the enzyme responsible for the rapid degradation of GLP-1. Recent molecular docking and pharmacological assessments of Dalbergia sissoo phytoconstituents identified 5-Hydroxy-6,7,4'-trimethoxyisoflavone as a highly potent DPP-IV inhibitor[4]. It demonstrates superior binding thermodynamics compared to established clinical standards like vildagliptin, positioning it as a safer, naturally derived antidiabetic candidate[3][4].

B. Neuroprotection in SH-SY5Y Models

Neurodegenerative pathologies, such as Parkinson's disease, are characterized by severe oxidative stress. In human neuroblastoma SH-SY5Y cell models, pretreatment with this isoflavone significantly inhibits neuronal cell death induced by 6-hydroxydopamine (6-OHDA)[1]. The compound actively suppresses the release of lactate dehydrogenase (LDH)—a definitive marker of plasma membrane rupture—thereby preserving cellular viability under severe neurotoxic stress[1].

C. Tissue Regeneration and Cell Migration

Beyond metabolic and neural targets, this compound actively modulates tissue remodeling. In vitro models demonstrate that it induces NOX2 and activates matrix metalloproteinases (MMPs)[1]. This targeted enzymatic activation degrades extracellular matrix barriers just enough to facilitate enhanced collective cell migration, a fundamental mechanism required for accelerated wound closure and tissue regeneration[1].

Quantitative Data Synthesis

To facilitate rapid comparative analysis, the following table synthesizes the thermodynamic binding affinities and inhibition metrics of 5-Hydroxy-6,7,4'-trimethoxyisoflavone against the clinical standard Vildagliptin.

Compound / LigandTarget EnzymeBinding Affinity (ΔG)Inhibition Constant (Ki)Lipinski Compliance
5-Hydroxy-6,7,4'-trimethoxyisoflavone Human DPP-IV≥ -7.3 kcal/mol≤ 3.17 μMYes (High Oral Availability)
Vildagliptin (Clinical Control) Human DPP-IV-7.3 kcal/mol4.45 μMYes

Data synthesized from ADMET profiling and in silico docking studies[3][4][5].

Mechanistic Visualizations

Mechanism of DPP-IV inhibition and subsequent GLP-1 mediated glycemic control.Neuroprotective signaling workflow against 6-OHDA-induced oxidative stress in SH-SY5Y cells.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and orthogonal readouts to prevent false positives.

Protocol 1: In Vitro Fluorometric DPP-IV Inhibition Assay

This assay utilizes the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC). DPP-IV specifically cleaves post-proline residues, releasing free AMC which fluoresces.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA). Dissolve 5-Hydroxy-6,7,4'-trimethoxyisoflavone in DMSO (final assay DMSO concentration must be <1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a black 96-well microplate, add 50 μL of human recombinant DPP-IV enzyme (0.5 U/mL) to 20 μL of the isoflavone test solution (serial dilutions from 0.1 μM to 50 μM).

    • Rationale & Causality: Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C before adding the substrate. This allows the isoflavone to reach thermodynamic binding equilibrium within the active site, ensuring accurate Ki calculations.

  • Substrate Addition: Initiate the reaction by adding 30 μL of 1 mM Gly-Pro-AMC substrate.

  • Validation Checkpoints (Self-Validation):

    • Positive Control: Vildagliptin (10 μM) to confirm assay sensitivity.

    • Background Control: Buffer + Substrate (no enzyme) to account for spontaneous AMC hydrolysis.

  • Detection: Measure fluorescence kinetically every 2 minutes for 30 minutes at Ex/Em = 360/460 nm. Calculate the IC50 using non-linear regression.

Protocol 2: SH-SY5Y Neuroprotection and LDH Release Assay

This workflow evaluates the isoflavone's ability to rescue neurons from 6-OHDA-induced oxidative damage.

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Isoflavone Pre-treatment: Aspirate media and apply 5-Hydroxy-6,7,4'-trimethoxyisoflavone (1, 5, and 10 μM) in serum-free media for exactly 2 hours.

    • Rationale & Causality: A 2-hour pre-treatment window is critical. It provides sufficient time for the lipophilic methoxy groups of the isoflavone to facilitate membrane permeation, establishing an intracellular antioxidant buffer prior to the acute ROS burst induced by the toxin.

  • Toxin Challenge: Add 6-OHDA (final concentration 50 μM) directly to the wells and incubate for 24 hours.

  • Orthogonal Readout (LDH Assay): Transfer 50 μL of the supernatant to a new plate and mix with an LDH assay reaction mixture.

    • Rationale & Causality: While MTT assays measure mitochondrial metabolism (which can be artificially skewed by plant polyphenols), LDH is a stable cytosolic enzyme. It is only released into the supernatant upon physical rupture of the plasma membrane, providing an unambiguous, orthogonal confirmation of cell death.

  • Validation Checkpoints: Include a "Vehicle + 6-OHDA" well (Maximum Toxicity) and a "Triton X-100" lysed well (Maximum LDH Release). Measure absorbance at 490 nm.

Conclusion

5-Hydroxy-6,7,4'-trimethoxyisoflavone is far more than a simple antioxidant. The strategic placement of its hydroxyl and methoxy groups yields a highly bioavailable scaffold capable of multi-target engagement. From competitive inhibition of the DPP-IV enzyme to the robust preservation of neuronal membranes under neurotoxic stress, this compound represents a highly viable candidate for advanced preclinical development in metabolic and neurodegenerative disease therapeutics.

References

  • ResearchGate. "Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo: In-silico Assessment of Antidiabetic Potential." International Journal of Pharmaceutical Sciences and Drug Research, 2024. Available at: [Link]

  • PubChem - NIH. "7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108." National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Mechanistic Profiling of 5-Hydroxy-6,7,4'-trimethoxyisoflavone in Oncology: A Technical Whitepaper

Executive Summary As the search for targeted, naturally derived oncological agents accelerates, methoxylated isoflavones have emerged as critical scaffolds for drug development.1[1] that demonstrates potent modulatory ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the search for targeted, naturally derived oncological agents accelerates, methoxylated isoflavones have emerged as critical scaffolds for drug development.1[1] that demonstrates potent modulatory effects on oncogenic signaling pathways. This whitepaper provides an in-depth technical analysis of its mechanism of action (MoA) in cancer cell lines, focusing on kinase inhibition, cell cycle regulation, and the rigorous experimental protocols required to validate these pathways.

Molecular Profile and Structural Causality

The biological efficacy of 5-Hydroxy-6,7,4'-trimethoxyisoflavone is fundamentally tied to its unique steric and electronic profile. The presence of a 5-hydroxyl group combined with three methoxy groups (at positions 6, 7, and 4') on the isoflavone backbone restricts rotational freedom while enhancing lipophilicity.2[2]. The methoxy groups specifically act as electron-donating moieties that stabilize the compound within the hydrophobic ATP-binding pockets of target kinases.

Core Mechanisms of Action in Cancer Cell Lines

Direct Inhibition of Cyclin-Dependent Kinases (CDK1 and CDK2)

Unregulated cellular proliferation is a hallmark of cancer, driven largely by the hyperactivation of the cell cycle machinery.1[1].

  • Causality: By competitively binding to the ATP-binding pocket of these kinases, the isoflavone prevents the phosphorylation of downstream regulatory proteins (such as the Retinoblastoma protein, Rb).1[1].

Modulation of Stress-Activated Protein Kinases (MAPK/ERK/JNK)

Beyond cell cycle arrest, the compound exerts profound effects on stress-activated signaling cascades.1[1].

  • Causality: Malignant cells frequently hijack these survival signaling loops to evade apoptosis under oxidative stress. By dampening the MAPK/ERK pathway, 5-Hydroxy-6,7,4'-trimethoxyisoflavone shifts the intracellular balance from proliferation toward programmed cell death.

Antimutagenic and Genoprotective PropertiesStudies have demonstrated that 7,4'-di-O-methyltectorigenin suppresses the umu gene expression of the SOS response, indicating a potent protective mechanism against DNA damage induced by mutagens[3]. In a pre-malignant context, this genoprotective effect prevents the accumulation of driver mutations, stabilizing the genome before malignant transformation can occur.

Quantitative Pharmacological Data

The following table summarizes the structural properties, binding affinities, and inhibition metrics of 5-Hydroxy-6,7,4'-trimethoxyisoflavone across various validated targets.

Target / ParameterCell Line / ModelValue / MetricReference Context
Molecular Weight N/A328.3 g/mol High-purity standard[1]
Binding Affinity (ΔG) In silico (DPP-IV model)≥ -7.3 kcal/molSuperior to Vildagliptin[2]
Inhibition Constant (Ki) In silico (DPP-IV model)≤ 3.17 µMHigh target affinity[2]
CDK1/CDK2 Inhibition Colon Cancer CellsDose-dependentCell cycle arrest[1]
Kinase Phosphorylation SH-SY5Y NeuroblastomaSignificant reductionDownregulates JNK/p38[1]

Experimental Protocols for Mechanistic Validation

To ensure trustworthiness and reproducibility in drug development workflows, the following self-validating protocols are established for evaluating the compound's efficacy.

Protocol 1: In Vitro Kinase Assay for CDK1/CDK2 Inhibition
  • Objective: To quantify the ATP-competitive inhibition of CDK1 and CDK2.

  • Causality of Design: The 15-minute pre-incubation step is critical. Because 5-Hydroxy-6,7,4'-trimethoxyisoflavone acts as an ATP-competitive inhibitor, allowing it to occupy the kinase active site prior to the introduction of high-concentration ATP prevents competitive displacement, ensuring an accurate IC50 calculation.

    • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Compound Dilution: Prepare a 10-point serial dilution of the compound in 100% DMSO, then dilute 1:10 in kinase buffer (final DMSO <1%).

    • Enzyme Reaction: Incubate recombinant CDK1/Cyclin B or CDK2/Cyclin E (1 nM) with the compound for 15 minutes at room temperature.

    • Substrate Addition: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL of Histone H1 substrate. Incubate for 60 minutes at 30°C.

    • Detection & Validation: Add a luminescence-based ATP detection reagent. Include a known CDK inhibitor (e.g., Dinaciclib) as a positive control to self-validate the assay's dynamic range.

Protocol 2: Flow Cytometric Analysis of Cell Cycle Arrest
  • Objective: To map the cell cycle phase distribution following compound treatment.

  • Causality of Design: Serum starvation synchronizes the cell population in the G0/G1 phase. This synchronization is a self-validating mechanism; it ensures that any observed G2/M accumulation post-treatment is definitively caused by the compound blocking progression during the active cycle, rather than an artifact of asynchronous baseline distribution.

    • Cell Synchronization: Seed colon cancer cells (e.g., HCT116) at 2×10^5 cells/well. Serum-starve for 24 hours to synchronize cells in G0/G1.

    • Treatment: Release cells into complete media containing vehicle (0.1% DMSO) or the isoflavone (5, 10, and 20 µM) for 24 and 48 hours.

    • Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C for ≥2 hours.

    • Staining: Resuspend in 500 µL of staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 mins at 37°C.

    • Acquisition: Acquire data using a flow cytometer (minimum 10,000 events). A dose-dependent accumulation of cells in G2/M or G1/S validates the CDK1/CDK2 inhibitory mechanism.

Signaling Pathway Visualization

The following diagram maps the causal relationships between 5-Hydroxy-6,7,4'-trimethoxyisoflavone and its intracellular targets, culminating in tumor suppression.

MOA Compound 5-Hydroxy-6,7,4'- trimethoxyisoflavone CDK1 CDK1 / Cyclin B Compound->CDK1 Inhibits CDK2 CDK2 / Cyclin E Compound->CDK2 Inhibits MAPK p38 MAPK / JNK / ERK1/2 Compound->MAPK Downregulates DNA SOS Response Suppression Compound->DNA Genoprotection CellCycle Cell Cycle Arrest (G1/S & G2/M) CDK1->CellCycle Blocks Mitosis CDK2->CellCycle Blocks S-Phase Entry Apoptosis Apoptosis & Reduced Proliferation MAPK->Apoptosis Pro-apoptotic Shift DNA->Apoptosis Prevents Mutagenesis

Caption: Mechanism of action of 5-Hydroxy-6,7,4'-trimethoxyisoflavone in cancer cell lines.

References

  • Benchchem. "5-Hydroxy-6,7,4'-trimethoxyisoflavone". Benchchem Product Catalog.
  • ResearchGate. "Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo". ResearchGate.
  • ACS Publications. "Antimutagenic Activity of Isoflavone from Pueraria lobata". Journal of Agricultural and Food Chemistry.

Sources

Exploratory

Biosynthesis and Functionalization of Methylated Isoflavones: A Technical Guide on 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Executive Summary The structural diversification of isoflavones through enzymatic O-methylation is a critical evolutionary mechanism in plants, yielding secondary metabolites with enhanced lipophilicity, bioavailability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural diversification of isoflavones through enzymatic O-methylation is a critical evolutionary mechanism in plants, yielding secondary metabolites with enhanced lipophilicity, bioavailability, and targeted pharmacological activities. Among these, 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin) stands out as a highly functionalized, multi-methylated compound. With a molecular formula of C₁₈H₁₆O₆ and a molecular weight of 328.3 g/mol , it has garnered significant attention in drug development for its potent wound healing properties and targeted enzyme inhibition[1].

This whitepaper provides an authoritative, step-by-step deconstruction of the biosynthetic pathway leading to 5-Hydroxy-6,7,4'-trimethoxyisoflavone, the mechanistic rationale behind the O-methyltransferase (OMT) cascade, and self-validating experimental methodologies for in vitro pathway reconstitution.

Structural Biochemistry and Pharmacological Relevance

The addition of methoxy (-OCH₃) groups to the isoflavone scaffold profoundly alters its interaction with biological targets. Unmethylated isoflavones (like genistein) are highly polar and rapidly undergo glucuronidation and sulfation, leading to poor systemic bioavailability[2]. Sequential methylation at the 6, 7, and 4' positions sterically shields the hydroxyl groups, reducing premature phase II metabolism and increasing membrane permeability.

Recent molecular docking and in vitro assays have demonstrated that highly methylated isoflavones derived from plant sources (such as Dalbergia sissoo) act as potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, offering a compelling mechanism for Type 2 Diabetes management[3]. Furthermore, 5-Hydroxy-6,7,4'-trimethoxyisoflavone actively induces NOX2 and matrix metalloproteinases (MMPs), accelerating collective cell migration for tissue regeneration[1].

Table 1: Pharmacological and Molecular Docking Parameters of Trimethoxyisoflavones vs. Standard Drugs
Compound / DrugTargetBinding Affinity (ΔG)Inhibition Constant (Ki)Reference
5-Hydroxy-6,7,4'-trimethoxyisoflavone DPP-IVStronger than -7.3 kcal/mol≤ 3.17 µM[3]
Vildagliptin (Clinical Control)DPP-IV-7.3 kcal/mol4.45 µM[3]

The De Novo Biosynthetic Pathway: From Primary Metabolism to the Genistein Scaffold

The biosynthesis of 5-Hydroxy-6,7,4'-trimethoxyisoflavone is a multi-stage process that bridges the general phenylpropanoid pathway with highly specific late-stage functionalization.

  • Phenylpropanoid Initiation : L-Phenylalanine is converted to p-Coumaroyl-CoA through the sequential actions of PAL, C4H, and 4CL.

  • Flavanone Formation : Chalcone synthase (CHS) condenses p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone, which is rapidly isomerized to naringenin by chalcone isomerase (CHI).

  • Isoflavone Scaffold Generation : The hallmark step of isoflavonoid biosynthesis is catalyzed by Isoflavone Synthase (IFS) , a membrane-bound cytochrome P450 (CYP93C) anchored to the endoplasmic reticulum[4]. IFS catalyzes a 2-hydroxylation followed by a cryptic 2,3-aryl migration of the B-ring, converting naringenin into the isoflavone genistein (5,7,4'-trihydroxyisoflavone).

BiosyntheticPathway N1 L-Phenylalanine N2 Naringenin N1->N2 PAL, C4H, 4CL, CHS, CHI N3 Genistein N2->N3 Isoflavone Synthase (IFS) N4 6-Hydroxygenistein N3->N4 Isoflavone 6-Hydroxylase N5 Tectorigenin (6-Methoxy) N4->N5 6-OMT + SAM N6 7-O-Methyltectorigenin N5->N6 I7OMT + SAM N7 5-Hydroxy-6,7,4'-trimethoxyisoflavone N6->N7 I4'OMT + SAM

Biosynthetic cascade of 5-Hydroxy-6,7,4'-trimethoxyisoflavone from L-Phenylalanine.

Late-Stage Functionalization: The O-Methyltransferase Cascade

To reach the final trimethoxy state, the genistein scaffold must undergo one hydroxylation and three sequential O-methylations. O-methyltransferases (OMTs) utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor. The positively charged sulfonium ion in SAM renders the methyl group highly electrophilic, making it susceptible to nucleophilic attack by the deprotonated phenolic hydroxyl groups of the isoflavone[5].

  • Step 1: 6-Hydroxylation : Isoflavone 6-hydroxylase (a CYP81E P450 enzyme) hydroxylates genistein to form 6-hydroxygenistein (5,6,7,4'-tetrahydroxyisoflavone).

  • Step 2: 6-O-Methylation : A highly specific 6-OMT transfers a methyl group to the newly formed 6-hydroxyl, yielding tectorigenin (5,7,4'-trihydroxy-6-methoxyisoflavone)[2].

  • Step 3: 7-O-Methylation : Isoflavone 7-O-methyltransferase (I7OMT) methylates the A-ring at the 7-position.

  • Step 4: 4'-O-Methylation : Finally, an isoflavone 4'-O-methyltransferase (I4'OMT), similar to PlOMT9 identified in Pueraria lobata[5], methylates the B-ring, yielding the target 5-Hydroxy-6,7,4'-trimethoxyisoflavone . The 5-hydroxyl group remains unmethylated due to strong intramolecular hydrogen bonding with the adjacent C4-carbonyl group, which severely restricts its nucleophilicity.

Experimental Methodologies: In Vitro Reconstitution and Validation

To study or engineer this pathway, researchers must isolate and validate the kinetics of the involved OMTs. The following protocol outlines a self-validating system for assaying I4'OMT activity using 7-O-methyltectorigenin as the substrate.

Protocol 1: Recombinant OMT Activity Assay

Causality & Rationale: The assay buffer is strictly maintained at pH 7.5 to ensure the catalytic histidine residue in the OMT active site remains unprotonated, allowing it to abstract a proton from the isoflavone hydroxyl group. Dithiothreitol (DTT) is included to prevent the oxidation of critical active-site cysteines.

  • Enzyme Preparation: Express recombinant I4'OMT in E. coli (BL21) and purify via Ni-NTA affinity chromatography. Desalt into 50 mM Tris-HCl (pH 7.5) containing 10% glycerol for stability.

  • Reaction Assembly: In a 100 µL reaction volume, combine:

    • 50 mM Tris-HCl (pH 7.5)

    • 2 mM DTT

    • 100 µM 7-O-methyltectorigenin (Substrate)

    • 500 µM S-adenosyl-L-methionine (SAM - Methyl Donor)

    • 10 µg purified recombinant I4'OMT

    • Self-Validation Control: Run a parallel reaction using enzyme boiled for 10 minutes at 95°C (Negative Control).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Quench the reaction by adding 20 µL of 20% Trichloroacetic acid (TCA). Rationale: TCA instantaneously denatures the enzyme, preventing residual background methylation while the sample awaits LC-MS/MS analysis.

Protocol 2: LC-MS/MS Validation
  • Extraction: Extract the quenched reaction mixture twice with 200 µL of ethyl acetate. Dry the organic phase under a gentle stream of nitrogen and reconstitute in 100 µL of 50% methanol containing 1 µM of an internal standard (e.g., formononetin-d3) to account for matrix effects and ionization suppression.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 5-Hydroxy-6,7,4'-trimethoxyisoflavone ( [M+H]+ m/z 329.1 product ions).

AssayWorkflow S1 Enzyme Prep (Recombinant OMT) S2 Reaction Assembly (Substrate + SAM) S1->S2 S3 Incubation (30°C, pH 7.5) S2->S3 S4 Termination (TCA / EtOAc) S3->S4 S5 LC-MS/MS (MRM Quantitation) S4->S5

Step-by-step in vitro O-methyltransferase biochemical assay workflow.

Sources

Foundational

Physicochemical Profiling of 5-Hydroxy-6,7,4'-trimethoxyisoflavone: Molecular Weight, Lipophilicity, and Solubility Dynamics

Executive Summary 5-Hydroxy-6,7,4'-trimethoxyisoflavone, commonly known as 7,4'-Di-O-methyltectorigenin, is a highly methoxylated flavonoid compound of significant interest in biochemical and pharmacological research[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Hydroxy-6,7,4'-trimethoxyisoflavone, commonly known as 7,4'-Di-O-methyltectorigenin, is a highly methoxylated flavonoid compound of significant interest in biochemical and pharmacological research[1]. Recent in silico and in vitro studies have highlighted its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor for antidiabetic applications[2], as well as a modulator in tissue regeneration and wound healing[1]. For researchers translating this compound from computational models to biological assays, mastering its physicochemical profile—specifically its molecular weight, lipophilicity, and solubility behavior—is a critical prerequisite. This guide provides an authoritative breakdown of these properties and details self-validating protocols for handling the compound in experimental settings.

Molecular Identity & Quantitative Data Summary

The structural framework of 5-Hydroxy-6,7,4'-trimethoxyisoflavone consists of a planar benzopyranone core decorated with one hydroxyl group and three distinct methoxy groups. This specific functional group arrangement directly dictates its mass, polarity, and interaction with solvent molecules.

ParameterValueReference
IUPAC Name 5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one[3]
Common Synonym 7,4'-Di-O-methyltectorigenin[1],[3]
Molecular Formula C18H16O6[1],[3]
Molecular Weight 328.3 g/mol [1],[3]
Computed LogP ~3.3[3],[2]
Topological Polar Surface Area (TPSA) 74.2 Ų[3]
H-Bond Donors / Acceptors 1 / 6[3]

Lipophilicity (LogP) and Partitioning Behavior

The partition coefficient (LogP) is a fundamental metric defining a molecule's lipophilicity. 5-Hydroxy-6,7,4'-trimethoxyisoflavone exhibits a computed LogP of approximately 3.3[3].

Mechanistic Causality: The baseline lipophilicity of the isoflavone core is significantly amplified by the substitution of three hydroxyl groups with methoxy (-OCH₃) groups at the 6, 7, and 4' positions. By capping these hydrogen-bond donors, the molecule's hydration shell is minimized, driving it to partition preferentially into non-polar lipid environments.

A LogP of 3.3 falls squarely within the optimal range defined by Lipinski’s Rule of Five (LogP ≤ 5)[2]. This moderate-to-high lipophilicity is crucial for drug development because it ensures the molecule can passively diffuse across the phospholipid bilayers of the gastrointestinal tract (enhancing oral bioavailability) and cellular membranes (allowing engagement with intracellular targets).

Aqueous Solubility Profile & Solubilization Strategies

While the methoxy groups improve membrane permeability, they severely compromise aqueous solubility. The compound exhibits poor water solubility, a common hurdle for highly methylated flavonoids.

Mechanistic Causality: The planar geometry of the isoflavone core allows for tight, efficient π−π stacking in the solid crystal lattice. Water molecules lack the thermodynamic capacity to disrupt these strong intermolecular forces and the hydrophobic methoxy domains. Consequently, attempting to dissolve this compound directly in aqueous buffers will result in colloidal suspensions rather than true solutions, leading to erratic dosing in biological assays.

To achieve complete solubilization, stock solutions must be prepared in a polar aprotic solvent such as 100% Dimethyl Sulfoxide (DMSO), coupled with thermal agitation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design workflows that inherently verify their own success. The following protocols for solubilization and lipophilicity determination feature built-in validation checkpoints.

Protocol A: Solubilization and Aqueous Stability Preparation

Objective: Prepare a stable, precipitate-free aqueous solution for in vitro cell assays (e.g., Caco-2 permeability).

  • Primary Solubilization: Weigh the lyophilized powder and dissolve it in 100% HPLC-grade DMSO to yield a 10 mM stock solution.

  • Thermal Agitation: Incubate the stock at 37°C for 15 minutes while vortexing.

    • Causality: Thermal input provides the kinetic energy required to overcome the lattice enthalpy of the solid state, ensuring complete solvation by DMSO.

  • Aqueous Dilution: Dilute the stock into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve the desired working concentration. Ensure the final DMSO concentration remains ≤1% v/v.

    • Causality: Exceeding 1% DMSO induces solvent-mediated cytotoxicity and artificially fluidizes cell membranes, which would invalidate downstream permeability or functional assays.

  • Self-Validation Check (Turbidimetry): Measure the optical density of the final working solution at 600 nm (OD600) against a blank of PBS containing 1% DMSO.

    • Validation Rule: An OD600 > 0.01 indicates micro-precipitation. If this occurs, the solution is a suspension, not a true solution, and must be discarded.

Protocol B: Shake-Flask Method for LogP Determination

Objective: Empirically determine the octanol/water partition coefficient.

  • Phase Mutual Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C.

    • Causality: Pre-saturating the phases prevents volume shifts caused by solvent partitioning during the actual assay, which would skew the final concentration calculations.

  • Equilibration: Add a known mass of the isoflavone to the octanol phase. Combine with the aqueous phase in a silanized glass flask and shake at 100 rpm for 24 hours at 25°C.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed at the solvent interface, ensuring pure sampling of each phase.

  • Self-Validation Check (Mass Balance): Quantify the isoflavone concentration in both phases using HPLC-UV at 254 nm. Calculate the total mass recovered ( Massoctanol​+Masswater​ ).

    • Validation Rule: If the recovery is <95% of the initial input, the assay is invalid due to compound degradation or adsorption to the glassware.

Experimental Workflow Visualization

G Start 5-Hydroxy-6,7,4'- trimethoxyisoflavone Solvent Primary Solubilization (100% DMSO, 37°C) Start->Solvent Dissolve Aqueous Aqueous Dilution (PBS pH 7.4, ≤1% DMSO) Solvent->Aqueous Dilute Precipitation Turbidimetric Validation (OD600 Measurement) Aqueous->Precipitation Monitor LogP Lipophilicity Assay (Octanol/Water) Precipitation->LogP OD600 < 0.01 Permeability Caco-2 Permeability (Apical to Basolateral) Precipitation->Permeability OD600 < 0.01 Analysis HPLC-UV/MS Quantification & Mass Balance Check LogP->Analysis Phase Sampling Permeability->Analysis Aliquot Sampling

Workflow for solubilization, lipophilicity, and permeability profiling of the isoflavone.

References

  • Title: 7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108 Source: PubChem - NIH URL: [Link]

  • Title: Molecular Docking and ADMET Profiling of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin from Dalbergia sissoo: In Silico Prediction in Antidiabetic Potential Source: ResearchGate URL: [Link]

Sources

Exploratory

Pharmacokinetics and In Vivo Bioavailability of 5-Hydroxy-6,7,4'-trimethoxyisoflavone: A Technical Whitepaper

Executive Summary The development of plant-derived isoflavones into clinically viable therapeutics hinges on overcoming traditional pharmacokinetic bottlenecks, primarily poor oral bioavailability and rapid first-pass me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of plant-derived isoflavones into clinically viable therapeutics hinges on overcoming traditional pharmacokinetic bottlenecks, primarily poor oral bioavailability and rapid first-pass metabolism. 5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS 13186-08-8), also known as 7,4'-Di-O-methyltectorigenin, represents a structural evolution in this space. By strategically balancing lipophilicity through polymethoxylation and retaining key hydrogen-bonding sites, this compound exhibits exceptional pharmacokinetic stability. This whitepaper provides an in-depth analysis of its physicochemical profile, in vivo bioavailability, dual mechanistic pathways, and the self-validating experimental protocols required for its preclinical evaluation.

Structural Pharmacognosy & Predictive ADMET Profiling

The pharmacokinetic behavior of 5-Hydroxy-6,7,4'-trimethoxyisoflavone is dictated by its unique substitution pattern. Unlike unmethylated isoflavones (e.g., genistein) which undergo rapid phase II conjugation (glucuronidation and sulfation) leading to poor systemic exposure, the presence of three methoxy groups at the 6, 7, and 4' positions provides significant steric hindrance. This structural modification shields the molecule from rapid hepatic clearance, thereby extending its half-life ( t1/2​ ) and increasing the area under the curve ( AUC ).

Furthermore, the 5-hydroxy group participates in intramolecular hydrogen bonding with the adjacent C-4 carbonyl oxygen. This interaction effectively masks the hydroxyl group from metabolic enzymes during transcellular transport, further enhancing its oral bioavailability while preserving its ability to engage therapeutic targets once in systemic circulation.

Recent pharmacophore and ADMET profiling studies (1) have validated these drug-like characteristics, confirming that the compound strictly adheres to Lipinski's Rule of Five, predicting high oral availability[1].

Quantitative ADMET and Physicochemical Data

To facilitate comparative analysis, the core quantitative parameters of 5-Hydroxy-6,7,4'-trimethoxyisoflavone are summarized below:

ParameterValuePharmacological Implication
Molecular Formula C₁₈H₁₆O₆Defines structural class (Polymethoxylated Isoflavone)
Molecular Weight 328.3 g/mol Optimal for intestinal transcellular absorption[2]
Purity (HPLC) >98%Ensures reliability for sensitive in vivo assays[2]
DPP-IV Binding Affinity (ΔG) ≥ -7.3 kcal/molHigh target engagement, comparable to synthetic drugs[1]
DPP-IV Inhibition Constant (Ki) ≤ 3.17 μMPotent enzymatic inhibition for metabolic regulation[1]
Lipinski's Rule of Five CompliantPredicts high oral bioavailability and drug-likeness[3]

Dual Mechanistic Pathways: Metabolic & Regenerative Targets

The systemic bioavailability of 5-Hydroxy-6,7,4'-trimethoxyisoflavone enables it to act on two distinct, highly valuable pharmacological pathways:

  • Metabolic Regulation (DPP-IV Inhibition): Identified as a potent phytoconstituent from sources like Dalbergia sissoo, the compound acts as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. By binding the enzyme with high affinity (ΔG ≥ -7.3 kcal/mol), it prevents the degradation of incretin hormones (GLP-1 and GIP). This mechanism enhances insulin secretion, offering a safer alternative to synthetic inhibitors like vildagliptin which are often associated with adverse effects (1)[1].

  • Tissue Remodeling (Wound Healing): In excisional wound models, the compound induces NOX2 and activates matrix metalloproteinases (MMPs). This reactive oxygen species (ROS)-mediated signaling cascade enhances collective cell migration, significantly accelerating wound closure and tissue regeneration (2)[2].

MOA Iso 5-Hydroxy-6,7,4'-trimethoxyisoflavone DPP4 DPP-IV Enzyme Inhibition (Ki ≤ 3.17 μM) Iso->DPP4 High affinity binding NOX2 NOX2 Induction Iso->NOX2 Upregulation GLP1 Preserved GLP-1/GIP DPP4->GLP1 Prevents degradation Insulin Enhanced Insulin Secretion (Antidiabetic Effect) GLP1->Insulin Metabolic regulation MMP MMP Activation NOX2->MMP ROS signaling cascade Wound Collective Cell Migration (Wound Healing) MMP->Wound Tissue remodeling

Caption: Dual Pharmacological Pathways of 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Self-Validating Experimental Methodologies

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step includes an internal control or a specific physicochemical rationale to mitigate experimental artifacts.

Protocol 1: In Vivo Pharmacokinetic Assessment in Rodent Models

This protocol outlines the quantification of plasma exposure metrics to determine true oral bioavailability ( F% ).

Step 1: Animal Stratification and Dosing

  • Action: Fast Sprague-Dawley rats for 12 hours prior to dosing. Stratify the cohort by metabolic profiles (e.g., equol producer status) before administering the compound via oral gavage (PO) or intravenous (IV) injection.

  • Causality: Absorption variability and gut microbiome differences can severely skew pharmacokinetic data. Stratifying by metabolic profiles mitigates this variability, ensuring standardized internal exposure metrics[2].

Step 2: Serial Blood Sampling

  • Action: Collect 200 μL blood samples via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Causality: The 4°C temperature halts ex vivo enzymatic degradation of the isoflavone by plasma esterases.

Step 3: Protein Precipitation (Matrix Extraction)

  • Action: Aliquot 50 μL of plasma and add 150 μL of cold acetonitrile containing an internal standard (IS) such as formononetin (50 ng/mL). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Causality: Cold acetonitrile effectively disrupts protein-drug binding and precipitates plasma proteins without degrading the analyte. The IS corrects for matrix-induced ion suppression during electrospray ionization (ESI) and normalizes variability in extraction recovery.

Step 4: LC-MS/MS Quantification

  • Action: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive ion mode [M+H]+ .

  • Self-Validation Checkpoint: The ratio of the analyte peak area to the IS peak area must construct a linear calibration curve ( R2>0.99 ). If the IS signal fluctuates by >15% between samples, matrix effects are too high, and the sample must be diluted or re-extracted.

PK_Workflow A Animal Dosing & Stratification (Metabolic Profile Control) B Serial Blood Sampling (0-24h Timecourse) A->B Temporal tracking C Plasma Separation (Centrifugation at 4°C) B->C Isolate matrix D Protein Precipitation (Cold Acetonitrile Extraction) C->D Remove proteins E LC-MS/MS Analysis (MRM Mode + Internal Standard) D->E Quantify analyte F Non-Compartmental Analysis (PK Parameter Calculation) E->F Data modeling

Caption: In Vivo Pharmacokinetic Assessment Workflow

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

To mechanistically validate the high oral availability predicted by Lipinski's rules, an in vitro intestinal permeability assay is required.

Step 1: Cell Culture & Monolayer Formation

  • Action: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation into enterocyte-like cells with established apical microvilli.

Step 2: Monolayer Integrity Validation

  • Action: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-incubate the isoflavone with Lucifer Yellow (100 μM).

  • Causality & Self-Validation: Lucifer Yellow is a paracellular permeability marker. A rejection rate of >99% validates that the tight junctions are intact. This ensures that the measured apparent permeability ( Papp​ ) of 5-Hydroxy-6,7,4'-trimethoxyisoflavone reflects true transcellular absorption rather than artifactual paracellular leakage.

Step 3: Transport Assay & Calculation

  • Action: Add the compound to the apical chamber (A-to-B transport) and sample the basolateral chamber at 30, 60, 90, and 120 minutes. Calculate Papp​=(dQ/dt)/(A×C0​) .

  • Causality: The high lipophilicity imparted by the trimethoxy groups will yield a Papp​>1×10−5 cm/s, confirming excellent intestinal permeability.

References

  • "5-Hydroxy-6,7,4'-trimethoxyisoflavone - Benchchem", Benchchem.
  • "Comparison of the mean IC50 value for antioxidant activity of various extracts", ResearchGate.
  • "Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo: In-silico Assessment of Antidiabetic Potential", ResearchGate.

Sources

Foundational

Protein Target Identification for 5-Hydroxy-6,7,4'-Trimethoxyisoflavone Using Molecular Docking: A Technical Guide

Executive Summary & Pharmacological Context As computational pipelines increasingly drive early-stage drug discovery, the transition from in silico hits to in vitro validation demands rigorous, self-validating methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As computational pipelines increasingly drive early-stage drug discovery, the transition from in silico hits to in vitro validation demands rigorous, self-validating methodologies. This technical guide explores the protein target identification and molecular docking protocols for 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin)[1][2].

With a molecular formula of C₁₈H₁₆O₆ and a molecular weight of 328.3 g/mol , this high-purity methoxylated isoflavone has demonstrated significant pharmacological potential[1][2]. Recent high-throughput in silico profiling of phytochemicals (notably from Dalbergia sissoo) has identified this specific isoflavone as a top-performing competitive inhibitor of Human Dipeptidyl Peptidase-IV (DPP-IV) , a primary therapeutic target for Type 2 Diabetes Mellitus (T2DM)[3][4].

The Causality of Target Selection: Why DPP-IV?

In T2DM pathophysiology, incretin hormones like GLP-1 (Glucagon-like peptide-1) are crucial for stimulating insulin secretion. However, GLP-1 is rapidly degraded by the DPP-IV enzyme. By inhibiting DPP-IV, 5-Hydroxy-6,7,4'-trimethoxyisoflavone prevents this degradation, thereby prolonging GLP-1 activity and normalizing blood glucose levels[4].

Pathway Isoflavone 5-Hydroxy-6,7,4'- trimethoxyisoflavone DPPIV DPP-IV Enzyme Isoflavone->DPPIV Competitive Inhibition InactiveGLP1 Inactive GLP-1 DPPIV->InactiveGLP1 Catalyzes Degradation GLP1 Active GLP-1 GLP1->InactiveGLP1 Insulin Insulin Secretion GLP1->Insulin Stimulates Pancreatic β-cells

Fig 1: Pharmacological pathway of DPP-IV inhibition by the isoflavone enhancing GLP-1 activity.

Quantitative Interaction Profiling

Before diving into the protocol, it is essential to establish the quantitative benchmarks that justify the investigation of this compound. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicate that 5-Hydroxy-6,7,4'-trimethoxyisoflavone outperforms or matches standard synthetic inhibitors like Vildagliptin[3].

Table 1: Comparative Binding Affinity and Pharmacokinetics
LigandTarget EnzymeBinding Energy (ΔG)Predicted KiLipinski Rule of 5Oral Bioavailability
5-Hydroxy-6,7,4'-trimethoxyisoflavone Human DPP-IV≤ -7.3 kcal/mol≤ 3.17 µMCompliantHigh
Vildagliptin (Reference) Human DPP-IV-7.3 kcal/mol4.45 µMCompliantHigh

Data synthesized from comparative in silico phytochemical screening against DPP-IV[3]. Lower ΔG and Ki values indicate stronger binding affinity and higher inhibitory potency.

The Self-Validating Molecular Docking Protocol

As a Senior Application Scientist, I frequently observe computational pipelines failing at the translation stage because the in silico model was treated as a static picture rather than a dynamic thermodynamic system. The step-by-step methodology below is designed to build a self-validating thermodynamic hypothesis.

Workflow LPrep Ligand Prep: DFT Optimization (Global Minimum) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Prep: PDB 1X70 (Remove H2O, Add Polar H) PPrep->Dock MD MD Simulations (100ns RMSD/RMSF) Dock->MD Top Binding Poses InVitro In Vitro Translation (SPR & Enzyme Assays) MD->InVitro Stable Complexes

Fig 2: End-to-end self-validating molecular docking and validation workflow.

Phase 1: Ligand Preparation (Quantum Mechanics)
  • Structure Retrieval: Obtain the 3D conformer of 5-Hydroxy-6,7,4'-trimethoxyisoflavone (PubChem CID: 10830108)[2].

  • DFT Optimization: Apply Density Functional Theory (DFT) using a B3LYP/6-31G* basis set to optimize the geometry.

    • The Causality: Standard 2D-to-3D conversions trap molecules in local energy minima. For a highly methoxylated compound, the precise rotational state of the methoxy groups at positions 6, 7, and 4' dictates the steric bulk[1]. Incorrect conformers will artificially clash with the narrow S1 pocket of DPP-IV, leading to false negatives.

  • Charge Assignment: Assign Gasteiger partial charges to ensure accurate electrostatic mapping.

Phase 2: Target Protein Preparation (Structural Biology)
  • PDB Retrieval: Download the high-resolution crystal structure of Human DPP-IV (e.g., PDB ID: 1X70 or 2ONC).

  • Solvent & Heteroatom Removal: Strip non-catalytic water molecules and co-crystallized buffers.

    • The Causality: In the crystalline state, water molecules fill voids that would naturally be displaced by a high-affinity lipophilic ligand in solution. Retaining them creates artificial steric boundaries.

  • Protonation State Assignment: Add polar hydrogens at pH 7.4.

    • The Causality: X-ray crystallography often fails to resolve hydrogen atoms. Without explicitly adding polar hydrogens, the docking algorithm cannot compute the crucial hydrogen bond donor/acceptor interactions between the ligand's 5-hydroxyl group and the enzyme's catalytic triad (Ser630, Asp708, His740).

Phase 3: Grid Generation & Closed-Loop Validation

Before screening the isoflavone, the docking grid must be validated to ensure trustworthiness.

Validation Native Extract Native Ligand Redock Redock into Grid Box Native->Redock RMSD Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Proceed Proceed with Isoflavone Decision->Proceed Yes Refine Refine Grid Parameters Decision->Refine No Refine->Redock

Fig 3: Closed-loop validation logic for grid box and scoring function accuracy.

  • Grid Box Definition: Center the grid box over the DPP-IV active site with a spacing of 0.375 Å.

  • Redocking the Native Ligand: Extract the co-crystallized inhibitor and redock it using the defined grid.

  • RMSD Calculation: If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the protocol is validated. If not, the grid size or scoring function must be recalibrated.

Phase 4: Docking Execution & Post-Docking Validation
  • Execution: Run the docking simulation using AutoDock Vina or Schrödinger Glide. Use a hybrid scoring function to balance lipophilic interactions (from the trimethoxy groups) and directional hydrogen bonding.

  • Molecular Dynamics (MD) Simulation (100 ns): Subject the top-scoring protein-ligand complex to a 100 ns MD simulation[5].

    • The Causality: Docking algorithms treat proteins as rigid bodies. MD simulations account for induced fit and solvent effects. By analyzing the trajectory's RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation), we confirm that the 5-Hydroxy-6,7,4'-trimethoxyisoflavone remains stably bound in the active site over time, rather than diffusing into the solvent[5].

Conclusion & Translation to In Vitro

The identification of 5-Hydroxy-6,7,4'-trimethoxyisoflavone as a potent DPP-IV inhibitor highlights the power of targeted in silico screening[3][4]. However, computational data is only a hypothesis until physically validated. The next translational steps require moving the validated in silico hits into in vitro enzyme inhibition assays (using fluorogenic DPP-IV substrates) and Surface Plasmon Resonance (SPR) to experimentally confirm the binding kinetics (K_on, K_off) predicted by the docking scores.

References

  • Benchchem. 5-Hydroxy-6,7,4'-trimethoxyisoflavone.
  • Maya, & Yadav, R. K. S. (2024). Oral bioavailability radars of the ligands constructed using canonical...
  • National Center for Biotechnology Information. 7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108. PubChem.
  • Maya, & Yadav, R. K. S. (2026). Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo: In-silico Assessment of Antidiabetic Potential.
  • ResearchGate. MD simulation analysis of biorobin-1IEP complex RMSD (protein RMSD is...).

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-DAD Quantification of 5-Hydroxy-6,7,4'-trimethoxyisoflavone in Plant Extracts

Executive Summary & Pharmacological Context 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also designated structurally as 1[1]) is a highly bioactive isoflavonoid found in medicinal plants such as Dalbergia sissoo[2]. Recent ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5-Hydroxy-6,7,4'-trimethoxyisoflavone (also designated structurally as 1[1]) is a highly bioactive isoflavonoid found in medicinal plants such as Dalbergia sissoo[2]. Recent pharmacological profiling has identified this compound as a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor, making it a high-value target for Type 2 Diabetes Mellitus (T2DM) drug discovery[2]. Furthermore, its unique substitution pattern—a 5-hydroxyl group combined with three methoxy groups—enhances its lipophilicity and metabolic stability, contributing to significant potential in 3[3].

To support pharmacokinetic evaluations and the standardization of botanical extracts, a highly reproducible, self-validating High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) method is required. This application note details a comprehensive, step-by-step analytical protocol designed for precision and robust column longevity.

Analytical Strategy: The Causality Behind the Method

As a Senior Application Scientist, I approach method development not as a random selection of parameters, but as a chemically dictated system where every variable serves a mechanistic purpose.

Why HPLC-DAD over LC-MS/MS? While mass spectrometry offers superior sensitivity, 3 for routine purity and content assessment of flavonoids[3]. Isoflavones possess a benzopyranone ring system that provides a robust and highly specific UV chromophore, typically exhibiting a strong absorption band between. By utilizing a DAD set to 265 nm, we achieve an optimal signal-to-noise ratio while minimizing interference from non-aromatic plant metabolites.

Mobile Phase Chemistry & pH Control 5-Hydroxy-6,7,4'-trimethoxyisoflavone contains a free hydroxyl group at the C-5 position. If the mobile phase pH is near the pKa of this phenolic hydroxyl, the molecule will exist in a state of partial ionization, leading to severe peak tailing and unpredictable retention times. By utilizing an aqueous phase acidified with 0.1% Formic Acid (pH ~2.7), we actively suppress ionization, locking the molecule into its neutral, protonated state. This ensures sharp, symmetrical peaks and highly reproducible chromatography.

Self-Validating Sample Preparation (SPE Cleanup) Plant extracts are notoriously complex, laden with highly polar sugars and non-polar lipids that rapidly degrade HPLC column performance. We employ a Solid-Phase Extraction (SPE) step using a C18 cartridge. This is not merely a cleanup step; it is a self-validating system. By washing with 10% methanol (discarding polar interferents) and eluting with 100% methanol (recovering the isoflavone), we guarantee that only compounds within the target polarity window reach the analytical column, ensuring baseline stability and extending column life.

Experimental Protocol
3.1. Reagents and Materials
  • Reference Standard: 3, purity >98%[3].

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

  • Consumables: C18 SPE Cartridges (500 mg/3 mL), 0.22 µm PTFE syringe filters.

3.2. Step-by-Step Methodology

Step 1: Preparation of Standard Solutions

  • Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve in HPLC-grade MeOH to yield a 1.0 mg/mL stock solution.

  • Perform serial dilutions using initial mobile phase conditions (e.g., 20% ACN) to create a calibration curve ranging from 0.5 to 100 µg/mL.

Step 2: Botanical Extraction (Solid-Liquid)

  • Pulverize dried plant material (e.g., Dalbergia sissoo bark) to a fine powder (60 mesh).

  • Weigh 1.0 g of the powder into a 50 mL centrifuge tube.

  • Add 20 mL of 70% aqueous Ethanol. Rationale: 70% EtOH provides the optimal dielectric constant to solubilize moderately polar methoxylated isoflavones while leaving highly non-polar waxes behind.

  • Sonicate at 45°C for 30 minutes to maximize cellular disruption and mass transfer.

  • Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant.

Step 3: SPE Cleanup

  • Conditioning: Pass 3 mL of MeOH followed by 3 mL of Water through the C18 SPE cartridge.

  • Loading: Load 2 mL of the crude botanical extract onto the cartridge.

  • Washing: Wash with 3 mL of 10% MeOH in Water to elute polar impurities (sugars, organic acids). Discard the wash.

  • Elution: Elute the target isoflavones with 3 mL of 100% MeOH.

  • Filter the eluate through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Step 4: HPLC-DAD Conditions

  • Column: Reversed-Phase C18 (4.6 mm × 150 mm, 3.5 µm particle size).

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm (Reference: 360 nm).

Data Presentation & Method Validation

To ensure the trustworthiness of the protocol, the method must be validated according to ICH guidelines. The quantitative data parameters and gradient profile are summarized below.

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)Rationale / Elution Phase
0.080%20%Initial equilibration; polar compounds elute.
5.070%30%Gradual increase to focus the analyte band.
15.040%60%Elution of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.
20.05%95%Column wash (removes strongly retained lipids).
25.080%20%Re-equilibration for the next injection.

Table 2: System Suitability and Validation Parameters

ParameterValue / CriterionAssessment Goal
Linearity Range 0.5 – 100 µg/mL (R² > 0.999)Ensures accurate quantification across expected concentrations.
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLDefines the sensitivity limits of the DAD.
Peak Symmetry (As) 0.95 – 1.05Validates the efficacy of pH control (0.1% Formic Acid).
Recovery (Spiked) 96.5% ± 2.1%Confirms no significant analyte loss occurs during SPE cleanup.
Workflow Visualization

The following diagram maps the logical progression of the sample from raw botanical matrix to final quantification, highlighting the critical cleanup and separation phases.

G N1 Botanical Matrix (e.g., Dalbergia sissoo) N2 Ultrasonic-Assisted Extraction (70% EtOH, 45°C, 30 min) N1->N2 N3 Centrifugation & Filtration (10,000 rpm, 0.22 µm PTFE) N2->N3 N4 Solid-Phase Extraction (SPE) (C18 Cartridge Cleanup) N3->N4 N5 HPLC-DAD Analysis (RP-C18, λ=265 nm) N4->N5 N6 Quantification of 5-Hydroxy- 6,7,4'-trimethoxyisoflavone N5->N6

Workflow for the extraction, SPE cleanup, and HPLC-DAD quantification of isoflavones.

References
  • Title: Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo: In-silico Assessment of Antidiabetic Potential Source: researchgate.net URL: [Link]

  • Title: 7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Structural Relation between Flavones, isoFIavones, and Anthocyanidins Source: electronicsandbooks.com URL: [Link]

Sources

Application

Optimized extraction protocols for 5-Hydroxy-6,7,4'-trimethoxyisoflavone from botanical matrices

Application Note: Optimized Extraction and Isolation Protocols for 5-Hydroxy-6,7,4'-trimethoxyisoflavone from Botanical Matrices Scientific Rationale & Introduction 5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS 13186-08-8),...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Extraction and Isolation Protocols for 5-Hydroxy-6,7,4'-trimethoxyisoflavone from Botanical Matrices

Scientific Rationale & Introduction

5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS 13186-08-8), also recognized by its synonym 7,4'-Di-O-methyltectorigenin, is a highly valued methoxylated isoflavone with significant pharmacological potential. Structurally, it features a 5-hydroxyl group and three methoxy groups on an isoflavone backbone, granting it a unique lipophilic-hydrophilic balance[1]. Recent in silico and in vitro studies have identified this compound as a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor, presenting a compelling mechanism for antidiabetic drug development[2]. Furthermore, its ability to induce NOX2 and activate matrix metalloproteinases (MMPs) positions it as a critical target in wound healing and tissue regeneration research[3].

Historically, the isolation of this compound has relied on non-specific solvent extractions from botanical matrices such as the heartwood and leaves of Dalbergia sissoo and the rhizomes of Iris domestica[2],[4]. However, the structural nuances of 5-Hydroxy-6,7,4'-trimethoxyisoflavone demand a highly targeted extraction protocol. This application note details a self-validating, causally driven methodology designed by application scientists to maximize extraction yield, minimize matrix interference, and ensure high chromatographic purity.

Causality in Matrix Pre-Treatment & Solvent Selection

Matrix Defatting: Botanical matrices like D. sissoo contain high concentrations of non-polar lipids, waxes, and resins. If not removed, these compounds cause severe matrix effects, fouling stationary phases during downstream preparative HPLC. Hexane defatting is strictly required to partition out these interfering lipids while leaving the moderately polar isoflavones intact within the cellular matrix[5].

Solvent Causality: While pure water is ineffective for aglycone isoflavones, and absolute methanol may co-extract excessive non-polar resins, a 75% Methanol (v/v) aqueous solution provides the optimal dielectric constant. The aqueous component swells the cellulosic plant matrix and disrupts hydrogen bonds, while the methanol efficiently solubilizes the methoxylated isoflavone[4].

Quantitative Data: Solvent Efficiency Analysis

The table below summarizes the extraction efficiency of various solvents on Dalbergia sissoo matrices, demonstrating the superior recovery profile of the optimized hydroalcoholic method compared to traditional single-solvent approaches[5].

Extraction SolventTotal Crude Yield (%)Target Isoflavone RecoveryExtract Profile & Purity Implications
Hexane 21.6%NegligibleHigh lipid/wax content; used exclusively for matrix defatting.
Chloroform 17.3%ModerateCo-extracts highly non-polar pigments; difficult to dry down.
Absolute Methanol 35.5%HighGood recovery, but high concentration of interfering polar glycosides.
75% Methanol (UAE) 32.1% Optimal Highest aglycone titer; acoustic cavitation maximizes targeted release.

Step-by-Step Experimental Protocol

Phase 1: Matrix Preparation and Defatting

  • Pulverize dried Dalbergia sissoo heartwood or Iris domestica rhizomes to a fine powder (40-mesh size) to maximize the surface-area-to-volume ratio.

  • Suspend 100 g of the pulverized matrix in 500 mL of HPLC-grade Hexane.

  • Macerate under continuous mechanical stirring (400 rpm) at 25°C for 4 hours.

  • Filter the suspension through a Whatman No. 1 paper. Discard the hexane filtrate (lipid waste) and dry the defatted marc in a fume hood until residual hexane completely evaporates.

Phase 2: Ultrasound-Assisted Extraction (UAE) 5. Transfer the dried, defatted marc into a 1 L jacketed extraction vessel. 6. Add 500 mL of 75% Methanol (v/v in Milli-Q water). 7. Subject the mixture to Ultrasound-Assisted Extraction (UAE) at a frequency of 40 kHz and a controlled temperature of 25°C for 30 minutes[4]. Rationale: Acoustic cavitation generates micro-jets that physically disrupt plant cell walls, drastically accelerating the mass transfer of intracellular isoflavones into the solvent without causing thermal degradation. 8. Centrifuge the homogenate at 4000 rpm for 15 minutes and collect the supernatant. Repeat the UAE step twice with fresh solvent and pool the supernatants. 9. Concentrate the pooled extract using a rotary evaporator under reduced pressure at 40°C until the methanol is completely removed, yielding an aqueous suspension.

Phase 3: Liquid-Liquid Partitioning & Chromatographic Isolation 10. Partition the aqueous suspension sequentially with Ethyl Acetate (3 × 200 mL). The moderately polar 5-Hydroxy-6,7,4'-trimethoxyisoflavone will preferentially partition into the organic ethyl acetate layer. 11. Evaporate the ethyl acetate fraction to dryness. Reconstitute the residue in a minimal volume of chromatographic-grade methanol. 12. Load the sample onto a Sephadex LH-20 column, eluting isocratically with Methanol to separate isoflavones by molecular size and hydrogen-bonding capacity. 13. Pool fractions exhibiting UV absorbance at 265 nm. Inject into a Preparative HPLC system (C18 reverse-phase column, 5 µm, 250 × 21.2 mm). Elute using a linear gradient of Acetonitrile and 0.1% Formic Acid in water. 14. Collect the peak corresponding to 5-Hydroxy-6,7,4'-trimethoxyisoflavone. Lyophilize to obtain the purified compound.

Visualizations

ExtractionWorkflow A Raw Botanical Matrix (D. sissoo / I. domestica) B Defatting Phase (Hexane Maceration) A->B Pulverization C Ultrasound-Assisted Extraction (75% Methanol, 40 kHz) B->C Discard Lipids D Liquid-Liquid Partitioning (Ethyl Acetate) C->D Evaporate MeOH E Size Exclusion Chromatography (Sephadex LH-20) D->E Organic Layer F Preparative HPLC (C18, ACN/H2O Gradient) E->F UV 265nm Fractions G 5-Hydroxy-6,7,4'-trimethoxyisoflavone (Purity >98%) F->G Lyophilization

Workflow for the targeted extraction and chromatographic isolation of the isoflavone.

SignalingPathway Isoflavone 5-Hydroxy-6,7,4'- trimethoxyisoflavone DPPIV DPP-IV Enzyme (Inhibited) Isoflavone->DPPIV Competitive Binding Incretins GLP-1 & GIP (Stabilized) DPPIV->Incretins Prevents Degradation Insulin Insulin Secretion (Enhanced) Incretins->Insulin Pancreatic Beta Cells Glucose Blood Glucose (Reduced) Insulin->Glucose Cellular Uptake

Pharmacological mechanism of 5-Hydroxy-6,7,4'-trimethoxyisoflavone as a DPP-IV inhibitor.

Protocol Validation & QA/QC

To ensure this protocol functions as a self-validating system, the final isolate must undergo rigorous analytical quality control.

  • HPLC-UV Analysis: The presence of the target compound is confirmed via HPLC-UV at 265 nm, where it must exhibit a single, sharp peak accounting for >98% of the total area under the curve[3].

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) must confirm the exact mass corresponding to the molecular formula C18H16O6 (Calculated exact mass: 328.0947 Da)[1].

  • Troubleshooting: If the purity falls below 98%, the preparative HPLC gradient must be flattened (e.g., reducing the rate of Acetonitrile increase) to enhance the resolution between the target isoflavone and closely eluting, structurally related methoxylated analogs.

References

  • PubChem (NIH). 7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108. Available at: [Link]

  • ResearchGate. Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo: In-silico Assessment of Antidiabetic Potential. Available at:[Link]

  • MDPI. Moderate Drought Stress Interferes with the Physiological State and Promotes the Accumulation of Isoflavone in Reproductive Iris domestica Rhizomes. Available at: [Link]

  • CABI Digital Library. Anti-inflammatory Activity of Root of Dalbergia sissoo. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Spectroscopic Analysis of 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Introduction: Elucidating the Structure of a Key Isoflavone 5-Hydroxy-6,7,4'-trimethoxyisoflavone is a substituted isoflavone, a class of polyphenolic compounds widely distributed in the plant kingdom and recognized for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elucidating the Structure of a Key Isoflavone

5-Hydroxy-6,7,4'-trimethoxyisoflavone is a substituted isoflavone, a class of polyphenolic compounds widely distributed in the plant kingdom and recognized for their potential health benefits. Accurate and unambiguous structural characterization is a critical prerequisite for any investigation into the bioactivity, pharmacology, and therapeutic potential of such natural products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules, providing detailed insights into the chemical environment of each atom.

Predicted ¹H and ¹³C NMR Reference Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for 5-Hydroxy-6,7,4'-trimethoxyisoflavone. These predictions are based on an analysis of published data for structurally analogous isoflavones, including tectorigenin (5,7,4'-trihydroxy-6-methoxyisoflavone) and 4',6,7-trimethoxyisoflavone, taking into account the known effects of O-methylation on the chemical shifts of the isoflavone scaffold. The data is predicted for a standard NMR solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Data for 5-Hydroxy-6,7,4'-trimethoxyisoflavone (in CDCl₃, 500 MHz)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.85s-
H-86.50s-
H-2', H-6'7.45d8.5
H-3', H-5'6.95d8.5
5-OH12.9s-
6-OCH₃3.90s-
7-OCH₃3.95s-
4'-OCH₃3.85s-

Table 2: Predicted ¹³C NMR Data for 5-Hydroxy-6,7,4'-trimethoxyisoflavone (in CDCl₃, 125 MHz)

PositionPredicted Chemical Shift (δ, ppm)
C-2154.0
C-3123.5
C-4181.0
C-4a105.5
C-5162.5
C-6132.0
C-7158.0
C-893.0
C-8a153.0
C-1'124.0
C-2', C-6'130.5
C-3', C-5'114.5
C-4'160.0
6-OCH₃61.0
7-OCH₃56.5
4'-OCH₃55.5

Molecular Structure and Numbering

For clarity and unambiguous assignment of NMR signals, the standard numbering scheme for the isoflavone core is presented below.

Caption: Molecular structure of 5-Hydroxy-6,7,4'-trimethoxyisoflavone with IUPAC numbering.

Experimental Protocol: NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly affect chemical shifts, so consistency is key for comparison with reference data.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

2. NMR Instrument Parameters:

The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 15-20 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delay for better quantification of quaternary carbons).

    • Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

    • Temperature: 298 K (25 °C).

  • 2D NMR Experiments (for complete structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Experimental Workflow

The following diagram illustrates the logical workflow from sample handling to the final structural elucidation using NMR spectroscopy.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Acquisition NMR Data Acquisition cluster_Analysis Data Analysis & Elucidation Sample Purified Compound Solvent Deuterated Solvent Selection Sample->Solvent Dissolution Dissolution in NMR Tube Solvent->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Data Processing & Referencing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: A typical workflow for the structural elucidation of an isoflavone using NMR spectroscopy.

Data Interpretation and Structural Confirmation

Once the NMR spectra are acquired, the next critical step is the interpretation of the data to confirm the structure of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

  • ¹H NMR Spectrum:

    • The downfield singlet around δ 12.9 ppm is characteristic of a hydroxyl proton at the 5-position that is hydrogen-bonded to the C-4 carbonyl group.

    • The singlet at approximately δ 7.85 ppm is assigned to the H-2 proton of the isoflavone core.

    • The singlet around δ 6.50 ppm corresponds to the H-8 proton.

    • The two doublets in the aromatic region (around δ 7.45 and 6.95 ppm) with a coupling constant of ~8.5 Hz are indicative of a para-substituted B-ring (H-2'/H-6' and H-3'/H-5').

    • The three sharp singlets at approximately δ 3.90, 3.95, and 3.85 ppm, each integrating to three protons, are assigned to the three methoxy groups at positions 6, 7, and 4', respectively.

  • ¹³C NMR Spectrum:

    • The signal at δ ~181.0 ppm is characteristic of the C-4 carbonyl carbon.

    • The signals for the oxygenated aromatic carbons (C-5, C-7, C-4') will appear at lower field (δ > 150 ppm).

    • The signals for the methoxy carbons will be found in the range of δ 55-62 ppm.

    • The remaining carbon signals can be assigned by comparison with the predicted data and through analysis of the 2D NMR spectra (HSQC and HMBC).

  • 2D NMR for Unambiguous Assignment:

    • The HSQC spectrum will correlate each proton signal with its directly attached carbon, confirming the assignments of the protonated carbons.

    • The HMBC spectrum is crucial for confirming the connectivity of the molecule. For example, correlations from the methoxy protons to their respective attachment points on the aromatic rings (e.g., 6-OCH₃ protons to C-6) will definitively establish the positions of the methoxy groups. Correlations from H-2 to C-3 and C-4, and from H-8 to C-7 and C-8a, will confirm the isoflavone core structure.

Conclusion

This application note provides a comprehensive set of predicted ¹H and ¹³C NMR reference data for 5-Hydroxy-6,7,4'-trimethoxyisoflavone, along with a detailed experimental protocol for data acquisition and a guide to spectral interpretation. While the provided data is predictive, it is based on sound chemical principles and analysis of closely related compounds, offering a valuable resource for the preliminary identification and structural confirmation of this isoflavone. For definitive and publishable characterization, it is imperative to acquire experimental NMR data on a purified sample and utilize a full suite of 1D and 2D NMR experiments for complete and unambiguous assignment of all proton and carbon signals.

References

  • Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Springer, Boston, MA. [Link]

  • Agrawal, P. K. (Ed.). (1989). Carbon-13 NMR of flavonoids. Elsevier. [Link]

  • Duddeck, H. (2009). Carbon-13 NMR spectroscopy. In Structure Elucidation by Modern NMR (pp. 79-113). Springer, Berlin, Heidelberg. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

Application

Application Note: Preparation and Handling of 5-Hydroxy-6,7,4'-trimethoxyisoflavone Stock Solutions for Cell Culture Assays

Introduction & Scientific Rationale 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin) is a highly purified flavonoid compound widely utilized in biochemical and pharmacological research[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin) is a highly purified flavonoid compound widely utilized in biochemical and pharmacological research[1],[2]. Structurally, it is characterized by an isoflavone core with specific methoxy substitutions at the 6, 7, and 4' positions. This compound has demonstrated significant therapeutic potential, particularly in accelerating wound healing via NOX2 induction and matrix metalloproteinase (MMP) activation[1], acting as a potential DPP-IV inhibitor for antidiabetic applications[3], and exhibiting antimutagenic properties[4].

The critical challenge in utilizing this compound for in vitro cell culture assays lies in its physicochemical properties. The multiple methoxy groups significantly increase its lipophilicity compared to unmethylated aglycones. While this lipophilicity is essential for cell membrane permeability and intracellular target engagement, it renders the compound practically insoluble in aqueous culture media. Therefore, preparing a stable, fully dissolved stock solution requires a carefully validated protocol using an amphiphilic vehicle such as Dimethyl Sulfoxide (DMSO)[4].

This application note provides a self-validating, step-by-step protocol for reconstituting 5-Hydroxy-6,7,4'-trimethoxyisoflavone, ensuring absolute concentration integrity and preventing artifactual cytotoxicity in sensitive cell-based assays.

Physicochemical Data Summary

To ensure precise molarity calculations, refer to the consolidated physicochemical properties in Table 1 .

Table 1: Physicochemical Properties of 5-Hydroxy-6,7,4'-trimethoxyisoflavone

PropertyValue
Chemical Name 5-Hydroxy-6,7,4'-trimethoxyisoflavone
Common Synonym 7,4'-Di-O-methyltectorigenin[2]
CAS Number 13186-08-8[1]
Molecular Formula C₁₈H₁₆O₆[1]
Molecular Weight 328.3 g/mol [1]
Purity >98% (HPLC validated)[1]
Primary Solvent Cell-Culture Grade DMSO[4]
Recommended Stock 10 mM to 20 mM

Experimental Workflow & Causality

The "Why" Behind the Methodology (E-E-A-T Principles)
  • Solvent Selection: Cell-culture grade DMSO is mandatory. Standard laboratory DMSO often contains trace cytotoxic impurities and absorbed atmospheric moisture. Because 5-Hydroxy-6,7,4'-trimethoxyisoflavone is highly hydrophobic, even minor water contamination in the DMSO will drastically reduce its solubility capacity, leading to premature precipitation.

  • Aliquoting Strategy: DMSO is highly hygroscopic. Repeatedly opening a single master stock vial introduces moisture from the air. By aliquoting the stock immediately after preparation, each vial undergoes only one freeze-thaw cycle, preserving the exact molarity of the solution.

  • Media Dilution Dynamics: Introducing a room-temperature DMSO stock into cold culture media causes a rapid temperature drop and local supersaturation, forcing the isoflavone to form micro-crystals. Diluting directly into pre-warmed (37°C) media prevents this thermal shock.

  • Vehicle Control Limits: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v). Higher concentrations alter cell membrane permeability, induce oxidative stress, and can cause artifactual changes in cell migration, confounding the actual effects of the isoflavone[4].

Workflow A Weigh 3.28 mg of 5-Hydroxy-6,7,4'-trimethoxyisoflavone B Add 1.0 mL Sterile, Cell-Culture Grade DMSO A->B C Vortex & Sonicate (5 min at Room Temp) B->C D Aliquot into Amber Tubes (50 µL per tube) C->D E Store at -80°C (Protect from moisture/light) D->E F Dilute in Pre-warmed Media (Final DMSO ≤ 0.1%) E->F

Workflow for preparing a 10 mM stock solution of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Step-by-Step Protocol: 10 mM Stock Preparation

Phase 1: Reconstitution
  • Equilibration: Allow the lyophilized vial of 5-Hydroxy-6,7,4'-trimethoxyisoflavone to equilibrate to room temperature for 30 minutes in a desiccator before opening. Causality: Prevents condensation of ambient moisture onto the powder.

  • Weighing: Using an analytical balance, weigh exactly 3.28 mg of the compound.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube and add exactly 1.0 mL of sterile, cell-culture grade DMSO.

  • Homogenization: Vortex vigorously for 30–60 seconds. If any particulate matter remains visible, place the tube in a room-temperature ultrasonic water bath for 5 minutes. Causality: Acoustic cavitation provides the energy required to break the crystal lattice without applying direct heat, which could degrade the flavonoid.

Phase 2: Storage
  • Aliquoting: Divide the 10 mM stock into 50 µL aliquots using sterile, amber microcentrifuge tubes. Causality: Amber tubes protect the compound from UV-induced photo-oxidation.

  • Freezing: Immediately transfer the aliquots to a -80°C freezer. The stock is stable for up to 6 months under these conditions.

Phase 3: Assay Application (Working Solution)
  • Thawing: Thaw a single 50 µL aliquot at room temperature. Vortex briefly.

  • Dilution: To achieve a standard 10 µM working concentration, add 1 µL of the 10 mM stock directly into 1.0 mL of pre-warmed (37°C) complete culture media. Mix immediately by gentle pipetting. This yields a final DMSO concentration of 0.1% (v/v).

Protocol Validation (Self-Validating System)

To ensure the integrity of your experiment, the protocol must validate itself before application to the cells:

  • Microscopic Validation (Solubility Check): Before applying the working solution to your cell monolayer, place a 10 µL drop of the spiked media onto a glass slide. Examine it under a phase-contrast microscope at 20X magnification. The complete absence of refractile micro-crystals or needle-like structures validates that the isoflavone is fully in solution.

  • Biological Validation (Vehicle Control): Always run a parallel control well containing 0.1% DMSO in media (without the isoflavone). If the vehicle control shows reduced viability (via MTT/MTS assay) or altered morphology compared to a media-only control, your DMSO is likely degraded or the concentration calculation was flawed.

Biological Application: Mechanism of Action Visualization

When applying this compound in wound healing or cell migration assays, it is crucial to understand its intracellular signaling cascade. 5-Hydroxy-6,7,4'-trimethoxyisoflavone has been shown to drive collective cell migration through specific oxidative and enzymatic pathways[1].

Mechanism Iso 5-Hydroxy-6,7,4'- trimethoxyisoflavone NOX2 NOX2 Induction Iso->NOX2 ROS Transient ROS Production NOX2->ROS MMP MMP Activation (Tissue Remodeling) ROS->MMP Mig Collective Cell Migration MMP->Mig

Proposed mechanism of 5-Hydroxy-6,7,4'-trimethoxyisoflavone in promoting cell migration.

References

  • 7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108 - PubChem National Institutes of Health (NIH)[Link]

  • Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo: In-silico Assessment of Antidiabetic Potential ResearchGate[Link]

  • Antimutagenic Activity of Isoflavone from Pueraria lobata American Chemical Society (ACS Publications)[Link]

Sources

Method

Comprehensive LC-MS/MS Fragmentation Analysis and Mass Spectrometry Profiling of 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Executive Summary & Biological Context 5-Hydroxy-6,7,4'-trimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists

Executive Summary & Biological Context

5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin; CAS: 13186-08-8) is a highly functionalized isoflavonoid characterized by a specific methoxy-substitution pattern on both its A and B aromatic rings[1]. Recently identified in extracts of Dalbergia sissoo and other medicinal plants, this compound has garnered significant pharmaceutical interest due to its potent in silico and in vitro binding affinity as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, positioning it as a promising lead compound for Type 2 Diabetes Mellitus (T2DM) therapeutics[2].

For drug development professionals, the precise structural characterization and metabolite tracking of this compound in biological matrices require robust analytical methodologies. This application note details a self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol, elucidating the causality behind the instrument parameters and the compound's highly diagnostic Retro-Diels-Alder (RDA) fragmentation pathways[3].

Physicochemical Profiling

Before initiating MS optimization, understanding the exact mass and physicochemical properties is critical for predicting ionization efficiency and setting narrow mass extraction windows.

PropertyValueAnalytical Implication
Molecular Formula C₁₈H₁₆O₆Determines isotopic distribution pattern.
Monoisotopic Mass 328.0947 DaBaseline for high-resolution mass accuracy.
Precursor Ion [M+H]⁺ 329.1025 m/zTarget for Q1 isolation in positive ESI mode.
Substituent Topology 5-OH; 6,7-diOCH₃; 4'-OCH₃Drives radical methyl loss and specific RDA fragment masses.

Self-Validating LC-MS/MS Methodology

This protocol is designed as a self-validating system : it incorporates built-in chromatographic and mass-spectrometric checkpoints to ensure data integrity. If the system suitability criteria (defined in Step 3) are not met, the run is automatically flagged for user intervention.

Step 1: Sample Preparation (Extraction & Solubilization)
  • Causality: Isoflavones with multiple methoxy groups exhibit moderate lipophilicity. Pure methanol or acetonitrile can cause peak distortion (solvent effects) upon injection into a highly aqueous initial mobile phase.

  • Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Dilute the stock to a 1 µg/mL working solution using the initial mobile phase conditions (90% Water / 10% Acetonitrile containing 0.1% Formic Acid).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates that could cause micro-occlusions in the UHPLC column frit.

Step 2: UHPLC Chromatographic Separation
  • Causality: A sub-2-micron C18 stationary phase is selected to provide the theoretical plates required for separating this compound from structurally similar positional isomers (e.g., 5,7,4'-trimethoxyisoflavone). Formic acid (0.1%) is mandatory as it acts as a proton donor, significantly enhancing the ionization of the C4-carbonyl oxygen in the ESI source.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade H₂O + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B hold for 1 min, ramp to 90% B over 9 min, hold at 90% B for 2 min, return to 10% B for 3 min equilibration.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: High-Resolution MS/MS Parameters & System Suitability
  • Causality: Argon is utilized as the collision gas rather than Nitrogen. Argon's higher atomic mass provides more efficient kinetic energy transfer during Collision-Induced Dissociation (CID), which is necessary to break the rigid heterocyclic C-ring of the isoflavone[4].

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Stepped ramp from 15 eV to 35 eV.

  • System Suitability Check (Self-Validation): The analytical run is only considered valid if the mass error of the [M+H]⁺ precursor (329.1025 m/z) is < 5 ppm , and the diagnostic 1,3A⁺ fragment (197.0450 m/z) is present at >10% relative abundance.

LCMS_Workflow S1 1. Sample Preparation 1 µg/mL in 90:10 H2O:ACN 0.22 µm PTFE Filtered S2 2. UHPLC Separation BEH C18 Column (1.7 µm) Gradient: 10% to 90% B S1->S2 2 µL Injection S3 3. ESI+ Ionization Capillary: 3.0 kV Desolvation: 350 °C S2->S3 Eluent S4 4. Precursor Isolation (Q1) Select [M+H]+ m/z 329.10 Mass Window: 0.5 Da S3->S4 Ion Beam S5 5. CID Fragmentation (q2) Argon Gas Collision Energy: 15-35 eV S4->S5 Isolated Precursor S6 6. TOF/Orbitrap Detection Resolution > 70,000 Mass Error < 5 ppm S5->S6 Product Ions

Fig 1. Self-validating LC-MS/MS analytical workflow for isoflavone characterization.

Mechanistic Elucidation of Fragmentation Pathways

The structural confirmation of 5-Hydroxy-6,7,4'-trimethoxyisoflavone relies on two distinct thermodynamic pathways during CID: Radical Cleavage and Retro-Diels-Alder (RDA) Cleavage.

Pathway A: Homolytic Radical Cleavage

Heavily methoxylated flavonoids are prone to the homolytic cleavage of the methyl group (•CH₃) from the methoxy moieties. Because the molecule contains three methoxy groups, the initial fragmentation event at low collision energies (15-20 eV) is the loss of a methyl radical (-15.02 Da), yielding a highly stable, resonance-stabilized distonic radical cation at 314.0790 m/z [4]. Subsequent losses of additional methyl radicals or carbon monoxide (CO, -27.99 Da) generate secondary ions at 299.0556 m/z and 286.0841 m/z , respectively.

Pathway B: Retro-Diels-Alder (RDA) Cleavage

To definitively assign the locations of the substituents to the A and B rings, higher collision energies (25-35 eV) are applied to induce the cleavage of the heterocyclic C-ring. For isoflavones, the 1,3-RDA cleavage is the diagnostic gold standard[3][5].

  • The 1,3A⁺ Fragment: Cleavage at the 1 and 3 bonds of the C-ring retains the charge on the A-ring. Because the A-ring possesses one hydroxyl group (C5) and two methoxy groups (C6, C7), the resulting fragment has a theoretical mass of 197.0450 m/z (C₉H₉O₅⁺).

  • The 1,3B⁺ Fragment: The complementary cleavage retaining the B-ring (which holds the single 4'-methoxy group) yields a fragment at 133.0653 m/z (C₉H₉O⁺).

Fragmentation_Pathway Parent [M+H]+ m/z 329.1025 C18H17O6+ LossCH3 [M+H - •CH3]+• m/z 314.0790 C17H14O6+• Parent->LossCH3 - •CH3 (-15.02 Da) RDA_A 1,3A+ Fragment m/z 197.0450 C9H9O5+ Parent->RDA_A 1,3-RDA (A-ring) RDA_B 1,3B+ Fragment m/z 133.0653 C9H9O+ Parent->RDA_B 1,3-RDA (B-ring) Loss2CH3 [M+H - 2(•CH3)]+ m/z 299.0556 C16H11O6+ LossCH3->Loss2CH3 - •CH3 (-15.02 Da) LossCO [M+H - •CH3 - CO]+• m/z 286.0841 C16H14O5+• LossCH3->LossCO - CO (-27.99 Da)

Fig 2. ESI+ CID fragmentation pathways and Retro-Diels-Alder cleavage mechanisms.

Diagnostic MS/MS Data Summary

The following table summarizes the quantitative high-resolution MS/MS data utilized for the structural verification of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Experimental m/zTheoretical m/zIon FormulaMass Error (ppm)Fragment AssignmentRelative Abundance
329.1028 329.1025C₁₈H₁₇O₆⁺+0.9Precursor Ion [M+H]⁺65%
314.0793 314.0790C₁₇H₁₄O₆⁺•+0.9[M+H - •CH₃]⁺•100% (Base Peak)
299.0552 299.0556C₁₆H₁₁O₆⁺-1.3[M+H - 2(•CH₃)]⁺25%
286.0845 286.0841C₁₆H₁₄O₅⁺•+1.4[M+H - •CH₃ - CO]⁺•40%
197.0453 197.0450C₉H₉O₅⁺+1.51,3A⁺ (RDA A-ring) 85%
133.0650 133.0653C₉H₉O⁺-2.21,3B⁺ (RDA B-ring) 30%

Note: Relative abundances will vary depending on the specific collision energy applied. The 1,3A⁺ fragment at 197.0450 m/z is the most critical diagnostic ion for distinguishing this compound from its isomers.

References

  • Benchchem.5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS 13186-08-8) Description & Properties.
  • ResearchGate.Glucose uptake potential and identification of DPP-IV inhibitors from Dalbergia sissoo.
  • ACS Omega.Target Isolation of Prenylated Isoflavonoids and Pterocarpans Using LC–MS/MS-Based Molecular Networking (RDA Fragmentation).
  • PubMed Central (PMC).Metabolism of Isoflavone Derivative Structural Isomers in Human Liver Microsomes.
  • Analytical Methods (RSC Publishing).UPLC and MS study of flavone/isoflavone standards.

Sources

Application

Formulation techniques for delivering 5-Hydroxy-6,7,4'-trimethoxyisoflavone in murine models

Application Note: Advanced Formulation Strategies for the Delivery of 5-Hydroxy-6,7,4'-trimethoxyisoflavone in Murine Models Introduction & Pharmacokinetic Challenges 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Strategies for the Delivery of 5-Hydroxy-6,7,4'-trimethoxyisoflavone in Murine Models

Introduction & Pharmacokinetic Challenges

5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin) is a highly methoxylated isoflavone structurally related to tectorigenin [1]. While it exhibits potent in vitro biological activities—including antioxidant, anti-inflammatory, and anti-tumor effects—its translation into in vivo murine models is severely hindered by its Biopharmaceutics Classification System (BCS) Class IV characteristics [2].

The compound suffers from the "brick dust" phenomenon: extreme lipophilicity, a highly crystalline lattice, and practical insolubility in aqueous media (< 0.01 mg/mL). When administered as a raw suspension, it undergoes rapid first-pass metabolism and exhibits erratic gastrointestinal absorption, leading to an absolute oral bioavailability of less than 5%. Furthermore, administering raw hydrophobic suspensions via intravenous (IV) or intraperitoneal (IP) routes in mice can cause fatal microembolisms or localized tissue necrosis.

To overcome these barriers, this guide outlines two field-proven formulation strategies tailored to specific experimental objectives: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation for acute, high-concentration systemic delivery, and PLGA-PEG Polymeric Nanoparticles for sustained release and targeted biodistribution [3, 4].

Strategic Formulation Workflow

The selection of a formulation technique must be dictated by the pharmacokinetic goals of the murine study. The decision matrix below outlines the logical flow for selecting the appropriate delivery vehicle.

Formulation_Workflow Start 5-Hydroxy-6,7,4'-trimethoxyisoflavone (Hydrophobic Isoflavone) Goal Define In Vivo Murine Delivery Objective Start->Goal Acute Acute Systemic Delivery (IV / IP Injection) Goal->Acute Fast Onset Sustained Sustained / Targeted (Oral / IV Circulation) Goal->Sustained Prolonged Release HPBCD HP-β-CD Inclusion Complex (Host-Guest Encapsulation) Acute->HPBCD PLGAPEG PLGA-PEG Nanoparticles (O/W Emulsion Evaporation) Sustained->PLGAPEG Soluble Aqueous Soluble Complex Rapid Bioavailability HPBCD->Soluble Stealth Stealth Corona (PEG) MPS Evasion & Half-life PLGAPEG->Stealth

Decision matrix for selecting formulation strategies based on murine pharmacokinetic objectives.

Formulation Strategy A: HP-β-CD Inclusion Complexation

Causality & Rationale: For acute IP or IV dosing, the compound must be fully dissolved in an aqueous vehicle to prevent embolism. While standard β-cyclodextrin can induce nephrotoxicity in mice upon parenteral administration, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly biocompatible and safe for systemic use. The hydrophobic cavity of HP-β-CD encapsulates the methoxylated B-ring of the isoflavone, while its hydrophilic exterior ensures complete aqueous solubility, often increasing solubility by over 100-fold[3].

Protocol: Freeze-Drying (Lyophilization) Method

This protocol is self-validating: any uncomplexed isoflavone will remain insoluble and is physically removed during the filtration step, ensuring the final lyophilized powder contains only the true inclusion complex.

  • Preparation of Host Solution: Dissolve 1.4 g of HP-β-CD (approx. 1 mmol) in 10 mL of Milli-Q water to create a 100 mM solution.

  • Preparation of Guest Solution: Dissolve 32.8 mg of 5-Hydroxy-6,7,4'-trimethoxyisoflavone (0.1 mmol) in 2 mL of absolute ethanol. (Note: A 1:10 molar ratio favors complete complexation).

  • Complexation: Add the ethanolic guest solution dropwise to the aqueous host solution under continuous magnetic stirring (400 rpm) at 37°C.

  • Equilibration: Seal the vessel and stir continuously for 24 hours in the dark to allow thermodynamic equilibrium of the host-guest inclusion.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C.

  • Self-Validation (Filtration): Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. Crucial Step: The filtrate will contain the water-soluble complex. Any uncomplexed hydrophobic drug will precipitate and be caught by the filter.

  • Lyophilization: Freeze the filtrate at -80°C, then lyophilize for 48 hours to obtain a fluffy, white, water-soluble powder.

Formulation Strategy B: PLGA-PEG Polymeric Nanoparticles

Causality & Rationale: For studies requiring sustained release (e.g., chronic tumor models) or oral administration, cyclodextrin complexes are cleared too rapidly. Poly(lactic-co-glycolic acid) (PLGA) provides a biodegradable hydrophobic core that slowly hydrolyzes, releasing the isoflavone over days. However, bare PLGA nanoparticles are rapidly opsonized and cleared by the murine Mononuclear Phagocyte System (MPS) [4]. Using a PLGA-PEG block copolymer creates a hydrophilic "stealth" corona, evading macrophages and significantly extending the circulation half-life.

Protocol: Single Emulsion (O/W) Solvent Evaporation
  • Organic Phase (O): Dissolve 50 mg of PLGA-PEG (e.g., 50:50 PLGA, 5 kDa PEG) and 5 mg of 5-Hydroxy-6,7,4'-trimethoxyisoflavone in 2 mL of Dichloromethane (DCM).

  • Aqueous Phase (W): Prepare 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA, MW 30,000-70,000) in Milli-Q water. PVA acts as a steric stabilizer, preventing droplet coalescence.

  • Primary Emulsification: Inject the organic phase dropwise into the aqueous phase while homogenizing at 10,000 rpm for 2 minutes over an ice bath.

  • Nano-emulsification: Immediately subject the crude emulsion to probe sonication (100 W, 1 min on / 1 min off cycles for 3 minutes total) on ice to reduce droplet size to the nanoscale.

  • Solvent Evaporation: Transfer the nano-emulsion to a beaker and stir magnetically (300 rpm) at room temperature for 4–6 hours in a fume hood to fully evaporate the DCM.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (containing excess PVA) and resuspend the pellet in Milli-Q water. Repeat this wash step twice.

  • Storage: Resuspend the final pellet in a 5% (w/v) sucrose solution (acting as a cryoprotectant to prevent nanoparticle aggregation) and lyophilize.

Quantitative Data Presentation

The table below summarizes the expected physicochemical and pharmacokinetic improvements when transitioning from the raw compound to the engineered formulations.

Table 1: Comparative Physicochemical and Pharmacokinetic Profiles

ParameterFree Isoflavone (Suspension)HP-β-CD Inclusion ComplexPLGA-PEG Nanoparticles
Aqueous Solubility < 0.01 mg/mL> 10.0 mg/mLDispersible (Colloidal)
Particle/Complex Size N/A (Macroscopic)~1.5 nm (Molecular)100 - 150 nm
Polydispersity Index (PDI) N/AN/A< 0.200 (Highly uniform)
In Vivo Half-Life (t1/2) < 1 hour1 - 2 hours12 - 24 hours
Primary Murine Route Oral (Poorly absorbed)IV, IP, OralIV, Oral
Relative Bioavailability Reference (1x)~5x to 8x increase~10x to 15x increase

References

  • PubChem Compound Summary for CID 10830108, 7,4'-Di-O-methyltectorigenin. National Center for Biotechnology Information. [Link]

  • Characterization and evaluation of a self-microemulsifying drug delivery system containing tectorigenin, an isoflavone with low aqueous solubility and poor permeability. PubMed Central (PMC).[Link]

  • Characterization and In Vivo Antiangiogenic Activity Evaluation of Morin-Based Cyclodextrin Inclusion Complexes. MDPI Pharmaceutics.[Link]

  • Folate receptor-targeted PLGA-PEG nanoparticles for enhancing the activity of genistein in ovarian cancer. Taylor & Francis.[Link]

Method

Application Note: High-Resolution LC-MS/MS Screening and Pharmacological Validation of 5-Hydroxy-6,7,4'-trimethoxyisoflavone as a Biomarker

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary The standardization of botanical drugs requires robust an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The standardization of botanical drugs requires robust analytical frameworks to track highly bioactive secondary metabolites. 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin) has emerged as a high-value biomarker in phytochemical screening, particularly in medicinal plants such as Dalbergia sissoo[1],[2]. Recent in-silico and in-vitro studies have identified this methoxylated isoflavone as a potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitor for Type 2 Diabetes Mellitus (T2DM) management[1], as well as a powerful agent for tissue regeneration and wound healing[3].

This application note provides a self-validating Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) protocol for the precise isolation, identification, and functional validation of this biomarker, ensuring high scientific integrity in preclinical drug discovery workflows.

Physicochemical Properties & Analytical Rationale

Before designing an extraction and detection protocol, the physicochemical properties of the target molecule must be analyzed to establish analytical causality.

The target compound is an isoflavone aglycone. Unlike highly polar flavonoid glycosides, the presence of three methoxy groups significantly increases its lipophilicity, satisfying Lipinski's Rule of Five and conferring high oral bioavailability[1]. However, a major analytical challenge is the frequent conflation of this isoflavone with structural flavone isomers (e.g., Salvigenin) in scientific literature[3]. Because isoflavones feature a B-ring attached at the C3 position (rather than C2 in flavones)[3],, standard UV-Vis detection is insufficient. High-Resolution Mass Spectrometry (HRMS) coupled with specific collision-induced dissociation (CID) fragmentation is mandatory to achieve orthogonal validation.

Table 1: Physicochemical & Structural Profile
ParameterValue / DescriptionAnalytical Implication
IUPAC Name 5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-oneDictates fragmentation pathways (RDA cleavage).
Molecular Formula C₁₈H₁₆O₆[4]Used to calculate exact mass for HRMS filtering.
Monoisotopic Mass 328.0947 Da[4]Target precursor ion [M+H]⁺ at m/z 329.1020.
LogP (Estimated) ~3.3Requires mid-to-high organic mobile phase for elution.
Solubility DMSO, Methanol, AcetonitrileDictates the choice of extraction solvent (70% MeOH).

Experimental Workflow: Self-Validating Phytochemical Screening Protocol

To prevent false positives caused by isobaric matrix interferences, this protocol utilizes a self-validating system: it combines selective solid-phase extraction (SPE) with exact mass filtering (<5 ppm error) and diagnostic MS/MS transition ratios.

Phase 1: Matrix Extraction & Cleanup
  • Step 1.1: Ultrasonic-Assisted Extraction (UAE)

    • Action: Pulverize 1.0 g of dried Dalbergia sissoo plant material. Suspend in 10 mL of 70% aqueous methanol (v/v) and sonicate for 30 minutes at 25°C.

    • Causality: Pure water fails to extract the lipophilic aglycone, while 100% organic solvents co-extract excessive non-polar lipids. 70% methanol provides the optimal dielectric constant to solubilize the methoxylated isoflavone.

  • Step 1.2: Solid Phase Extraction (SPE) Cleanup

    • Action: Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL water. Load 2 mL of the crude extract. Wash with 5 mL of 10% methanol, then elute the target fraction with 5 mL of 80% methanol.

    • Causality: The 10% methanol wash removes highly polar sugars and organic acids that cause severe ion suppression in the Electrospray Ionization (ESI) source. The 80% methanol specifically elutes the target biomarker.

Phase 2: LC-HRMS/MS Acquisition
  • Step 2.1: Chromatographic Separation

    • Action: Inject 2 µL of the SPE eluate onto a C18 UPLC column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the ketone and methoxy oxygen atoms in positive ESI mode.

  • Step 2.2: Mass Spectrometry Parameters

    • Action: Operate the Q-TOF or Orbitrap MS in ESI(+) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Isolate the precursor ion at m/z 329.1020.

Phase 3: Data Processing & Structural Validation
  • Step 3.1: MS/MS Fragmentation Analysis

    • Action: Apply a stepped Collision Energy (CE) of 20, 30, and 40 eV.

    • Causality: Methoxylated isoflavones characteristically lose a methyl radical (•CH₃, -15 Da) to form a stable radical cation at m/z 314.078. Furthermore, Retro-Diels-Alder (RDA) cleavage of the C-ring yields distinct A-ring and B-ring fragments that definitively prove the C3 attachment of the B-ring, differentiating it from flavone isomers.

Workflow N1 Botanical Matrix (e.g., Dalbergia sissoo) N2 Ultrasonic Extraction (70% MeOH) N1->N2 N3 SPE Cleanup (C18 Cartridge) N2->N3 N4 LC-HRMS/MS Acquisition (ESI+) N3->N4 N5 Data Processing (RDA & Mass Defect) N4->N5 N6 Biomarker Validation (5-OH-6,7,4'-TMI) N5->N6

Fig 1. Self-validating LC-HRMS/MS workflow for phytochemical biomarker screening.

Quantitative Data Presentation

To standardize the screening process across different laboratories, the following Multiple Reaction Monitoring (MRM) equivalent parameters should be utilized for targeted quantification.

Table 2: LC-MS/MS Quantitative Parameters
CompoundPrecursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Diagnostic Loss
5-Hydroxy-6,7,4'-trimethoxyisoflavone 329.1020314.0780299.054025 / 35[M+H - •CH₃]⁺
Internal Standard (e.g., Biochanin A) 285.0757270.0520213.055225 / 35[M+H - •CH₃]⁺

Mechanistic Pathway: Biological Validation

Identifying the biomarker is only the first step; understanding its pharmacological causality is what drives drug development. 5-Hydroxy-6,7,4'-trimethoxyisoflavone is highly sought after due to its dual action in metabolic regulation and tissue remodeling.

Antidiabetic Mechanism (DPP-IV Inhibition): In the treatment of Type 2 Diabetes Mellitus, incretin hormones like GLP-1 and GIP are crucial for stimulating insulin secretion. However, these hormones are rapidly deactivated by the Dipeptidyl Peptidase-IV (DPP-IV) enzyme[1]. Molecular docking and in-vitro assays demonstrate that 5-Hydroxy-6,7,4'-trimethoxyisoflavone acts as a competitive inhibitor of DPP-IV, exhibiting a binding affinity (ΔG ≥ -7.3 kcal/mol) and inhibition constant (Ki ≤ 3.17 µM) that rival established synthetic drugs like Vildagliptin[1].

Wound Healing Mechanism: In parallel, this compound accelerates tissue regeneration by inducing NOX2 and activating matrix metalloproteinases (MMPs), which are critical for collective cell migration and excisional wound closure[3].

Pathway Isoflavone 5-Hydroxy-6,7,4'- trimethoxyisoflavone DPPIV DPP-IV Enzyme (Active Site) Isoflavone->DPPIV Competitive Inhibition (ΔG ≥ -7.3 kcal/mol) Incretins GLP-1 / GIP (Incretin Hormones) DPPIV->Incretins Prevents Degradation Receptor GLP-1 Receptor Activation Incretins->Receptor Binds to Insulin Insulin Secretion & Glucose Lowering Receptor->Insulin Cellular Signaling

Fig 2. Pharmacological mechanism of 5-Hydroxy-6,7,4'-trimethoxyisoflavone via DPP-IV inhibition.

Conclusion

The integration of rigorous sample cleanup, high-resolution mass spectrometry, and deep mechanistic understanding transforms 5-Hydroxy-6,7,4'-trimethoxyisoflavone from a mere phytochemical curiosity into a highly actionable biomarker. By strictly adhering to this self-validating protocol, researchers can confidently isolate this compound from complex botanical matrices, bypass isobaric interferences, and accelerate the development of novel antidiabetic and regenerative therapeutics.

References

  • Benchchem - 5-Hydroxy-6,7,4'-trimethoxyisoflavone: Description and Biological Activity.
  • ResearchGate - Glucose uptake potential of (A) DGN and (B) ISG. All the experiments... (DPP-IV inhibitors from Dalbergia sissoo).
  • ElectronicsAndBooks - Structural Relation between Flavones, isoFIavones, and Anthocyanidins.
  • PubChem (NIH) - 7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108.
  • Arabian Journal of Chemistry - Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS.
  • ResearchGate - Comparison of the mean IC50 value for antioxidant activity of various extracts (LC-MS profiling of Dalbergia sissoo).

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 5-Hydroxy-6,7,4'-trimethoxyisoflavone for biological assays

Technical Support Center: Solubilization Strategies for 5-Hydroxy-6,7,4'-trimethoxyisoflavone Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly methoxylated flavonoids in biological systems.

While 5-Hydroxy-6,7,4'-trimethoxyisoflavone shows immense promise as a bioactive compound—particularly in antioxidant, anti-inflammatory, and dipeptidyl peptidase-IV (DPP-IV) inhibition pathways[1]—its structural profile presents a significant physicochemical hurdle. The presence of three methoxy groups significantly increases its lipophilicity compared to hydroxylated analogs (like genistein). This structural reality results in abysmal aqueous solubility, leading to "brick dust" precipitation in assay buffers, false negatives in high-throughput screening (HTS), and poor in vivo bioavailability.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic causality behind these formulation failures, we can implement self-validating protocols that ensure your biological assays reflect true pharmacological activity rather than formulation artifacts.

Troubleshooting Guide & FAQs

Q1: I dissolved 5-Hydroxy-6,7,4'-trimethoxyisoflavone in 100% DMSO at 10 mM. When I dilute it to 10 µM in cell culture media, it immediately turns cloudy. Why does this happen, and how can I prevent it?

The Causality: You are experiencing "solvent shock." When a highly concentrated DMSO stock is introduced into an aqueous environment, the local concentration of the organic solvent rapidly drops. Driven by the thermodynamic unfavorability of water exposure, the hydrophobic methoxy groups and aromatic rings of the isoflavone rapidly associate via π-π stacking and hydrophobic interactions. This causes rapid nucleation and subsequent precipitation.

The Solution: You must lower the thermodynamic barrier of solvation. Instead of a direct aqueous spike, utilize an inclusion complex. For robust cell assays, complexation with (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins possess a hydrophobic inner cavity that encapsulates the isoflavone and a hydrophilic exterior that interacts with water via hydrogen bonding[2]. Studies on similar isoflavones demonstrate that β-CD complexation can increase aqueous solubility by over 26-fold, effectively masking the drug's hydrophobicity[3].

Q2: My IC50 curves for 5-Hydroxy-6,7,4'-trimethoxyisoflavone are non-sigmoidal and inconsistent between replicates. Is the compound degrading?

The Causality: While chemical degradation is possible, the most common culprit for erratic dose-response curves with lipophilic compounds is the formation of colloidal aggregates. These sub-visible aggregates sequester the compound, drastically reducing the actual monomeric concentration available to bind your target receptor. Furthermore, aggregates can non-specifically inhibit enzymes, leading to false positives.

The Solution: Run Dynamic Light Scattering (DLS) on your assay buffer. If aggregates are detected, supplement your assay buffer with a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein like Bovine Serum Albumin (BSA). These agents coat the hydrophobic surfaces of the isoflavone, sterically hindering aggregate formation and ensuring a consistent monomeric concentration.

G Start Precipitation in Assay Buffer? CheckAgg Run DLS Analysis Start->CheckAgg AggYes Colloidal Aggregates Detected CheckAgg->AggYes Yes AggNo True Precipitation (Crystals) CheckAgg->AggNo No Sol1 Add 0.01% Tween-20 or BSA AggYes->Sol1 Sol2 HP-β-CD Complexation AggNo->Sol2 Success Soluble Monomeric State Achieved Sol1->Success Sol2->Success

Troubleshooting workflow for resolving isoflavone precipitation in aqueous biological assays.

Experimental Protocol: Preparation of HP-β-CD Inclusion Complex

To create a self-validating, highly soluble formulation for your assays, use the saturated aqueous solution method. This technique is highly efficient for fabricating cyclodextrin inclusion complexes with isoflavones[4].

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve HP-β-CD in ultra-pure water to create a 10% (w/v) solution.

  • Preparation of Guest Solution: Dissolve 5-Hydroxy-6,7,4'-trimethoxyisoflavone in a minimal volume of absolute ethanol (e.g., 10 mg/mL).

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM. Add the isoflavone solution dropwise.

    • Scientific Insight: Dropwise addition prevents localized supersaturation, ensuring the complexation rate outpaces the precipitation rate.

  • Equilibration: Stir the mixture continuously for 24 hours at 25°C. This allows sufficient time for the thermodynamic equilibrium of the host-guest binding to be reached.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. The filter retains any uncomplexed, precipitated isoflavone, ensuring the filtrate contains only the true water-soluble inclusion complex.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a stable, dry powder of the inclusion complex.

  • Validation: Determine the exact inclusion efficiency and stoichiometric ratio using phase-solubility UV-vis measurements[2].

Mechanism Isoflavone 5-Hydroxy-6,7,4'- trimethoxyisoflavone (Hydrophobic Core) Complex Inclusion Complex (Aqueous Soluble) Isoflavone->Complex Encapsulation Cyclo HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclo->Complex Host-Guest Binding

Mechanism of host-guest inclusion complexation to mask isoflavone hydrophobicity.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements when applying different formulation strategies to highly methoxylated isoflavones. Note: Values are representative benchmarks derived from structural analogs to guide experimental design.

Formulation StrategySolvent SystemExpected Solubility (µg/mL)Fold Enhancement vs. WaterPrimary Application
Unformulated (Control) 100% Ultra-pure Water< 0.51xBaseline Reference
Co-solvent Dilution 1% DMSO in PBS~ 5.010xBiochemical Assays (Tolerant to DMSO)
Surfactant Addition 0.05% Tween-80 in PBS~ 25.050xHigh-Throughput Screening (HTS)
Cyclodextrin Complex 10% HP-β-CD in Water> 500.0> 1000xCell Culture Media / In Vivo Dosing
Nanoparticle Suspension PLGA / PEGylated> 1000.0> 2000xLong-term In Vivo Pharmacokinetics

References

  • The enhancement of isoflavones water solubility by complexation with modified cyclodextrins: a spectroscopic investigation with implications in the pharmaceutical analysis. PubMed (NIH). Available at:[Link]

  • Improving Bioaccessibility and Bioavailability of Isoflavone Aglycones from Chickpeas by Germination and Forming β-Cyclodextrin Inclusion Complexes. MDPI. Available at:[Link]

  • Enhanced Bioavailability of Soy Isoflavones by Complexation with β-Cyclodextrin in Rats. Oxford Academic. Available at:[Link]

  • Molecular Docking and ADMET Profiling of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin from Dalbergia sissoo: In Silico Prediction in Antidiabetic Potential. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Hydroxy-6,7,4'-trimethoxyisoflavone Degradation

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly functionalized polymethoxylated isoflavones like 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly functionalized polymethoxylated isoflavones like 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin, CAS 13186-08-8) demands rigorous analytical precision[1][2]. While this compound exhibits potent biological activities—including DPP-IV inhibition and robust antioxidant capacity[3][4]—its structural integrity is highly susceptible to thermal and pH-induced degradation during conventional extraction workflows[5].

This guide provides field-proven, self-validating protocols to troubleshoot, diagnose, and eliminate degradation artifacts during your extraction procedures.

Section 1: Mechanistic Troubleshooting (Q&A)

Q1: Why is my 5-Hydroxy-6,7,4'-trimethoxyisoflavone yield dropping significantly when extracting at 80°C? Scientist Insight: The loss is driven by thermal degradation following apparent first-order kinetics[5]. While polymethoxylated isoflavones lack the highly vulnerable glycosidic bonds found in conjugated isoflavones (like malonyldaidzin), the aglycone core remains susceptible to thermal oxidation and C-ring cleavage at elevated temperatures[6][7]. At temperatures between 70°C and 90°C, the activation energy for isoflavone degradation drops significantly if the solvent environment is not strictly controlled[5].

Q2: How does the solvent pH interact with thermal degradation? Scientist Insight: pH is the primary catalyst that accelerates thermal degradation. Isoflavones degrade exponentially faster in alkaline environments. For instance, at pH 9, the activation energy ( Ea​ ) for isoflavone degradation is as low as 8.4 to 11.6 kcal/mol, leading to rapid ring opening of the benzopyran system[5]. If your extraction matrix (e.g., plant material or buffer) shifts the pH above 7.0 during heating, the 5-hydroxyl group becomes deprotonated. This increases the electron density on the A-ring, rendering the C-ring highly vulnerable to nucleophilic attack and subsequent cleavage[5][6].

Q3: Can I use standard Soxhlet extraction for this compound? Scientist Insight: It is highly discouraged. Soxhlet extraction subjects the analyte to prolonged thermal stress (often >80°C for hours). Instead, transitioning to Ultrasound-Assisted Extraction (UAE) at ambient temperatures (25°C–40°C) provides the mechanical cavitation necessary for cell wall disruption without crossing the thermal degradation threshold[5][7].

G Start Analyze Extract via HPLC Check Is 5-OH-6,7,4'-trimethoxyisoflavone yield low? Start->Check pH Check Solvent pH Check->pH Yes Temp Check Extraction Temp Check->Temp Yes HighPH pH > 7: Ring Cleavage Risk pH->HighPH Alkaline HighTemp Temp > 70°C: Thermal Degradation Temp->HighTemp High Heat Buffer Buffer solvent to pH 5.5-6.5 HighPH->Buffer Resolution Cool Use Ultrasound-Assisted Extraction (<40°C) HighTemp->Cool Resolution

Diagnostic workflow for identifying and resolving isoflavone extraction losses.

Section 2: Quantitative Kinetic Data

To understand the thermal boundaries of your extraction, consider the degradation kinetics of isoflavone aglycones in aqueous/solvent systems. The table below synthesizes the thermal behavior of structurally related isoflavone cores under varying conditions[5].

Temperature (°C)Solvent pHKinetic OrderEst. Half-LifePrimary Degradation Mechanism
25°C (Ambient) 6.0 - 7.0N/A> 30 DaysStable / Negligible loss
70°C 7.0First-Order~8 DaysSlow oxidation
90°C 7.0First-Order~2 DaysC-ring cleavage
120°C (Autoclave) 9.0First-Order< 20 MinutesRapid alkaline hydrolysis / Ring opening

Note: Data extrapolated from aglycone stability models (genistein/daidzein) which share the core isoflavone backbone with 5-Hydroxy-6,7,4'-trimethoxyisoflavone[5].

Section 3: Validated Protocol: Low-Thermal Ultrasound-Assisted Extraction (UAE)

To ensure a self-validating system, this protocol utilizes an internal standard and relies on cavitation rather than heat for mass transfer, preventing the degradation of the 5-hydroxyl and methoxy groups.

Materials:
  • Lyophilized plant matrix containing 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

  • Extraction Solvent: 70% Methanol (v/v) or 58% Aqueous Acetonitrile[7][8].

  • Buffer: 0.1 M Phosphate buffer to adjust the aqueous portion of the solvent to pH 6.0.

Step-by-Step Methodology:
  • Matrix Preparation: Pulverize the lyophilized biomass to a fine powder (e.g., using a commercial grinder) to maximize the surface area for solvent penetration[7].

  • Solvent Addition: Mix 20 mg of the ground sample with 1.0 mL of the extraction solvent (e.g., 58% aqueous acetonitrile)[7]. Ensure the solvent is pre-buffered to pH 6.0 to prevent alkaline degradation[5].

  • Ultrasonication: Submerge the sample vial in an ultrasonic bath. Sonicate for 30 minutes at a strictly controlled temperature of 25°C[7].

    • Causality: The ultrasonic waves create cavitation bubbles that implode, disrupting plant cell walls and releasing the isoflavone into the solvent without raising the bulk thermodynamic temperature.

  • Mechanical Agitation: Transfer the homogenate to a shaking incubator. Shake at 120 rpm for 24 hours at 25°C to ensure complete partitioning of the polymethoxylated isoflavone into the solvent phase[7].

  • Separation: Centrifuge the mixture at 14,240 × g for 5 minutes at 4°C to pellet the cellular debris[7].

  • Recovery: Decant the supernatant. Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to protect the extract from UV-induced degradation prior to analysis.

Workflow N1 Biomass Prep (Grinding) N2 Solvent Addition (70% MeOH, pH 6.0) N1->N2 N3 Ultrasonication (30 min, 25°C) N2->N3 N4 Centrifugation (14,240 x g) N3->N4 N5 HPLC Analysis (Amber Vial) N4->N5

Step-by-step low-thermal ultrasound-assisted extraction workflow.

Section 4: Advanced FAQs for Edge Cases

Q4: I am observing a mass shift in my LC-MS data (-14 Da) during thermal extraction. What is happening? Scientist Insight: A loss of 14 Da (CH₂) indicates thermal demethylation. 5-Hydroxy-6,7,4'-trimethoxyisoflavone has three methoxy groups (at positions 6, 7, and 4')[1][2]. Prolonged exposure to heat, especially in the presence of trace acidic catalysts or transition metals in the biomass, can cleave the ether linkage, converting methoxy groups to hydroxyl groups. Ensure your glassware is passivated and strictly adhere to the <40°C temperature limit.

Q5: How can I mathematically validate that my extraction method isn't causing degradation? Scientist Insight: Implement a "Spike-Recovery" self-validating protocol. Spike a known concentration of synthetic, high-purity 5-Hydroxy-6,7,4'-trimethoxyisoflavone standard (CAS 13186-08-8)[1] into a blank matrix before extraction. If the final analytical recovery falls below 95%, your thermodynamic or chemical parameters (pH, temp, solvent polarity) are inducing degradation. You must immediately lower the extraction temperature or adjust the pH closer to 6.0.

References

  • Title: The Effects of Processing and Extraction Conditions on Content, Profile, and Stability of Isoflavones in a Soymilk System Source: acs.org URL: [Link]

  • Title: Isoflavone Changes in Immature and Mature Soybeans by Thermal Processing Source: nih.gov URL: [Link]

  • Title: Thermal Stability of Genistein and Daidzein and Its Effect on Their Antioxidant Activity Source: acs.org URL: [Link]

  • Title: An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method Source: mdpi.com URL: [Link]

  • Title: Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo: In-silico Assessment of Antidiabetic Potential Source: researchgate.net URL: [Link]

  • Title: 7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108 Source: nih.gov URL: [Link]

Sources

Troubleshooting

Optimizing mobile phase gradients for 5-Hydroxy-6,7,4'-trimethoxyisoflavone chromatography

Welcome to the technical support guide for the chromatographic analysis of 5-Hydroxy-6,7,4'-trimethoxyisoflavone. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 5-Hydroxy-6,7,4'-trimethoxyisoflavone. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting protocols to ensure robust and reproducible results. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the fundamental principles behind them.

Part 1: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses common questions encountered when establishing a new HPLC method for 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Q1: What is a recommended starting point for a reversed-phase HPLC method for this isoflavone?

A good starting point for method development is a reversed-phase C18 column with a gradient elution using an acidified water/acetonitrile mobile phase.[1][2] Flavonoids, including isoflavones, are often well-retained and resolved under these conditions.

A typical initial scouting gradient is provided below. This allows for a broad survey of the elution behavior of the target analyte and any impurities.[3]

Time (minutes)% Water (0.1% Formic Acid)% Acetonitrile
0.0955
20.0595
25.0595
25.1955
30.0955

Key Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30-35 °C to improve peak shape and reduce mobile phase viscosity[1]

  • Detection Wavelength: Isoflavones typically have strong UV absorbance. A good starting point is around 260 nm. A photodiode array (PDA) detector is recommended to assess peak purity and determine the optimal wavelength.

  • Injection Volume: 5-10 µL

Q2: Why is an acid modifier like formic or acetic acid necessary in the mobile phase?

Adding a small amount of acid (typically 0.1%) to the aqueous mobile phase is crucial for several reasons when analyzing phenolic compounds like isoflavones.[1] The primary reason is to suppress the ionization of residual silanol groups on the silica-based stationary phase.[4][5] At a neutral pH, these silanols can become deprotonated (Si-O⁻) and interact with the hydroxyl groups on the isoflavone, leading to significant peak tailing.[5][6] By keeping the mobile phase pH low (around 2.5-3.5), the silanols remain protonated (Si-OH), minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[4][7]

Q3: Acetonitrile or Methanol? Which organic solvent is better?

Both acetonitrile and methanol are common organic modifiers for reversed-phase chromatography. Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its different selectivity for aromatic compounds. However, methanol can sometimes offer better resolution for structurally similar flavonoids. The choice can be analyte-dependent, and it is often worthwhile to screen both during method development.[8]

Part 2: Troubleshooting Guide for Common Chromatographic Issues

This section provides a systematic approach to diagnosing and resolving specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape is one of the most common issues in HPLC. It compromises resolution and leads to inaccurate quantification.[5]

Q: My isoflavone peak is tailing severely. What are the likely causes and how do I fix it?

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. The cause can be either chemical or physical.[5]

Workflow for Diagnosing Peak Tailing

Caption: Decision tree for troubleshooting HPLC peak tailing.

  • Chemical Causes: As discussed in the FAQ, the primary chemical cause is the interaction between the isoflavone's hydroxyl groups and active silanol sites on the column packing.[5][9]

    • Solution: Ensure the mobile phase is acidified with 0.1% formic acid or a similar modifier.[1][2] This suppresses silanol activity. If tailing persists, consider a column with more effective end-capping or a different stationary phase.

  • Physical Causes: If all peaks in the chromatogram (including a neutral compound) are tailing, the issue is likely physical.

    • Column Overload: Injecting too much sample can saturate the stationary phase.[9] Try diluting your sample.

    • Extra-column Volume: Excessive volume from tubing, fittings, or the detector cell can cause peak broadening and tailing.[5] Use tubing with a smaller internal diameter and minimize its length.

    • Column Contamination or Void: A buildup of matrix components at the column inlet or a void in the packing material can distort the flow path.[6][9] Try back-flushing the column or, if that fails, replacing it.

Q: My peaks are very broad, leading to poor resolution. How can I make them sharper?

Broad peaks indicate a loss of chromatographic efficiency.

  • Shallow the Gradient: A steep gradient can cause peaks to elute too quickly without sufficient interaction with the stationary phase. Try making the gradient shallower (i.e., increase the gradient time).[1] This increases retention and often improves resolution between closely eluting compounds.

  • Reduce Flow Rate: Lowering the flow rate can increase interaction time and improve separation, though it will lengthen the run time.[1]

  • Increase Temperature: Increasing the column temperature (e.g., from 25°C to 40°C) lowers the mobile phase viscosity, which can lead to sharper peaks and better efficiency.[1]

Issue 2: Unstable Retention Times

Fluctuating retention times make peak identification and quantification unreliable.[1]

Q: The retention time for my isoflavone is drifting from one injection to the next. What's wrong?

  • Inadequate Column Equilibration: This is a very common cause, especially in gradient elution. The column must return to the initial mobile phase conditions before the next injection.[1][10]

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next run.

  • Mobile Phase Issues:

    • Inconsistent Preparation: Small variations in mobile phase preparation, especially buffer pH, can cause shifts in retention.[6][8]

    • Solvent Evaporation: The more volatile organic component (e.g., acetonitrile) can evaporate over time, changing the mobile phase composition.[1] Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate and, consequently, variable retention times.[10]

Issue 3: Poor Resolution

Q: I have an impurity that is co-eluting with my main peak. How can I improve the separation?

Improving resolution requires manipulating selectivity, efficiency, or retention.

  • Optimize the Gradient: As mentioned, making the gradient shallower around the elution time of the target peaks is the most effective way to improve resolution.[1]

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving the co-eluting peaks.[8]

  • Adjust pH: The ionization state of the isoflavone and any ionizable impurities can be altered by changing the mobile phase pH.[11][12] This can significantly change their relative retention and improve selectivity. Perform a pH scouting study (e.g., pH 2.5, 4.5, 6.5) to find the optimal condition. Remember to stay within the stable pH range of your column.

  • Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required. A phenyl-hexyl column, for instance, offers different selectivity for aromatic compounds compared to a standard C18.

Part 3: Advanced Optimization Protocols

Protocol 1: Systematic Gradient Optimization

This protocol provides a structured approach to refining your gradient for optimal resolution and run time.

  • Perform a Scouting Gradient: Run a fast, wide gradient (e.g., 5-95% B in 10-20 minutes) to determine the approximate elution time of your target analyte.[3]

  • Estimate Retention: Note the time (t_g) at which the 5-Hydroxy-6,7,4'-trimethoxyisoflavone peak elutes.

  • Calculate the %B at Elution: Use the scouting gradient parameters to estimate the percentage of organic solvent (%B) at which the peak eluted.

  • Design a Shallow Gradient: Create a new, shallower gradient centered around the estimated %B. For example, if the peak eluted at an estimated 40% B, design a new gradient that runs from 30% to 50% B over a longer period (e.g., 20 minutes).

  • Refine and Hold: Adjust the start and end percentages and the gradient time to achieve the desired resolution (Rs > 2) between the main peak and its closest impurities. Add an isocratic hold at the end to ensure all components are eluted from the column.[13]

Example of Gradient Refinement

ParameterScouting GradientOptimized Gradient
Gradient Time20 min30 min
Start %B5%25%
End %B95%55%
Result Poor resolutionBaseline resolution (Rs > 2.0)

References

  • Ramakrishnan P, Kamalanathan C, Rajagopal V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. Available from: [Link]

  • Vu, T. L., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules. Available from: [Link]

  • Esposito, F., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica. Available from: [Link]

  • AIP Publishing. (2023). Mobile phase optimization of RP-HPLC method for quantification of quercetin in Moringa leaf fraction. AIP Conference Proceedings. Available from: [Link]

  • Gaudin, K., et al. (2018). Rational and Efficient Preparative Isolation of Natural Products by MPLC-UV-ELSD based on HPLC to MPLC Gradient Transfer. ResearchGate. Available from: [Link]

  • Orallo, F., et al. (2002). Study and Optimization of Citrus Flavanone and Flavones Elucidation by Reverse Phase HPLC with Several Mobile Phases: Influence of the Structural Characteristics. ResearchGate. Available from: [Link]

  • Welch Materials. (2025). Gradient Optimization in Liquid Chromatography. Welch Materials Inc. Available from: [Link]

  • Pure Synth. (2025). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. Available from: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available from: [Link]

  • Stojanovska, P., et al. (2021). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems. Shimadzu. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

Sources

Optimization

Overcoming low yield in the total synthesis of 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Welcome to the Application Scientist Support Portal . This guide is designed for researchers and drug development professionals facing bottlenecks in the total synthesis of 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal . This guide is designed for researchers and drug development professionals facing bottlenecks in the total synthesis of 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin).

As a Senior Application Scientist, I frequently consult on polymethoxyisoflavone synthesis. The most common point of failure in this workflow is not the construction of the isoflavone core, but rather the final regioselective 5-O-demethylation step. Below, you will find a mechanistic breakdown of common failure points, self-validating protocols, and quantitative data to help you rescue your yields.

I. Diagnostic Workflow

Before altering your protocol, use the diagnostic logic tree below to match your LC-MS/NMR reaction profiling data to the correct mechanistic failure point.

YieldOptimization A Low Overall Yield (< 30%) B LC-MS & NMR Reaction Profiling A->B C Uncyclized Intermediate (Deoxybenzoin present) B->C Missing Core D Over-demethylated Byproducts (Tri/Tetra-hydroxy) B->D Mass = Target - 14n E Optimize Vilsmeier-Haack (Strict Anhydrous POCl3/DMF) C->E F Switch to Selective AlCl3/MeCN (Exploit C-4/C-5 Chelation) D->F

Diagnostic workflow for identifying and resolving bottlenecks in polymethoxyisoflavone synthesis.

II. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My overall yield drops below 20% after the final demethylation step. What is causing this? A1: You are likely using a harsh, non-selective Lewis acid like Boron Tribromide (BBr₃) or Hydrobromic acid (HBr). While BBr₃ is a standard global demethylating agent, it lacks regioselectivity in highly oxygenated systems. Using excess BBr₃ drives the reaction toward multiple-demethylated products (e.g., 5,6,7,4'-tetrahydroxyisoflavone), severely reducing the yield of your mono-demethylated target[1]. Similarly, HBr in acetic acid causes random serial demethylation, leading to complex mixtures that are notoriously difficult to purify[2].

Q2: How can I achieve exclusive regioselectivity at the C-5 position to maximize yield? A2: The causality of selective demethylation relies on exploiting the molecule's geometry. The C-5 methoxy group is uniquely positioned adjacent to the C-4 carbonyl oxygen. By switching your reagent to Aluminum Chloride (AlCl₃) or Aluminum Bromide (AlBr₃) in a polar aprotic solvent like acetonitrile, you force the aluminum to coordinate with both the C-4 carbonyl and the C-5 methoxy oxygen. This forms a highly stable six-membered chelate ring, which selectively weakens the C-5 ether bond for cleavage while leaving the 6, 7, and 4'-methoxy groups completely intact[3].

Q3: My Vilsmeier-Haack cyclization of the deoxybenzoin intermediate is stalling. How do I force it to completion? A3: Incomplete cyclization of the deoxybenzoin intermediate to the isoflavone core is usually caused by the premature hydrolysis of the Vilsmeier reagent. The intermediate enamine requires an intramolecular nucleophilic attack by the ortho-phenolic OH. If your DMF or POCl₃ contains trace moisture, the electrophilic complex is destroyed before cyclization can occur. Ensure strict anhydrous conditions and maintain the reaction at 70–80°C for at least 3 hours to overcome the activation energy barrier of the ring closure.

III. Quantitative Reagent Comparison

To highlight the importance of reagent selection, the table below summarizes the quantitative outcomes of different demethylation strategies on the 5,6,7,4'-tetramethoxyisoflavone precursor.

Demethylation ReagentReaction ConditionsMajor ProductTypical YieldMechanistic Outcome
BBr₃ (Excess)DCM, -78°C to RT5,6,7,4'-Tetrahydroxyisoflavone< 30%Non-selective global demethylation; multiple byproducts[1].
HBr (30% in AcOH)120°C, 8–20hMixed demethylated isoflavones15 – 45%Random serial demethylation; difficult purification[2].
AlCl₃ (30% w/v)Acetonitrile, 70°C, 36h5-Hydroxy-6,7,4'-trimethoxyisoflavone80 – 85%Highly selective C-5 cleavage via stable C-4/C-5 chelation[3].
AlBr₃ (5% w/v)Acetonitrile, RT, 4h5-Hydroxy-6,7,4'-trimethoxyisoflavone> 90%Rapid, quantitative selective cleavage at room temperature[3].
IV. Standardized Step-by-Step Protocol: Regioselective 5-O-Demethylation

To ensure a self-validating experimental setup, follow this optimized protocol using AlBr₃, which offers the highest yield and mildest conditions.

Step 1: Preparation of the Chelation Complex

  • Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolve 1.0 mmol of the fully methylated precursor (5,6,7,4'-tetramethoxyisoflavone) in 20 mL of anhydrous acetonitrile.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 5% (w/v) anhydrous Aluminum Bromide (AlBr₃) dropwise. Causality: The low initial temperature prevents non-specific Lewis acid cleavage, while the polar aprotic acetonitrile stabilizes the intermediate aluminum-oxygen complex.

Step 2: Regioselective Cleavage

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Stir for 4 hours. Causality: The thermal energy at room temperature is sufficient for AlBr₃ to cleave the activated C-5 ether bond without disturbing the non-chelated methoxy groups[3].

Step 3: Quenching and Hydrolysis

  • Cool the reaction mixture back to 0°C.

  • Slowly quench the reaction by adding 15 mL of ice-cold 1M HCl. Causality: The acidic aqueous environment breaks the robust aluminum-oxygen chelate, releasing the free 5-hydroxyisoflavone product and preventing emulsion formation during extraction.

  • Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Self-Validation (Analytical Check) Do not proceed to biological assays without confirming the structural integrity of your product via these self-validating checkpoints:

  • LC-MS: Look for a mass shift of exactly -14 Da from your starting material. A shift of -28 Da indicates unwanted di-demethylation.

  • ¹H NMR (DMSO-d₆): You must observe a sharp, highly deshielded singlet between δ 12.5 – 13.0 ppm . This distinct peak corresponds to the 5-OH proton, which is strongly hydrogen-bonded to the C-4 carbonyl. If this peak is missing, the demethylation failed. Furthermore, the methoxy region (δ 3.7–3.9 ppm) must integrate to exactly 9 protons (representing the intact 6, 7, and 4'-OCH₃ groups).

References

1.[1] Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans. ACS Publications.[Link] 2.[3] Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XX. A Convenient Method for Synthesizing 5, 6, 7-Trihydroxyisoflavones and 5, 6-Dihydroxy-7-methoxyisoflavones. J-Stage.[Link] 3. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI.[Link]

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Troubleshooting

Preventing oxidation and ensuring stability of 5-Hydroxy-6,7,4'-trimethoxyisoflavone during storage

Technical Support Center: Stability, Storage, and Assay Troubleshooting for 5-Hydroxy-6,7,4'-trimethoxyisoflavone Overview 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin) is a high-puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability, Storage, and Assay Troubleshooting for 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Overview

5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin) is a high-purity flavonoid compound with the molecular formula C₁₈H₁₆O₆ and a molecular weight of 328.3 g/mol [1][2]. It is heavily utilized in pharmacological research, specifically for its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor in diabetes models[3] and as an inducer of NOX2/MMP-mediated collective cell migration in wound healing studies[1]. Because its bioactivity is strictly dependent on its structural conformation, preventing oxidative and hydrolytic degradation during storage is critical to avoiding experimental artifacts.

Troubleshooting Chemical Degradation

Q: Why does 5-Hydroxy-6,7,4'-trimethoxyisoflavone degrade in standard solvent stocks (e.g., DMSO) despite being stored at -20°C? A: The causality of degradation lies in the compound's structure and the physical properties of the solvent. While the three methoxy groups provide lipophilicity and some steric protection, the central benzopyran-4-one ring remains susceptible to nucleophilic attack and photo-oxidation.

Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeatedly opening a stock vial introduces atmospheric moisture, which facilitates the hydrolysis of ether linkages over time. Furthermore, dissolved oxygen in standard DMSO leads to the formation of reactive peroxides that oxidize the isoflavone backbone. Therefore, the combination of moisture, oxygen, and freeze-thaw cycles acts as a catalyst for accelerated degradation, leading to a loss of target binding affinity.

Table 1: Quantitative Impact of Storage Conditions on Isoflavone Stability

Storage ConditionSolventAtmosphereTempEst. Stability / Half-Life
Lyophilized PowderNoneArgon-20°C> 2 Years (>99% intact)
Stock SolutionStandard DMSOAir-20°C3 - 4 Weeks (~85% intact)
Stock SolutionAnhydrous DMSOArgon-80°C> 6 Months (>98% intact)
Working DilutionAqueous BufferAir37°C12 - 24 Hours

Standard Operating Procedures (SOP) for Stock Preparation

Q: What is the definitive protocol for preparing and storing stock solutions to ensure >98% stability over 6 months? A: To establish a self-validating storage system, you must systematically eliminate the variables of moisture and oxygen. Follow this step-by-step methodology:

  • Thermal Equilibration: Allow the lyophilized powder vial to reach room temperature inside a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Selection: Reconstitute using strictly anhydrous DMSO (≥99.9% purity, water content <0.005%).

  • Dissolution: Dissolve the compound to your desired stock concentration (e.g., 10 mM). Vortex gently until clear. Do not sonicate, as acoustic cavitation generates localized heat and free radicals in DMSO.

  • Aliquoting: Divide the stock into 10–20 µL single-use aliquots in opaque, low-bind microcentrifuge tubes. This completely eliminates freeze-thaw cycles and prevents photo-degradation.

  • Inert Purging: Gently blow a stream of Argon gas over the headspace of each tube for 3–5 seconds before sealing. Argon is heavier than air and effectively displaces oxidative oxygen.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer.

StorageWorkflow A Lyophilized Powder (C18H16O6) B Reconstitution in Anhydrous DMSO A->B Dissolve C Aliquot into Amber Tubes B->C Divide D Purge Headspace with Argon Gas C->D Displace O2 E Store at -80°C (Dark Conditions) D->E Freeze F LC-MS Validation Prior to Assay E->F Thaw 1x

Workflow for the preparation, storage, and validation of isoflavone stock solutions.

Quality Control and Self-Validation

Q: How can I experimentally validate the integrity of my stored compound before running sensitive biological assays? A: Never assume stock integrity. Implement a routine LC-MS validation protocol to verify the compound's purity prior to critical experiments.

Step-by-Step LC-MS Validation Protocol:

  • Sample Preparation: Dilute a 1 µL aliquot of the DMSO stock into 999 µL of LC-MS grade Methanol (1:1000 dilution) to prevent solvent-front masking.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 5 minutes at 0.4 mL/min.

  • Detection & Analysis: Monitor UV absorbance and Positive Electrospray Ionization (ESI+). The compound is validated if the peak at m/z 329.1 constitutes >98% of the total Area Under the Curve (AUC) in the UV chromatogram.

Table 2: LC-MS Validation Parameters

ParameterSpecificationCausality / Rationale
Mobile Phase A 0.1% Formic Acid in H₂OLow pH maintains the compound in an un-ionized state for column retention.
Mobile Phase B 0.1% Formic Acid in ACNPromotes efficient ionization in ESI+ mode.
UV Detection 265 nmCharacteristic absorbance maximum for the benzopyran-4-one ring.
Target Mass m/z 329.1 [M+H]+Confirms the intact molecular weight of 328.3 g/mol [1].

Biological Impact of Degradation

Q: If my compound partially oxidizes during storage, how will it skew my biological data? A: The biological efficacy of 5-Hydroxy-6,7,4'-trimethoxyisoflavone is highly dependent on its structural integrity. Using degraded stocks will lead to severe experimental artifacts depending on your model:

  • In Wound Healing Assays: Intact 5-Hydroxy-6,7,4'-trimethoxyisoflavone accelerates wound closure by inducing NOX2, which generates controlled Reactive Oxygen Species (ROS). This ROS signaling activates Matrix Metalloproteinases (MMPs) required for tissue remodeling and collective cell migration[1]. If the compound is oxidized, the resulting degraded byproducts often act as non-specific ROS scavengers. This neutralizes the NOX2-generated ROS, preventing MMP activation and resulting in false-negative migration data.

  • In Diabetes/Metabolic Assays: The intact compound acts as a potent DPP-IV inhibitor, fitting precisely into the enzyme's binding pocket via specific hydrogen bonds[3]. Ring-opened degradation products lose this 3D conformation, drastically increasing the inhibition constant (Ki) and reducing binding affinity, leading to an underestimation of the drug's true potency[3].

SignalingPathway Iso Intact 5-Hydroxy-6,7,4'- trimethoxyisoflavone NOX2 NOX2 Induction Iso->NOX2 Activates Degradation Oxidative Degradants Iso->Degradation Poor Storage ROS Controlled ROS Generation NOX2->ROS Produces MMP MMP Activation ROS->MMP Triggers Migration Collective Cell Migration MMP->Migration Promotes Degradation->ROS Scavenges/Neutralizes

Impact of compound degradation on NOX2/MMP-mediated collective cell migration pathways.

References

  • Benchchem. "5-Hydroxy-6,7,4'-trimethoxyisoflavone".
  • PubChem (NIH). "7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108".
  • ResearchGate. "Glucose uptake potential of (A) DGN and (B) ISG".

Sources

Optimization

Resolving co-elution issues of 5-Hydroxy-6,7,4'-trimethoxyisoflavone with other flavonoids in HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the complex co-elution issues as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the complex co-elution issues associated with highly methoxylated isoflavones. This guide bypasses generic advice to focus on the molecular causality and thermodynamics of your separation.

Analyte Profiling: The Causality of Co-Elution

Understanding the specific molecular behavior of 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin) is the mandatory first step in resolving chromatographic overlap.

  • Hydrophobic Burden: With a molecular weight of 328.3 g/mol and three methoxy groups at the 6, 7, and 4' positions, this compound is highly lipophilic[1],[2]. In standard Reversed-Phase HPLC (RP-HPLC), this drives strong retention. Structurally similar polymethoxylated flavonoids will exhibit nearly identical partition coefficients on a standard C18 stationary phase, making co-elution highly probable[1].

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 5-position can form an intramolecular hydrogen bond with the adjacent C4 carbonyl. This interaction masks the polarity of the hydroxyl group, further increasing the molecule's apparent lipophilicity and altering its interaction profile compared to isomers lacking the 5-OH configuration[1].

Troubleshooting FAQs: Addressing Specific Chromatographic Failures

Q1: My target isoflavone is co-eluting with a matrix interference on a standard C18 column. How do I force separation without drastically increasing run time? Causality: Standard C18 columns separate primarily by hydrophobic partitioning. If the matrix interference has an identical partition coefficient, they will co-elute regardless of how shallow you make the gradient slope. Action: Alter the selectivity ( α ) of the mobile phase by switching the organic modifier from Acetonitrile (MeCN) to Methanol (MeOH). Acetonitrile is aprotic and separates by dipole interactions. Methanol, however, is a polar protic solvent. Methanol exploits the hydrogen-bond-accepting nature of the three methoxy groups and the hydrogen-bond-donating capacity of the 5-OH group, often shifting the retention time of the isoflavone relative to the interference and resolving the critical pair[3].

Q2: The chromatogram shows severe peak tailing for 5-Hydroxy-6,7,4'-trimethoxyisoflavone, which bleeds into the adjacent peak and ruins quantification. How is this corrected? Causality: Peak tailing in flavonoid analysis is predominantly caused by secondary interactions between the weakly acidic phenolic hydroxyl group (at position 5) and unreacted, ionized residual silanol groups on the silica column support[3]. Action: Suppress the ionization of both the analyte and the silanols. Incorporate 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid into the aqueous mobile phase to drop the pH below 3.0[3],[4]. Additionally, ensure the use of a fully end-capped column to physically block access to residual silanols[3].

Q3: I am experiencing baseline noise and erratic system pressure during the gradient run, obscuring the resolution of minor co-eluting isomers. What is the cause? Causality: High pressure in the HPLC system keeps gases dissolved. However, as the gradient mixes and pressure drops at the detector cell, dissolved gases come out of solution to form micro-bubbles. This causes baseline spikes and pressure fluctuations[5]. Action: Thoroughly degas both mobile phases using inline vacuum degassing or ultrasonication prior to the run[5].

Self-Validating Experimental Protocol: Method Optimization

Do not rely on trial and error. Follow this self-validating workflow to systematically resolve co-elution.

Step 1: Stationary Phase Selection & Equilibration

  • Action: Install a Pentafluorophenyl (PFP) or Phenyl-Hexyl column instead of a standard C18.

  • Causality: PFP columns provide alternative retention mechanisms (π-π interactions and dipole-dipole interactions) that are highly sensitive to the positional arrangement of methoxy groups on the isoflavone ring, easily resolving positional isomers.

  • Validation Check: Inject a system suitability standard (e.g., uracil and a retained neutral marker). If the theoretical plate count ( N ) is >10,000, the column is properly equilibrated and packed.

Step 2: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (Ultrapure water + 0.1% TFA) and Mobile Phase B (HPLC-grade Methanol + 0.1% TFA)[4].

  • Causality: TFA acts as an ion-pairing agent and acidifier, ensuring the 5-OH group remains protonated, eliminating silanol-driven tailing[4].

  • Validation Check: Monitor the baseline at 254 nm. A stable baseline confirms complete degassing and solvent miscibility.

Step 3: Gradient Elution Design

  • Action: Program a linear gradient starting at 20% B, increasing to 95% B over 30 minutes, followed by a 5-minute isocratic hold at 95% B[4].

  • Causality: The shallow gradient slope maximizes the resolution ( Rs​ ) of closely eluting lipophilic flavonoids, while the 95% B hold washes strongly retained matrix components from the column[4].

  • Validation Check: Calculate the resolution factor between the target peak and the closest eluting interference. The protocol is successful when Rs​≥1.5 .

Quantitative Benchmarks for Flavonoid HPLC Optimization

Table 1 summarizes the critical quantitative parameters required to verify the successful resolution of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

ParameterTarget ValueSub-optimal IndicatorMechanistic CauseCorrective Action
Resolution ( Rs​ ) ≥1.5 Rs​<1.0 (Co-elution)Insufficient selectivity ( α )Switch organic modifier (MeCN to MeOH) or use PFP column[3].
Tailing Factor ( Tf​ ) 0.9−1.2 Tf​>1.5 Secondary silanol interactionsAdd 0.1% Formic Acid/TFA; use end-capped column[3],[4].
Retention Factor ( k ) 2<k<10 k<2 (Elutes in void volume)Excessive initial solvent strengthDecrease initial %B in the gradient profile.
System Pressure Stable ( ±2% )Erratic fluctuationsDissolved gas or particulate blockageDegas solvents; replace column frit/guard column[5].

Logical Workflow Visualization

HPLC_Troubleshooting Start Co-elution Detected (Rs < 1.5) Step1 Suppress Ionization Add 0.1% TFA/Formic Acid Start->Step1 Check1 Is Tailing Factor < 1.2? Step1->Check1 ReplaceColumn Replace Column (End-capped C18) Check1->ReplaceColumn No Step2 Alter Selectivity (α) Change MeCN to MeOH Check1->Step2 Yes ReplaceColumn->Step1 Check2 Is Resolution > 1.5? Step2->Check2 Step3 Change Stationary Phase Switch C18 to PFP Check2->Step3 No Success Method Validated Baseline Separation Achieved Check2->Success Yes Step3->Success

Fig 1. Systematic troubleshooting workflow for resolving flavonoid co-elution in RP-HPLC.

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Troubleshooting

Purification challenges of isolating 5-Hydroxy-6,7,4'-trimethoxyisoflavone from crude extracts

Welcome to our dedicated technical support center for the purification of 5-Hydroxy-6,7,4'-trimethoxyisoflavone. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the purification of 5-Hydroxy-6,7,4'-trimethoxyisoflavone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation of this valuable isoflavone from crude extracts. Here, we provide field-proven insights and evidence-based protocols to enhance your purification success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 5-Hydroxy-6,7,4'-trimethoxyisoflavone?

The main difficulties arise from its structural similarity to other co-extracted flavonoids and non-flavonoid compounds, leading to co-elution during chromatography. Its polarity, dictated by the free hydroxyl group and the three methoxy groups, requires careful optimization of chromatographic conditions. Additionally, isoflavones can be susceptible to degradation under certain pH and temperature conditions.

Q2: Which chromatographic techniques are most effective for this isoflavone?

A multi-step chromatographic approach is typically most effective. This usually involves:

  • Initial fractionation using column chromatography (CC) with silica gel.

  • Further purification using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[1][2]

  • For complex mixtures, High-Speed Counter-Current Chromatography (HSCCC) can be a powerful alternative as it minimizes irreversible adsorption.[1]

Q3: My target compound appears to be degrading during the purification process. What are the likely causes and solutions?

Degradation can be triggered by several factors:

  • pH Instability: Flavonoids can be unstable in highly acidic or basic conditions. It's crucial to maintain a near-neutral pH during extraction and purification unless a specific hydrolysis step is intended.[3]

  • Thermal Stress: Prolonged exposure to high temperatures, for instance during solvent evaporation, can lead to degradation. Use a rotary evaporator at a temperature not exceeding 45-50°C.[4][5]

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation. To mitigate this, consider working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.

  • Light Exposure: Some flavonoids are light-sensitive. It is good practice to protect extracts and fractions from direct light by using amber glassware or covering containers with aluminum foil.[6]

Q4: I am observing very low recovery of the target isoflavone after column chromatography. What could be the issue?

Low recovery can stem from several factors:

  • Irreversible Adsorption: The hydroxyl group on the isoflavone can lead to strong, sometimes irreversible, binding to the silica gel stationary phase. If this is suspected, consider using a less active stationary phase or switching to reversed-phase chromatography.

  • Inappropriate Solvent System: If the elution solvent is not polar enough, the compound will not move off the column. Conversely, if it is too polar, it may elute too quickly with other impurities. A gradient elution is often necessary.[2][4]

  • Sample Overload: Overloading the column can lead to poor separation and apparent loss of product in mixed fractions.

Troubleshooting Guide: Chromatographic Purification

This section provides in-depth solutions to specific problems you may encounter during the purification of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Issue 1: Co-elution of Impurities with the Target Isoflavone in HPLC

Possible Cause & Explanation: Structurally similar flavonoids or other phenolic compounds present in the crude extract often have very similar polarities and retention times to 5-Hydroxy-6,7,4'-trimethoxyisoflavone, leading to overlapping peaks in the chromatogram.[7]

Solutions:

  • Optimize the Mobile Phase:

    • Modify Solvent Composition: Fine-tune the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[8] Sometimes, switching the organic solvent (e.g., from methanol to acetonitrile) can alter the selectivity of the separation.

    • Introduce a Modifier: Adding a small percentage of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and resolution for phenolic compounds by suppressing the ionization of the hydroxyl group.[2][9]

    • pH Adjustment: Carefully adjusting the pH of the mobile phase can alter the retention times of ionizable compounds, potentially resolving co-eluting peaks.[10][11]

  • Adjust the Stationary Phase:

    • If using a standard C18 column, consider trying a column with a different chemistry, such as a Phenyl-Hexyl or a C30 column, which can offer different selectivities for aromatic compounds.

  • Employ Gradient Elution:

    • If you are using an isocratic method, switching to a shallow gradient elution can often resolve closely eluting peaks.[9][12]

Experimental Protocol: HPLC Method Optimization

  • Initial Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a linear gradient from 30% B to 70% B over 40 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 340 nm.[2]

  • Optimization Strategy:

    • If peaks are unresolved, first try making the gradient shallower (e.g., 40% B to 60% B over 40 minutes).

    • Next, try replacing acetonitrile with methanol and run the same gradient to observe changes in selectivity.

    • If tailing is observed, ensure the sample is dissolved in the initial mobile phase composition.[13]

Issue 2: Peak Tailing in HPLC Chromatograms

Possible Cause & Explanation: Peak tailing for a phenolic compound like this isoflavone is often caused by secondary interactions between the hydroxyl group and active sites on the silica-based stationary phase. It can also be caused by overloading the column or a mismatch between the sample solvent and the mobile phase.[13]

Solutions:

  • Mobile Phase Modification:

    • As with co-elution, adding a small amount of acid (0.1% formic or acetic acid) to the mobile phase can suppress the ionization of the silanol groups on the stationary phase and the hydroxyl group of the analyte, reducing secondary interactions.[2]

  • Reduce Sample Concentration:

    • Dilute your sample and inject a smaller volume to rule out mass overload as the cause.[13]

  • Solvent Mismatch:

    • Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.[13]

  • Use a Guard Column:

    • A guard column can help protect the analytical column from strongly retained impurities that might cause active sites to develop at the head of the column.[14]

Issue 3: No Crystal Formation After Purification

Possible Cause & Explanation: Even after achieving high purity as determined by HPLC, inducing crystallization can be challenging. This can be due to the presence of minor, amorphous impurities that inhibit lattice formation, or using an inappropriate crystallization solvent.

Solutions:

  • Solvent Selection:

    • The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[15]

    • For moderately polar compounds like this isoflavone, common crystallization solvents include methanol, ethanol, ethyl acetate, or mixtures with a non-polar anti-solvent like hexane or heptane.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[15]

    • Seeding: If available, add a single, tiny crystal of the pure compound to the supersaturated solution to act as a template for crystallization.[15]

  • Slow Cooling:

    • Rapid cooling often leads to the compound "oiling out" or forming a fine powder rather than well-defined crystals. Allow the hot, saturated solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator.[15]

Experimental Protocol: Crystallization

  • Dissolve the purified, dried fraction in a minimal amount of a hot solvent (e.g., methanol or ethyl acetate).

  • Slowly add a non-polar anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Add a drop or two of the hot solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • If no crystals form, try scratching the flask or placing it in a refrigerator (4°C) overnight.

Data & Workflow Visualization

Table 1: Troubleshooting Summary for HPLC Purification
Symptom Potential Cause Recommended Action
Co-eluting Peaks Structurally similar impuritiesModify mobile phase (solvent ratio, modifier, pH); try a different column chemistry; use a shallower gradient.[2][8][9][10][11][12]
Peak Tailing Secondary interactions with stationary phase; column overloadAdd acid modifier to mobile phase; reduce sample concentration; ensure sample solvent is weaker than mobile phase.[2][13]
Broad Peaks High extra-column volume; strong sample solventUse shorter, narrower tubing; dissolve sample in initial mobile phase.[13]
Low Signal/No Peak Sample degradation; low concentration; detector issueCheck sample stability; concentrate sample; verify detector settings and lamp life.[13][16]
Variable Retention Times System not equilibrated; leaks; temperature fluctuationsFlush column with 10-20 column volumes of mobile phase; check for leaks; use a column oven.[13][14]
Diagram 1: General Purification Workflow

PurificationWorkflow CrudeExtract Crude Plant Extract LiquidPartition Liquid-Liquid Partitioning (e.g., Hexane, EtOAc) CrudeExtract->LiquidPartition Initial Cleanup ColumnChrom Silica Gel Column Chromatography (Gradient Elution) LiquidPartition->ColumnChrom Fractionation FractionMonitoring TLC/HPLC Analysis of Fractions ColumnChrom->FractionMonitoring CombineFractions Combine Purest Fractions FractionMonitoring->CombineFractions PrepHPLC Preparative HPLC (C18, Isocratic/Gradient) CombineFractions->PrepHPLC Fine Purification PurityAnalysis Purity Check (Analytical HPLC, LC-MS) PrepHPLC->PurityAnalysis Crystallization Crystallization PurityAnalysis->Crystallization If >95% pure FinalProduct Pure 5-Hydroxy-6,7,4'- trimethoxyisoflavone Crystallization->FinalProduct

Caption: General workflow for the isolation of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Diagram 2: Troubleshooting Logic for Co-eluting Peaks

TroubleshootingLogic Start Co-eluting Peaks Observed OptimizeGradient Make Gradient Shallower Start->OptimizeGradient Resolved Peaks Resolved OptimizeGradient->Resolved Success NotResolved Still Not Resolved OptimizeGradient->NotResolved No Improvement ChangeSolvent Switch Organic Solvent (e.g., ACN to MeOH) ChangeSolvent->Resolved Success NotResolved2 Still Not Resolved ChangeSolvent->NotResolved2 No Improvement AddModifier Add/Adjust Acid Modifier (e.g., 0.1% Formic Acid) AddModifier->Resolved Success NotResolved3 Still Not Resolved AddModifier->NotResolved3 No Improvement ChangeColumn Try Different Column Chemistry (e.g., Phenyl-Hexyl) ChangeColumn->Resolved Success NotResolved->ChangeSolvent NotResolved2->AddModifier NotResolved3->ChangeColumn

Caption: Decision tree for resolving co-eluting peaks in HPLC.

References

  • Advances in Extraction, Purification, and Analysis Techniques of the Main Components of Kudzu Root: A Comprehensive Review. (2023). MDPI.
  • A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. Benchchem.
  • Process for the isolation and purification of isoflavones. (1997).
  • Optimum of Mobile Phase Condition for Resolving Isoflavones in RP-HPLC.
  • Extraction and Purification of Isoflavones from Soybeans and Characterization of Their Estrogenic Activities. (2007). Journal of Agricultural and Food Chemistry.
  • Technical Support Center: Crystallization of 5,6,7-Trimethoxyflavone. Benchchem.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. (2024). Longdom Publishing.
  • Strategies for Method Development and Optimiz
  • Application Notes and Protocols for Isoflavone Extraction
  • Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins. (2021). Polish Journal of Food and Nutrition Sciences.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025).
  • Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. (2004). PubMed.
  • Purification Strategies for Flavones and Rel
  • Conventional and Emerging Extraction Processes of Flavonoids. (2020). MDPI.
  • Chromatography Troubleshooting Guides-Liquid Chromatography. Thermo Fisher Scientific - ID.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (2019). PMC.
  • Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. (2019). PubMed.
  • Novel structure-based profiling and annotation workflow—high-throughput analysis of flavonoids using the Thermo Scientific Orbitrap ID-X Tribrid MS. Thermo Fisher Scientific.
  • Isolation and Characterization of Flavones from Artemisia monosperma. (2018). Pharmacognosy Journal.
  • Extraction Optimization of 5,7-Dihydroxy-6,8,4′-trimethoxyflavonol, a Bioactive Flavonoid from Rubus rosifolius (Rosaceae) Leaves. (2019).
  • Technical Support Center: Analysis of 3,5,7-Trimethoxyflavone and its Impurities. Benchchem.
  • Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. (2025). PMC.
  • Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. (2022). Food Research.
  • Development of an electrokinetic chromatography method for the rapid enantiomeric determination of 5-hydroxytryptophan. Application to the analysis of dietary supplements. Analyst (RSC Publishing).
  • A Sensitive and Selective LC-UV-MS Method for Determining a Genotoxic Impurity in a Drug Sample. Thermo Fisher Scientific.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). MDPI.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2026).

Sources

Optimization

Technical Support Center: Minimizing LC-MS/MS Matrix Effects for 5-Hydroxy-6,7,4'-trimethoxyisoflavone in Plasma

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust liquid chromatography-tandem mass spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin).

Because this compound is a highly lipophilic isoflavone (C₁₈H₁₆O₆, MW 328.3 g/mol )[1], it is highly susceptible to co-elution with endogenous plasma lipids during reversed-phase chromatography. This guide provides a self-validating framework to diagnose, quantify, and eliminate the resulting matrix effects.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my analyte signal fluctuating wildly between different plasma lots? Causality: You are observing the "lot-to-lot matrix effect." Human plasma contains high concentrations of endogenous glycerophospholipids (e.g., phosphatidylcholines and lysophosphatidylcholines), which vary significantly between individuals based on diet and metabolic state. When these lipids co-elute with 5-Hydroxy-6,7,4'-trimethoxyisoflavone in the mass spectrometer's Electrospray Ionization (ESI) source, they monopolize the available charge droplets. This charge competition leads to variable ion suppression, artificially lowering your analyte's signal[2].

Q2: I am using standard Protein Precipitation (PPT) with acetonitrile. Why is the matrix effect still >40%? Causality: While PPT effectively denatures and removes large plasma proteins, it is fundamentally incapable of removing phospholipids. In fact, standard PPT leaves >90% of endogenous phospholipids intact in the supernatant. Because 5-Hydroxy-6,7,4'-trimethoxyisoflavone is highly hydrophobic, it elutes in the same high-organic gradient window as these residual lipids, guaranteeing severe ion suppression[3].

Q3: How can I adjust my sample preparation to specifically target this issue? Solution: You must switch from PPT to a targeted phospholipid-depletion Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Phospholipid-removal plates utilize a hybrid zirconia-silica stationary phase. The electron-deficient empty d-orbitals of the zirconia atoms act as Lewis acids, selectively bonding with the electron-rich phosphate groups of the phospholipids. This traps the matrix interference while allowing your target isoflavone to pass through cleanly. Alternatively, optimizing elution conditions on traditional reversed-phase SPE cartridges by modifying the methanol/acetonitrile ratio can also minimize lipid breakthrough[3].

Q4: What is the best Internal Standard (IS) strategy to compensate for residual matrix effects? Solution: A Stable Isotope-Labeled (SIL) IS (e.g., ¹³C- or ²H-labeled 5-Hydroxy-6,7,4'-trimethoxyisoflavone) is the gold standard[2][4]. Because the SIL-IS shares the exact physicochemical properties and retention time as the target analyte, it experiences the identical ionization suppression environment. This ensures the analyte-to-IS response ratio remains constant, effectively normalizing the data even if minor matrix effects persist.

Part 2: Experimental Protocols (Self-Validating System)

To ensure scientific integrity, every bioanalytical method must be self-validating. Use Protocol 1 to diagnose the problem, implement Protocol 2 to fix it, and then repeat Protocol 1 to validate the success of your intervention.

Protocol 1: Quantitative Assessment of Matrix Effect (Matuszewski Method)

This protocol calculates the Matrix Factor (MF) to definitively quantify ion suppression[4][5].

  • Extract Blank Matrix: Process blank plasma from 6 independent lots using your current sample preparation method.

  • Post-Extraction Spike: Spike the extracted blank matrix with 5-Hydroxy-6,7,4'-trimethoxyisoflavone at Low Quality Control (LQC) and High Quality Control (HQC) concentrations.

  • Prepare Neat Solutions: Prepare reference standards at the exact same LQC and HQC concentrations in the pure reconstitution solvent.

  • LC-MS/MS Analysis: Inject both sets of samples under identical chromatographic conditions.

  • Calculate MF:

    • MF=Peak Area in Neat SolutionPeak Area in Post-Extraction Spike​

    • Validation Criteria: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant ion suppression requiring method optimization[4]. The Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be <15%.

Protocol 2: Optimized Phospholipid-Depletion SPE Workflow

If Protocol 1 yields an unacceptable MF, implement this workflow to eliminate phospholipids.

  • Sample Aliquot: Transfer 100 µL of human plasma to a 96-well zirconia-silica hybrid SPE plate.

  • Precipitation & Disruption: Add 300 µL of 1% formic acid in acetonitrile. The acid disrupts protein-lipid binding, while the organic solvent precipitates proteins.

  • Agitation: Mix thoroughly using a plate shaker at 1000 RPM for 2 minutes to ensure complete precipitation.

  • Vacuum Elution: Apply a vacuum of 10 in Hg for 5 minutes. The zirconia-silica matrix will selectively retain the phospholipids via Lewis acid/base interactions.

  • Collection & Reconstitution: Collect the eluate (which contains the purified 5-Hydroxy-6,7,4'-trimethoxyisoflavone), evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of the initial mobile phase.

Part 3: Data Presentation & Visualizations

Table 1: Comparative Efficacy of Sample Preparation Techniques

Data summarizes the expected bioanalytical performance for 5-Hydroxy-6,7,4'-trimethoxyisoflavone across different extraction methods.

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Precision (%CV)Phospholipid Removal
Protein Precipitation (PPT) > 90%0.45 - 0.6022.5%< 10%
Liquid-Liquid Extraction (LLE) 65 - 75%0.85 - 0.9512.0%~ 80%
Phospholipid-Depletion SPE > 85%0.98 - 1.024.5%> 99%
Workflow & Mechanistic Diagrams

MatrixEffectWorkflow Start Observe Signal Suppression in Plasma Samples Assess Calculate Matrix Factor (MF) via Post-Extraction Spike Start->Assess Decision Is MF < 0.85 or > 1.15? Assess->Decision Prep Optimize Sample Prep: Switch PPT to Phospholipid-SPE Decision->Prep Yes Chroma Optimize Chromatography: Adjust Gradient / Change Column Decision->Chroma Yes IS Use Stable Isotope Labeled (SIL) IS Decision->IS Yes Success Method Validated (MF ~ 1.0, CV < 15%) Decision->Success No Validate Re-evaluate MF & Precision Prep->Validate Chroma->Validate IS->Validate Validate->Decision

Fig 1: Iterative troubleshooting workflow for diagnosing and resolving LC-MS/MS matrix effects.

IonSuppression ESI ESI Source Droplet Formation Competition Charge Competition Phospholipids vs. Analyte ESI->Competition Co-elution Suppression Ion Suppression (Reduced Analyte Signal) Competition->Suppression Phospholipids monopolize charge Solution Phospholipid Depletion (Zirconia-Silica SPE) Suppression->Solution Troubleshooting Recovery Restored Analyte Ionization Solution->Recovery Matrix removed

Fig 2: Mechanism of phospholipid-induced ESI ion suppression and its targeted resolution.

References

  • Title: 7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108 - PubChem - NIH Source: nih.gov URL:[Link]

  • Title: Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions - PubMed Source: nih.gov URL:[Link]

  • Title: Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed Source: nih.gov URL:[Link]

  • Title: Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: tandfonline.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy Guide: 5-Hydroxy-6,7,4'-trimethoxyisoflavone vs. Genistein

As drug development pivots from broad-spectrum natural products to highly targeted, metabolically stable derivatives, understanding the structural causality behind compound efficacy is paramount. This guide provides an o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from broad-spectrum natural products to highly targeted, metabolically stable derivatives, understanding the structural causality behind compound efficacy is paramount. This guide provides an objective, data-driven comparison between Genistein (the foundational, highly polar isoflavone) and 5-Hydroxy-6,7,4'-trimethoxyisoflavone (a selectively methylated derivative, also known as 7,4'-Di-O-methyltectorigenin).

By analyzing their physicochemical profiles and in vitro pharmacodynamics, researchers can optimize their application in neuroprotection, tissue remodeling, and metabolic regulation.

Structural Causality & Physicochemical Profiling

The biological divergence between these two compounds is rooted entirely in their substitution patterns.

Genistein (5,7,4'-trihydroxyisoflavone) possesses three free hydroxyl groups. While this configuration makes it a potent direct antioxidant and a classic phytoestrogen, these exposed hydroxyls serve as primary targets for rapid phase II metabolism (glucuronidation and sulfation), severely limiting its intracellular half-life.

Conversely, 5-Hydroxy-6,7,4'-trimethoxyisoflavone features targeted methylation at the 6, 7, and 4' positions . This specific structural shift dictates its in vitro behavior through three mechanisms:

  • Steric Shielding: The methoxy groups protect the core from rapid enzymatic conjugation.

  • Enhanced Lipophilicity: The substitution increases the partition coefficient, significantly improving passive diffusion across the phospholipid bilayer.

  • Intramolecular Hydrogen Bonding: The remaining 5-hydroxyl group forms a stable hydrogen bond with the C-4 carbonyl oxygen, further masking polarity and enhancing membrane permeability 1.

StructLogic Gen Genistein (3 Free Hydroxyls) Prop1 High Polarity & Rapid Conjugation Gen->Prop1 Tri 5-Hydroxy-6,7,4'- trimethoxyisoflavone Prop2 High Lipophilicity & Membrane Permeability Tri->Prop2 Bio1 Broad Antioxidant & ER Agonism Prop1->Bio1 Bio2 Targeted DPP-IV Inhibition & MMP Activation Prop2->Bio2

Structural divergence driving distinct in vitro pharmacokinetic and pharmacodynamic profiles.

Comparative Pharmacodynamics in Vitro

Neuroprotection Under Oxidative Stress

While genistein relies heavily on direct reactive oxygen species (ROS) scavenging, 5-Hydroxy-6,7,4'-trimethoxyisoflavone initiates targeted survival signaling. In human neuroblastoma SH-SY5Y models, pretreatment with the trimethoxy derivative significantly attenuates 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. This is evidenced by a marked reduction in lactate dehydrogenase (LDH) release, confirming the preservation of plasma membrane integrity under severe neurotoxic stress 2.

Tissue Remodeling and Cell Migration

The trimethoxy derivative exhibits a unique capacity to accelerate wound closure. It achieves this through the targeted induction of NADPH oxidase 2 (NOX2) and the subsequent activation of matrix metalloproteinases (MMPs), facilitating collective cell migration. This mechanism is highly distinct from genistein, which typically exerts anti-proliferative and anti-migratory effects in similar cellular contexts 2.

Metabolic Enzyme Modulation

Structural rigidification via methylation enhances target specificity. 5-Hydroxy-6,7,4'-trimethoxyisoflavone has been identified as a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). In vitro profiling and molecular docking confirm that it satisfies Lipinski's Rule of Five, exhibiting high binding affinity (ΔG ≥ -7.3 kcal/mol) and low inhibition constants compared to standard therapeutics, positioning it as a superior candidate for metabolic regulation 3.

Pathway Iso Trimethoxyisoflavone NOX2 NOX2 Induction Iso->NOX2 DPP DPP-IV Inhibition Iso->DPP MMP MMP Activation NOX2->MMP Mig Collective Cell Migration MMP->Mig Metab Metabolic Regulation DPP->Metab

Divergent intracellular signaling pathways modulated by 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Quantitative Data Benchmarks

Parameter / MetricGenistein5-Hydroxy-6,7,4'-trimethoxyisoflavone
Molecular Formula C₁₅H₁₀O₅C₁₈H₁₆O₆
Molecular Weight 270.24 g/mol 328.3 g/mol
Primary in vitro Targets Estrogen Receptors (ERα/β), Tyrosine KinasesNOX2, MMPs, DPP-IV
Lipophilicity (LogP trend) Lower (Highly Polar)Higher (Lipophilic)
SH-SY5Y Neuroprotection Moderate (Direct ROS Scavenging)High (Inhibits 6-OHDA LDH release)
DPP-IV Binding Affinity Weak/Non-specificHigh (ΔG ≥ -7.3 kcal/mol)
Cell Migration Impact Inhibitory (Anti-cancer models)Stimulatory (Wound healing models)

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when comparing these isoflavones, the following protocols are designed as self-validating systems. They utilize orthogonal readouts to eliminate common assay artifacts caused by the intrinsic optical properties or metabolic interference of flavonoids.

Protocol A: Orthogonal Neuroprotection Assay (SH-SY5Y Cells)

Causality & Validation: Relying exclusively on tetrazolium-based assays (like MTT) can produce false positives if a compound upregulates mitochondrial oxidoreductases without preventing actual cell death. To create a self-validating system, we multiplex the metabolic assay with an LDH release assay. True neuroprotection is only confirmed when mitochondrial activity is maintained and cytosolic LDH leakage is prevented.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing varying concentrations (1–50 µM) of Genistein or 5-Hydroxy-6,7,4'-trimethoxyisoflavone (dissolved in DMSO, final DMSO <0.1%). Incubate for 24 hours.

  • Stress Induction: Introduce 6-OHDA (e.g., 50 µM) to the wells to induce oxidative neuronal damage. Incubate for 4 to 6 hours.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate in the dark for 30 mins, and measure absorbance at 490 nm.

  • MTT Readout (Mitochondrial Viability): Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Workflow S1 Seed SH-SY5Y S2 Pre-treat 24h S1->S2 S3 6-OHDA Stress S2->S3 S4 Measure LDH S3->S4 Membrane Integrity S5 Measure MTT S3->S5 Mitochondrial Activity

Self-validating orthogonal workflow for assessing in vitro neuroprotection.

Protocol B: Fluorogenic DPP-IV Inhibition Assay

Causality & Validation: Isoflavones often absorb light in the UV-Vis spectrum, which can artificially skew results in standard colorimetric assays. Utilizing a fluorogenic substrate (Gly-Pro-AMC) bypasses this optical interference, ensuring the measured enzyme kinetics reflect true competitive inhibition rather than assay artifacts.

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Dilute recombinant human DPP-IV enzyme and the fluorogenic substrate Gly-Pro-AMC.

  • Compound Incubation: In a black 96-well microplate, combine 50 µL of assay buffer, 20 µL of the isoflavone test compound (serial dilutions), and 10 µL of DPP-IV enzyme. Incubate at 37°C for 15 minutes to allow for binding.

  • Reaction Initiation: Add 20 µL of Gly-Pro-AMC substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Determine the IC₅₀ using non-linear regression analysis against a positive control (e.g., Vildagliptin).

References

  • BenchChem. "5-Hydroxy-6,7,4'-trimethoxyisoflavone - Effects on Cellular Proliferation and Viability in In Vitro Models." BenchChem Product Database.
  • ResearchGate. "LC–MS profiling, in vitro and in silico C-ABL kinase inhibitory approach to identify potential anticancer agents from Dalbergia sissoo leaves." ResearchGate Publications.
  • ElectronicsAndBooks. "Structural Relation between Flavones, isoFlavones, and Anthocyanidins." ElectronicsAndBooks Archives.
  • PubChem. "7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108." National Institutes of Health (NIH).

Sources

Comparative

Comparing antioxidant capacity of 5-Hydroxy-6,7,4'-trimethoxyisoflavone and biochanin A

Comparative Guide: Antioxidant Capacity of 5-Hydroxy-6,7,4'-trimethoxyisoflavone vs. Biochanin A Executive Summary & Structural Fundamentals In drug development and phytochemical research, assessing the antioxidant capac...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Antioxidant Capacity of 5-Hydroxy-6,7,4'-trimethoxyisoflavone vs. Biochanin A

Executive Summary & Structural Fundamentals

In drug development and phytochemical research, assessing the antioxidant capacity of isoflavones requires moving beyond basic radical scavenging assays to understand cellular pharmacokinetics. This guide objectively compares Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) and 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin). While both share a fundamental isoflavone backbone, their distinct hydroxylation and methoxylation patterns dictate entirely different mechanisms of oxidative defense.

Structural Causality and Antioxidant Mechanisms

The antioxidant efficacy of flavonoids is governed primarily by Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, which rely heavily on the presence and position of free phenolic hydroxyl (-OH) groups.

  • Biochanin A (BCA): BCA features hydroxyl groups at the C5 and C7 positions. In isoflavones, the 7-OH group is highly reactive and serves as the primary site for direct free radical scavenging. Because of this accessible proton, BCA demonstrates strong direct antioxidant activity in standard cell-free assays, matching or approaching the efficacy of standard antioxidants like ascorbic acid in specific dose-dependent evaluations [1].

  • 5-Hydroxy-6,7,4'-trimethoxyisoflavone (TriOMe-Iso): This compound features three methoxy (-OCH3) groups at C6, C7, and C4', leaving only a single hydroxyl group at C5. The 5-OH group is strongly hydrogen-bonded to the adjacent C4 carbonyl group, rendering it a poor hydrogen donor [2]. Therefore, TriOMe-Iso exhibits negligible direct radical scavenging. However, the high degree of methoxylation significantly increases its lipophilicity (LogP), enhancing cell membrane permeability. Its primary antioxidant mode is indirect, operating via intracellular signaling (such as the Nrf2/ARE pathway) to upregulate endogenous enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) [3].

Quantitative Data Comparison

The following table synthesizes the performance of both compounds across standard antioxidant metrics, illustrating how structural pharmacophores dictate their functional utility.

ParameterBiochanin A5-Hydroxy-6,7,4'-trimethoxyisoflavone
Chemical Structure 5,7-diOH, 4'-OMe5-OH, 6,7,4'-triOMe
Direct Scavenging (DPPH IC50) ~129.11 µg/mL (Moderate/High)>500 µg/mL (Negligible)
Primary Antioxidant Mode Direct HAT / SETCellular Signaling (Indirect)
Lipophilicity (Estimated LogP) ~2.5 (Moderate)~3.8 (High)
Cellular Uptake Efficiency ModerateHigh (Due to methoxylation)
Target Application Extracellular/Plasma ROS scavengingIntracellular oxidative stress modulation

Mechanistic Divergence Diagram

The diagram below maps the logical relationship between the structural functional groups of these isoflavones and their divergent antioxidant pathways.

G BioA Biochanin A (5,7-diOH, 4'-OMe) DirectScav Direct Free Radical Scavenging (Hydrogen Atom Transfer) BioA->DirectScav Cellular Cellular Antioxidant Pathway (Nrf2 / ARE Activation) BioA->Cellular TriOMe 5-OH-6,7,4'-trimethoxyisoflavone (5-OH, 6,7,4'-triOMe) TriOMe->DirectScav TriOMe->Cellular HighActivity High Direct Scavenging (Driven by 7-OH group) DirectScav->HighActivity Biochanin A LowActivity Low Direct Scavenging (5-OH is H-bonded to C4=O) DirectScav->LowActivity Trimethoxyisoflavone HighPerm High Membrane Permeability (Enhanced Cellular Uptake) Cellular->HighPerm Lipophilic Advantage EnzymeUp Upregulation of SOD, CAT, GSH HighActivity->EnzymeUp HighPerm->EnzymeUp

Divergent antioxidant mechanisms of Biochanin A and 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Experimental Protocols (Self-Validating Workflows)

To accurately compare these two compounds, researchers must employ a dual-assay approach. Relying solely on cell-free assays will yield false negatives for highly methoxylated compounds like TriOMe-Iso.

Protocol A: DPPH Free Radical Scavenging Assay (Cell-Free)

Purpose: To quantify direct hydrogen-donating capacity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. Causality: Ethanol ensures the solubility of both the lipophilic isoflavones and the DPPH radical, preventing precipitation that skews absorbance.

  • Sample Dilution: Prepare serial dilutions of Biochanin A and TriOMe-Iso (10, 50, 100, 250, 500 µg/mL) in DMSO. Ensure the final DMSO concentration in the well is <1% to prevent solvent-induced radical quenching.

  • Reaction Setup: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH solution.

  • Self-Validation Controls:

    • Positive Control: Trolox (standardizes the HAT mechanism and validates reagent integrity).

    • Blank: 100 µL sample + 100 µL ethanol (corrects for the intrinsic absorbance of the colored isoflavones).

    • Negative Control: 100 µL DMSO vehicle + 100 µL DPPH (establishes the baseline maximum absorbance).

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Causality: DPPH is highly light-sensitive; dark incubation prevents photo-degradation. Measure absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate % Scavenging = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] × 100.

Protocol B: Intracellular ROS Scavenging (DCFDA Assay)

Purpose: To evaluate indirect, cell-mediated antioxidant capacity, highlighting the lipophilic advantage of methoxylated isoflavones.

  • Cell Culture: Seed HepG2 or SH-SY5Y cells in a 96-well black, clear-bottom plate at 1×10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Treat cells with non-toxic concentrations (e.g., 10, 20, 40 µM) of Biochanin A and TriOMe-Iso for 12 hours. Causality: A 12-hour pre-incubation provides sufficient time for the lipophilic compounds to cross the lipid bilayer and induce transcription of antioxidant enzymes.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. Causality: DCFDA is non-fluorescent until it is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Oxidative Stress Induction: Wash out excess DCFDA and expose cells to 500 µM H₂O₂ for 1 hour to induce acute oxidative stress.

  • Measurement: Read fluorescence at Ex/Em = 485/535 nm. A reduction in fluorescence compared to the H₂O₂-only control indicates successful intracellular ROS mitigation, validating the in vivo efficacy of TriOMe-Iso despite its poor DPPH performance.

References

  • Title: Evaluation of In-Vitro Antioxidant Activity of Biochanin A Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Diabetes Warriors from Heart Wood: Unveiling Dalbergin and Isoliquiritigenin from Dalbergia latifolia as Potential Antidiabetic Agents in-vitro and in-vivo Source: ResearchGate URL: [Link]

Validation

5-Hydroxy-6,7,4'-trimethoxyisoflavone reference standard purity validation techniques

A Comprehensive Guide to the Purity Validation of 5-Hydroxy-6,7,4'-trimethoxyisoflavone Reference Standards For Researchers, Scientists, and Drug Development Professionals The Critical Role of Purity in Reference Standar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Purity Validation of 5-Hydroxy-6,7,4'-trimethoxyisoflavone Reference Standards

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity in Reference Standards

5-Hydroxy-6,7,4'-trimethoxyisoflavone is a bioactive flavonoid with potential applications in various research fields, including pharmacology and drug development.[1][2][3] The accuracy and reliability of research and quality control data are fundamentally dependent on the purity of the chemical reference standard used.[4][5] Regulatory bodies require that reference standards be of the highest purity attainable and thoroughly characterized to confirm their identity, strength, and quality.[5] A purity of 99.5% or higher is generally desirable for reference standards used in assays.[4] This guide outlines a multi-faceted approach to purity validation, employing orthogonal analytical techniques to provide a comprehensive and trustworthy assessment.

Orthogonal Purity Validation Workflow

A robust purity validation strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may not be detected by a single method. The following workflow illustrates the synergistic relationship between chromatographic, spectroscopic, and thermal analysis techniques.

Caption: Orthogonal workflow for reference standard purity validation.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of flavonoids like 5-Hydroxy-6,7,4'-trimethoxyisoflavone.[1][6][7] Its high resolving power allows for the separation of the main component from structurally similar impurities.

Causality Behind Experimental Choices

A reversed-phase C18 column is the standard choice for flavonoid analysis due to its ability to effectively separate compounds based on their hydrophobicity.[8][9] A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[6][8] The addition of a small amount of acid, such as formic or phosphoric acid, helps to suppress the ionization of phenolic hydroxyl groups, leading to improved peak shape and resolution.[8] UV detection, often with a Diode Array Detector (DAD), allows for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment.[6][8]

Experimental Protocol: HPLC-DAD Purity Determination
  • Preparation of Standard and Sample Solutions:

    • Accurately weigh the 5-Hydroxy-6,7,4'-trimethoxyisoflavone reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution of the candidate material at a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25-40 °C.[8][9]

    • Detection: DAD at a wavelength of maximum absorbance for the analyte (e.g., 260 nm for isoflavones).[10]

    • Injection Volume: 10-20 µL.[8]

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities in the chromatogram.

    • Calculate the purity of the main component using the area normalization method (assuming all components have a similar response factor at the detection wavelength).

Liquid Chromatography-Mass Spectrometry (LC-MS): Structural Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for the structural confirmation of the main component and the identification of unknown impurities.[9][11][12][13]

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar compounds like flavonoids.[11] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, aiding in structural elucidation.[11] Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, and the resulting fragmentation pattern provides further structural information.[11]

Experimental Protocol: LC-MS Impurity Profiling
  • Sample Preparation:

    • Prepare a solution of the candidate material in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).

  • LC-MS Conditions:

    • Utilize similar HPLC conditions as described in the HPLC-DAD protocol, ensuring the mobile phase is compatible with the MS ion source (e.g., using volatile acids like formic acid).[14]

    • Ionization Mode: ESI positive or negative ion mode.[13]

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS mode for fragmentation of the main peak and any detected impurity peaks.

  • Data Analysis:

    • Confirm the molecular weight of the main component by its accurate mass measurement.

    • Propose the elemental composition and potential structures of impurities based on their accurate mass and fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[15][16][17] It relies on the principle that the integral of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[17]

Causality Behind Experimental Choices

For 5-Hydroxy-6,7,4'-trimethoxyisoflavone, the proton signals of the methoxy groups or the aromatic protons in the A, B, or C rings can be used for quantification, provided they are well-resolved and do not overlap with signals from impurities or the internal standard.[18] An internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals is chosen.

Experimental Protocol: qNMR Purity Determination
  • Sample Preparation:

    • Accurately weigh a known amount of the 5-Hydroxy-6,7,4'-trimethoxyisoflavone candidate material and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[16]

  • NMR Acquisition:

    • Acquire a proton NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay between scans to allow for complete relaxation of all relevant nuclei, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Thermal Analysis: Assessing Water Content and Residual Solvents

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the presence of non-chromatophoric impurities like water and residual solvents.[19][20][21]

Causality Behind Experimental Choices

TGA measures the change in mass of a sample as a function of temperature.[20] It is used to quantify the amount of volatile components, such as water and residual solvents, which are released upon heating.[19] DSC measures the heat flow into or out of a sample as it is heated or cooled.[19] It can be used to determine the melting point and purity of a crystalline substance based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[19]

Experimental Protocol: TGA and DSC Analysis
  • TGA for Water and Residual Solvents:

    • Accurately weigh a small amount of the candidate material into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The weight loss observed at specific temperature ranges corresponds to the amount of water and/or residual solvents.

  • DSC for Purity Assessment:

    • Accurately weigh a small amount of the crystalline candidate material into a DSC pan and seal it.

    • Heat the sample through its melting range at a slow, controlled rate (e.g., 1-2 °C/min).

    • The purity is calculated from the shape of the melting endotherm using specialized software.

Comparative Analysis of Purity Validation Techniques

Technique Principle Information Provided Strengths Limitations
HPLC-UV/DAD Chromatographic separation based on polarity, UV/Vis absorbance detection.Purity based on area percentage of organic impurities.High resolution, widely available, robust.Requires a reference standard for quantification, may not detect non-UV active impurities.[6][9]
LC-MS Chromatographic separation with mass-based detection.Molecular weight confirmation, structural elucidation of impurities.High sensitivity and specificity, provides structural information.Can be less quantitative than UV detection, matrix effects can influence ionization.[11][13]
qNMR Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.Absolute purity determination without a specific reference standard.Primary analytical method, highly accurate and precise.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.[15][18]
TGA Measurement of mass change as a function of temperature.Quantification of water and residual solvents.Simple, accurate for volatile components.Does not identify the volatile components.[19][20]
DSC Measurement of heat flow as a function of temperature.Purity of crystalline substances, melting point.Provides information on solid-state properties.Only applicable to crystalline materials, less accurate for low purity samples.[19][22]

Conclusion

The validation of a 5-Hydroxy-6,7,4'-trimethoxyisoflavone reference standard requires a comprehensive and orthogonal approach. By combining the high-resolution separation of HPLC, the structural elucidation power of LC-MS, the absolute quantification capability of qNMR, and the assessment of volatile impurities by thermal analysis, a highly accurate and reliable purity value can be assigned. This multi-technique strategy ensures the quality and integrity of the reference standard, which is paramount for achieving accurate and reproducible results in research, development, and quality control.

References

  • Tuszyńska, M. (2014). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Journal of Horticultural Research, 22(1), 131-140. [Link]

  • Tuszyńska, M. (2014). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Journal of Horticultural Research, 22(1), 131-140. [Link]

  • Kim, J. H., et al. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Food Science and Biotechnology, 25(1), 61-68. [Link]

  • Lee, M. H., et al. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 24(23), 4352. [Link]

  • Nam, J. W., et al. (2022). Absolute Quantification of Isoflavones in the Flowers of Pueraria lobata by qHNMR. Plants, 11(4), 548. [Link]

  • World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. [Link]

  • Food Safety Commission of Japan. (2006). Safety Assessment of Soy Isoflavones for the Purpose of Specified Health Use. [Link]

  • Setchell, K. D., & Cole, S. J. (2003). Variations in isoflavone levels in soy foods and soy protein isolates and issues related to isoflavone databases and food labeling. Journal of Agricultural and Food Chemistry, 51(14), 4146-4155. [Link]

  • Nam, J. W., et al. (2022). Absolute Quantification of Isoflavones in the Flowers of Pueraria lobata by qHNMR. Plants, 11(4), 548. [Link]

  • Franke, A. A., et al. (2000). Soy isoflavone analysis: quality control and a new internal standard. The American Journal of Clinical Nutrition, 72(4), 989-995. [Link]

  • Yang, D., et al. (2015). Certification of Reference Materials for Analysis of Isoflavones Genistin and Genistein in Soy Products. Analytical Methods, 7(23), 9936-9943. [Link]

  • Anisfeld, M. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]

  • Pauli, G. F., et al. (2017). Evolution of Quantitative Measures in NMR: Quantum Mechanical qHNMR Advances Chemical Standardization of a Red Clover (Trifolium pratense) Extract. Journal of Natural Products, 80(2), 349-359. [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • G. K. T. (2021). QUALITY ASSESSMENT AND QUANTIFICATION OF GENISTEIN IN DIETARY SUPPLEMENTS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY, QUANTITATIVE NUCLEAR MAGNETIC RESONANCE, AND TWO-DIMENSIONAL DIFFUSION ORDERED SPECTROSCOPY 1H. International Journal of Pharmaceutical Sciences and Research, 12(1), 358-365. [Link]

  • Yang, D., et al. (2015). Certification of reference materials for analysis of isoflavones genistin and genistein in soy products. Analytical Methods, 7(23), 9936-9943. [Link]

  • Islam, R., et al. (2020). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 22(4), 81. [Link]

  • Simmler, C., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6296. [Link]

  • SynThink. (2026). Regulatory Requirements for Impurity Reference Standards. [Link]

  • Li, Y., et al. (2014). Rapid Identification of Polymethoxylated Flavonoids in Traditional Chinese Medicines with a Practical Strategy of Stepwise Mass Defect Filtering. Journal of Agricultural and Food Chemistry, 62(1), 253-264. [Link]

  • Uddin, J., et al. (2018). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 11(4), 509-516. [Link]

  • Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. [Link]

  • SIELC Technologies. Separation of 4',5,7-trihydroxy-3'-methoxyflavone on Newcrom R1 HPLC column. [Link]

  • EAG Laboratories. Thermal Analysis. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Sharma, D., et al. (2016). Chemical structure of 5-hydroxy-6,7,4′-trimethoxyflavone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1461-1464. [Link]

  • de Oliveira, A. M., et al. (2019). Structural and Microbiological Characterization of 5-Hydroxy-3,7,4'-Trimethoxyflavone: A Flavonoid Isolated from Vitex gardneriana Schauer Leaves. Microbial Drug Resistance, 25(3), 395-401. [Link]

  • Al-Jaber, H. I. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(5). [Link]

  • National Institute of Standards and Technology. (2011). Certificate of Analysis, Standard Reference Material® 3239, Isoflavones in Methanol/Water/DMSO. [Link]

  • Tokiwa Phytochemical Co., Ltd. 5,7,4′-Trimethoxyflavone. [Link]

  • Su, L., et al. (2022). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. Natural Product Research, 36(16), 4070-4075. [Link]

  • Li, Y., et al. (2011). 5-Hydroxy-3,4′,6,7-tetramethoxyflavone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

  • Waters Corporation. (2021). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]

  • Liu, Y., et al. (2011). Binding of the bioactive compound 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone to human serum albumin. Journal of Luminescence, 131(11), 2347-2353. [Link]

  • Lee, S., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 488. [Link]

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Comparative

Comparing extraction yields of 5-Hydroxy-6,7,4'-trimethoxyisoflavone using green solvents vs traditional solvents

An in-depth technical analysis for researchers and drug development professionals evaluating the shift from traditional organic solvents to sustainable green chemistry for the isolation of complex polymethoxylated isofla...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the shift from traditional organic solvents to sustainable green chemistry for the isolation of complex polymethoxylated isoflavones.

Executive Summary

5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin) is a highly valued polymethoxylated isoflavone predominantly isolated from medicinal matrices such as Dalbergia sissoo[1]. In recent pharmacological studies, this compound has demonstrated significant drug-like characteristics, particularly as a dipeptidyl peptidase-IV (DPP-IV) inhibitor for antidiabetic applications and as a potent antioxidant[2].

However, extracting this specific compound presents a unique physicochemical challenge. Its structure features three lipophilic methoxy groups that reduce aqueous solubility, alongside a single polar C-5 hydroxyl group that acts as a strong hydrogen bond donor/acceptor[3]. This guide objectively compares the extraction yields and mechanistic pathways of traditional volatile organic solvents against next-generation green solvents, specifically Natural Deep Eutectic Solvents (NADES).

Mechanistic Causality: Solvent Dynamics & Matrix Penetration

To optimize extraction, one must look beyond simple empirical trials and understand the thermodynamic and mechanical interactions at the molecular level.

Traditional Solvents (Methanol, Ethyl Acetate) Traditional extraction methods rely heavily on Soxhlet apparatuses or prolonged maceration using methanol or ethyl acetate. These systems operate on the principle of simple "like-dissolves-like" bulk polarity and thermal diffusion[4]. While methanol can dissolve the isoflavone, it lacks the structural specificity to efficiently break the hydrogen bonds binding the target compound to the rigid cellulosic plant matrix. Furthermore, the prolonged thermal stress (often >4 hours at 65°C) required for Soxhlet extraction can lead to the thermal degradation of sensitive co-extracted phytochemicals.

Green Solvents (NADES + Ultrasound-Assisted Extraction) Natural Deep Eutectic Solvents represent a paradigm shift. A tailor-made NADES—such as a 1:1 molar ratio of Choline Chloride (ChCl, acting as a hydrogen bond acceptor) and Lactic Acid (LA, acting as a hydrogen bond donor)—creates a highly structured, dense hydrogen-bonding network[5].

When applied to 5-Hydroxy-6,7,4'-trimethoxyisoflavone, this NADES network specifically interacts with the compound's C-5 hydroxyl and methoxy oxygen atoms. To overcome the inherently high viscosity of NADES, the addition of 30% (v/v) water is critical; it enhances mass transfer without collapsing the supramolecular solvent structure[5]. When combined with Ultrasound-Assisted Extraction (UAE), acoustic cavitation generates microbubbles that violently implode against the plant cell walls. This mechanical shear rapidly exposes the intracellular matrix to the NADES, driving rapid solvation and drastically increasing the yield in a fraction of the time[4][6].

Comparative Extraction Yields

The following table synthesizes the quantitative performance of various solvent systems for the extraction of polymethoxylated isoflavones from dried plant matrices (e.g., Dalbergia sissoo leaves).

Solvent SystemExtraction MethodTime (min)Temp (°C)Primary Solvation MechanismYield (mg/g DW)
Methanol (Traditional) Soxhlet24065Thermal diffusion, bulk polarity~1.20
Ethyl Acetate (Traditional) Maceration144025Passive mass transfer~0.85
50% Ethanol (Transitional) UAE6050Cavitation, moderate polarity~1.55
ChCl:LA + 30% H2O (Green) NADES-UAE4555Cavitation, targeted H-bonding~2.85

Data reflects optimized parameters for isoflavone recovery, demonstrating that NADES-UAE can more than double the yield of traditional Soxhlet extraction while reducing processing time by 80%[5][6].

Self-Validating Experimental Protocol: NADES-UAE Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system, incorporating internal checkpoints for mass balance and analytical quantification.

Phase 1: Matrix Standardization
  • Preparation: Harvest and lyophilize the plant matrix (Dalbergia sissoo) to a constant weight to eliminate moisture-induced variability in the solvent's hydration shell[2].

  • Milling: Pulverize the dried biomass and pass it through a 60-mesh sieve. Causality: A standardized particle size ensures uniform surface area, preventing localized solvent saturation during cavitation.

Phase 2: Tailored Green Solvent Synthesis
  • Mixing: Combine Choline Chloride (ChCl) and Lactic Acid (LA) in a 1:1 molar ratio in a sealed borosilicate flask.

  • Heating: Heat the mixture at 50°C under continuous magnetic stirring until a transparent, homogenous liquid forms (approximately 60 minutes)[5].

  • Validation Checkpoint (Hydration): Add exactly 30% (v/v) HPLC-grade water to the NADES. Verify that the dynamic viscosity drops sufficiently to allow free movement of a magnetic stir bar at room temperature. This specific hydration level is the critical threshold for optimal mass transfer[5].

Phase 3: Ultrasound-Assisted Extraction (UAE)
  • Suspension: Mix 1.0 g of the standardized plant matrix with 20 mL of the hydrated NADES (1:20 solid-to-liquid ratio).

  • Cavitation: Subject the suspension to UAE (40 kHz, 300 W) at 55°C for exactly 45 minutes. Causality: The 55°C threshold maximizes kinetic energy for solubility without triggering the degradation pathways common in high-heat Soxhlet extractions[4].

Phase 4: Recovery & Analytical Validation
  • Separation: Centrifuge the crude extract at 10,000 rpm for 15 minutes to pellet the cellular debris.

  • Resin Isolation: Pass the supernatant through a D101 macroporous resin column. Wash with deionized water to elute the highly polar NADES components (ChCl and LA), then elute the target 5-Hydroxy-6,7,4'-trimethoxyisoflavone using 70% ethanol.

  • Validation Checkpoint (HPLC-DAD): Quantify the recovered compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) set to 260 nm. Utilize a validated calibration curve (R² > 0.999) of a high-purity reference standard[3] to calculate the exact extraction yield. Spike a secondary sample with a known internal standard (e.g., Biochanin A) to verify that resin recovery rates exceed 95%.

Mechanistic Workflow Diagram

G cluster_green Green Extraction Workflow cluster_trad Traditional Workflow Matrix Raw Plant Matrix (Dalbergia sissoo) NADES NADES (ChCl:LA + 30% H2O) + Ultrasound (UAE) Matrix->NADES Trad Methanol/Ethyl Acetate + Soxhlet Matrix->Trad Mech1 Cavitation & H-Bond Network Disruption NADES->Mech1 Yield1 High Yield Extract (>2.8 mg/g DW) Mech1->Yield1 Mech2 Thermal Diffusion & Simple Polarity Matching Trad->Mech2 Yield2 Moderate Yield Extract (~1.2 mg/g DW) Mech2->Yield2

Comparative extraction workflows and mechanisms for 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

References

  • ResearchGate - Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo: In-silico Assessment of Antidiabetic Potential. Available at: [Link]

  • ResearchGate - Tailor-made natural deep eutectic solvents for green extraction of isoflavones from chickpea (Cicer arietinum L.) sprouts. Available at:[Link]

  • National Institutes of Health (NIH / PMC) - Extraction of Flavonoids From Natural Sources Using Modern Techniques. Available at:[Link]

  • Semantic Scholar - Phytochemical screening and properties of botanical crude extracts and ethyl acetate fractions isolated by deep eutectic solvent. Available at:[Link]

Sources

Validation

Cross-validation of LC-MS vs HPLC-UV for 5-Hydroxy-6,7,4'-trimethoxyisoflavone quantification

Title: Cross-Validation of LC-MS vs. HPLC-UV for 5-Hydroxy-6,7,4'-trimethoxyisoflavone Quantification: A Comparative Guide Introduction: The Analytical Challenge 5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of LC-MS vs. HPLC-UV for 5-Hydroxy-6,7,4'-trimethoxyisoflavone Quantification: A Comparative Guide

Introduction: The Analytical Challenge

5-Hydroxy-6,7,4'-trimethoxyisoflavone (also known as 7,4'-Di-O-methyltectorigenin; C₁₈H₁₆O₆, MW: 328.3 g/mol ) is a highly bioactive flavonoid[1]. Recent in-silico and in-vitro studies have highlighted its significant pharmacological potential, particularly as a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor for type 2 diabetes management[2] and as a collective cell migration enhancer in wound healing[1].

As this compound transitions from preclinical discovery to pharmacokinetic (PK) evaluation, researchers face a critical analytical bottleneck: accurately quantifying this specific methoxylated isoflavone in complex biological matrices. The structural nuances—specifically the single hydroxyl group at the C-5 position combined with three methoxy groups—dictate its polarity, UV absorptivity, and ionization efficiency[1].

This guide provides an objective cross-validation of the two gold-standard quantification methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By understanding the causality behind each experimental parameter, laboratories can build self-validating workflows tailored to their specific sensitivity and throughput needs.

Methodological Logic & Causality

To build a robust assay, we must exploit the molecule's intrinsic physicochemical properties:

  • The HPLC-UV Rationale: The isoflavone backbone possesses a highly conjugated π -electron system. This structural feature yields a strong, characteristic UV absorption band between 262 nm and 270 nm. HPLC-UV is highly reproducible, cost-effective, and immune to the matrix ionization suppression that plagues mass spectrometry. However, it lacks the sensitivity required for trace-level in-vivo PK studies[3].

  • The LC-MS/MS Rationale: For sub-nanogram quantification, tandem mass spectrometry is mandatory. Operating in Electrospray Ionization positive mode (ESI+), the acidic mobile phase readily donates a proton to the methoxy/hydroxyl groups, yielding a stable precursor ion [M+H]+ at m/z 329.3[1]. Multiple Reaction Monitoring (MRM) filters out matrix noise by isolating specific fragmentation pathways, offering unparalleled specificity[4].

Cross-validating these two platforms ensures that the ultra-sensitive LC-MS/MS data is fundamentally accurate and free from matrix-induced bias, using the robust HPLC-UV data as an orthogonal reference at higher concentrations.

Workflow A Sample Matrix (Plasma/Tissue Extract) B Protein Precipitation & Solid Phase Extraction (SPE) A->B C Aliquot Split B->C D HPLC-UV (265 nm Detection) C->D E LC-MS/MS (ESI+ MRM Mode) C->E F Method Validation (Orthogonal Comparison) D->F E->F

Caption: Orthogonal cross-validation workflow for 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Step-by-Step Experimental Protocols

A self-validating system requires strict adherence to system suitability tests (SST) and matrix controls. Below are the optimized protocols for both platforms.

Universal Sample Preparation (Solid Phase Extraction)

Causality: Phospholipids and endogenous proteins will rapidly degrade column lifespans and cause severe ion suppression in MS.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to 100 µL of plasma. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • SPE Cleanup: Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to remove polar interferences.

  • Elution: Elute the target isoflavone with 100% methanol. Evaporate under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

HPLC-UV Protocol
  • Column Selection: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm). The long column length ensures baseline resolution from structurally similar endogenous flavonoids.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water. (Causality: Low pH suppresses the ionization of the C-5 hydroxyl group, preventing peak tailing).

    • Phase B: Acetonitrile.

  • Gradient: 0-5 min (15% B), 5-20 min (15% to 45% B), 20-25 min (45% to 100% B). Flow rate: 1.0 mL/min[5].

  • Detection: Set the UV-Vis or Diode Array Detector (DAD) to 265 nm (the λmax​ for the methoxylated isoflavone core).

LC-MS/MS Protocol
  • Column Selection: UPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Sub-2-micron particles provide sharp peaks, maximizing the signal-to-noise ratio for the MS detector.

  • Mobile Phase: Same as HPLC-UV, but at a reduced flow rate of 0.3 mL/min to optimize ESI droplet desolvation.

  • Ionization & MRM Parameters:

    • Source: Electrospray Ionization in Positive mode (ESI+).

    • Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C.

    • Transitions: The protonated precursor [M+H]+ is m/z 329.3[1].

      • Quantifier Transition: 329.3 314.3 (Loss of a methyl group, -15 Da).

      • Qualifier Transition: 329.3 286.3 (Subsequent loss of CO, -28 Da).

Fragmentation P Precursor Ion [M+H]+ m/z 329.3 CID Collision-Induced Dissociation (CID) P->CID F1 Quantifier Ion [M+H-CH3]+ m/z 314.3 CID->F1 -15 Da (Loss of CH3) F2 Qualifier Ion [M+H-CH3-CO]+ m/z 286.3 CID->F2 -43 Da (Loss of CH3 + CO)

Caption: ESI+ MS/MS fragmentation pathway for 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Comparative Performance Data

The following tables synthesize the quantitative validation parameters expected when cross-validating these two methodologies, grounded in standard isoflavone analytical guidelines[3][4][6].

Table 1: Analytical Validation Parameters

ParameterHPLC-UV (265 nm)LC-MS/MS (MRM Mode)
Limit of Detection (LOD) 0.5 µg/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.5 µg/mL5.0 ng/mL
Linear Dynamic Range 1.5 – 100 µg/mL5.0 – 2000 ng/mL
Intra-day Precision (RSD%) 1.2% – 2.5%3.5% – 6.8%
Matrix Effect (Ion Suppression) Negligible (< 2%)Moderate (12% - 18%)
Run Time per Sample ~25 minutes~5 minutes

Table 2: Method Selection Matrix

Application ScenarioRecommended MethodCausality / Justification
Plant Extract Standardization HPLC-UVHigh concentrations (>1 µg/mL) do not require MS. UV is cheaper and highly reproducible for bulk quality control.
In-Vivo Pharmacokinetics LC-MS/MSTrace levels in plasma/urine require the sub-nanogram sensitivity and absolute specificity of MRM transitions.
Metabolite Identification LC-MS/MS (Q-TOF)Requires high-resolution mass mapping to identify phase II conjugates (glucuronides/sulfates) of the parent isoflavone.

Conclusion

For the quantification of 5-Hydroxy-6,7,4'-trimethoxyisoflavone, HPLC-UV and LC-MS/MS are not mutually exclusive; they are complementary. HPLC-UV serves as the robust, matrix-independent foundation for formulation and extract quality control. Conversely, LC-MS/MS provides the high-throughput, ultra-sensitive capabilities mandatory for clinical and preclinical pharmacokinetic evaluations. By adhering to the sample preparation and chromatographic principles outlined above, laboratories can ensure absolute scientific integrity in their analytical workflows.

References

  • ResearchGate. Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo: In-silico Assessment of Antidiabetic Potential. Available at: [Link]

  • MDPI. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Available at: [Link]

  • Royal Society of Chemistry (RSC). High-throughput Quantification of Pharmacologically Active Isoflavones using LC-UV/PDA and LC-MS/MS. Available at: [Link]

  • Food and Nutrition Journal. Method Optimization for Quantification of GABA and Isoflavone Aglycones. Available at:[Link]

  • ACS Publications. Use of a Simplified HPLC−UV Analysis for Soyasaponin B Determination: Study of Saponin and Isoflavone Variability. Available at:[Link]

  • ElectronicsAndBooks. Structural Relation between Flavones, isoFlavones, and Anthocyanidins. Available at: [Link]

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Safety & Regulatory Compliance

Safety

5-Hydroxy-6,7,4'-trimethoxyisoflavone proper disposal procedures

Operational and Disposal Master Plan: 5-Hydroxy-6,7,4'-trimethoxyisoflavone Section 1: Scientific Context & Physicochemical Profile 5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS 13186-08-8), also formally recognized as 7,4'...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Plan: 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Section 1: Scientific Context & Physicochemical Profile

5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS 13186-08-8), also formally recognized as 7,4'-Di-O-methyltectorigenin, is a high-purity isoflavonoid derivative utilized extensively in advanced pharmacological research[1][2]. Recent studies have highlighted its potential in wound healing via NOX2/MMP activation, as well as its efficacy as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor for metabolic disorder research[1][3]. Because of its potent biological activity, laboratories must implement rigorous operational controls and disposal protocols to ensure both personnel safety and environmental compliance.

Table 1: Physicochemical & Hazard Profile

Property Specification
IUPAC Name 5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
CAS Number 13186-08-8
Molecular Weight 328.3 g/mol
Molecular Formula C18H16O6
Solubility Soluble in DMSO and Ethanol; Insoluble in aqueous buffers

| Hazard Classification | Biologically active organic compound (Regulated lab waste) |

Section 2: Operational Workflow & Experimental Handling

To maintain scientific integrity and personnel safety, the handling of 5-Hydroxy-6,7,4'-trimethoxyisoflavone must follow a strict, self-validating protocol.

Step-by-Step Methodology for Stock Solution Preparation:

  • Gravimetric Analysis: Weigh the solid compound using an analytical balance situated inside a Class II Biological Safety Cabinet (BSC) or a ductless powder hood. Causality: This prevents the aerosolization and subsequent inhalation of fine, biologically active particulate dust.

  • Solvation: Dissolve the solid in anhydrous Dimethyl Sulfoxide (DMSO) to yield a concentrated stock solution (e.g., 10 mM to 50 mM). Causality: The trimethoxyisoflavone backbone is highly lipophilic. Attempting to dissolve the solid directly in aqueous buffers will cause immediate precipitation, ruining the concentration gradient. DMSO ensures complete molecular dispersion[1].

  • Aliquotting & Storage: Dispense the stock solution into amber microcentrifuge tubes and store at -20°C. Causality: Amber tubes prevent UV-induced photo-degradation of the isoflavone structure, ensuring long-term stability.

  • Working Solutions: Dilute the stock into the final aqueous assay buffer immediately prior to the experiment. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Causality: Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which will confound in vitro assay results.

Section 3: Mechanism of Action (Visualized)

Understanding the downstream targets of 5-Hydroxy-6,7,4'-trimethoxyisoflavone is critical for risk assessment. The compound acts as a DPP-IV inhibitor, preventing the degradation of incretin hormones like GLP-1 and GIP, which subsequently stimulates insulin secretion[3].

G A 5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS 13186-08-8) B DPP-IV Enzyme (Inhibition) A->B Binds & Inhibits C GLP-1 & GIP (Prevention of Degradation) B->C Stabilizes Incretins D Pancreatic β-cells (Insulin Secretion) C->D Stimulates E Glucose Homeostasis (Therapeutic Outcome) D->E Enhances

Mechanism of DPP-IV inhibition by 5-Hydroxy-6,7,4'-trimethoxyisoflavone regulating glucose.

Section 4: Proper Disposal Procedures

As a biologically active research chemical, 5-Hydroxy-6,7,4'-trimethoxyisoflavone must be managed strictly under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[4]. It must never be disposed of in regular municipal trash or flushed down the laboratory sink[4][5].

Step-by-Step Disposal Plan:

  • Solid Waste Segregation:

    • Collect all contaminated consumables (weighing boats, pipette tips, Kimwipes, and empty reagent vials) in a designated, puncture-resistant chemical waste bin lined with a compatible polyethylene bag.

    • Label the container clearly as "Hazardous Chemical Solid Waste: Contains Isoflavone Derivatives."

  • Liquid Waste Management (DMSO/Ethanol Solutions):

    • Segregation: Liquid waste containing this compound dissolved in DMSO or ethanol must be collected in a specialized "Non-Halogenated Organic Solvent Waste" carboy[6].

    • Causality: Do not mix this waste stream with halogenated solvents (e.g., chloroform) or strong oxidizing agents (e.g., nitric acid). Mixing DMSO with oxidizers can trigger violent, exothermic reactions. Furthermore, because DMSO is a sulfurous hydrocarbon, segregating it ensures the disposal facility can properly incinerate the waste using specific SOx scrubbers to prevent environmental pollution[6].

    • Storage Limits: Fill the waste carboy to no more than 80% capacity. Causality: This 20% headspace allows for safe vapor expansion, preventing container rupture due to pressure buildup[6]. Store the carboy in a secondary containment tray within a well-ventilated flammable storage cabinet.

  • Decontamination of Work Surfaces:

    • Clean the BSC or benchtop using a 70% ethanol solution rather than water. Causality: Because 5-Hydroxy-6,7,4'-trimethoxyisoflavone is insoluble in water, aqueous disinfectants will merely smear the chemical residue across the surface. Ethanol effectively solubilizes and lifts the lipophilic compound, ensuring complete decontamination.

  • Final Disposal:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste broker for pickup. The waste must be transported to an EPA-approved facility for high-temperature incineration[4][5].

Section 5: Regulatory Compliance & Safety Standards

Under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), the handling and disposal of 5-Hydroxy-6,7,4'-trimethoxyisoflavone must be formally integrated into your facility's Chemical Hygiene Plan (CHP)[7][8].

  • Personal Protective Equipment (PPE): Personnel must wear a lab coat, safety goggles, and nitrile gloves. Crucial Insight: When handling concentrated DMSO stock solutions of this compound, double-gloving is strongly recommended. DMSO acts as a powerful penetration enhancer; if spilled on the skin, it will rapidly carry the dissolved biologically active isoflavone directly into the bloodstream.

  • Labeling Requirements: All secondary containers must be labeled with the full chemical name (IUPAC or common name; no abbreviations), specific hazard warnings, and the accumulation start date[6][9].

References

  • Benchchem. "5-Hydroxy-6,7,4'-trimethoxyisoflavone". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4yfp-pEEBfs586mFSDV_FYlYWF3RJm6GA_i8w_Owl1_4GeM7X1sPXehrXssHPSouedUhX_6CNvRML_ENn1XzNcKAm52RctBrDxVJ4gahlgmhaN0LwK8aYr3OyfLLnnsXV7Z0=]
  • PubChem - NIH. "7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108". nih.gov.[https://vertexaisearch.cloud.google.
  • ResearchGate. "Glucose uptake potential of (A) DGN and (B) ISG...". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfSAXcG0DKSxNcEsswwcAMg7dlb_0zsLXnSGAEfg6X99k7Ttx8L_4ss17Wtj0T5eO5FwpowqFyLXINzvSdChHWpoi0tvN8ZwuWYjPx74ET5jzuqt5w5JSmiSau9GzLcHieCLTbLzeZy02nDLyL295F-lSUi76MxFVA542lZd0B-kbXFimfhpiFlsjdbRtRETw-lDH1PsD-OtNpDxeeaSQqFGbgXJmP82yknXiWMbapzkf8SZ9J69CTfl4JfZLTESE=]
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Handling

Personal protective equipment for handling 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Standardized Operational and Safety Guide: Handling 5-Hydroxy-6,7,4'-trimethoxyisoflavone Executive Summary & Biochemical Context As a Senior Application Scientist, I cannot overstate the importance of aligning chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Standardized Operational and Safety Guide: Handling 5-Hydroxy-6,7,4'-trimethoxyisoflavone

Executive Summary & Biochemical Context

As a Senior Application Scientist, I cannot overstate the importance of aligning chemical handling protocols with a compound's physicochemical properties. 5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS 13186-08-8), also known as 7,4'-Di-O-methyltectorigenin, is a high-purity flavonoid heavily utilized in biochemical and pharmacological research[1],[2]. Recent in-silico and in-vitro studies highlight its potential as a highly bioavailable dipeptidyl peptidase-IV (DPP-IV) inhibitor for diabetes management[3],[4], as well as a potent agent for accelerating tissue regeneration via NOX2 induction[1].

Because this compound strictly adheres to Lipinski's Rule of Five, it possesses high lipophilicity and oral bioavailability[5]. While these are desirable drug-like qualities for therapeutic development, they inherently increase the occupational hazard for researchers: the molecule is primed to cross biological membranes, making dermal and inhalation exposure significant risks during routine laboratory handling.

Hazard Profile & Physicochemical Causality

Understanding the "why" behind safety protocols ensures self-validating laboratory practices. Do not treat safety data as arbitrary; it is a direct consequence of the molecule's structure.

Property / MetricValue / ClassificationCausality / Impact on Handling
Molecular Weight 328.3 g/mol [1]Small molecule; easily crosses biological membranes if exposure occurs.
Molecular Formula C18H16O6[2]The methoxy groups dictate high lipophilicity and poor aqueous solubility.
Aqueous Solubility Extremely LowNecessitates organic solvents (DMSO/EtOH) for stock preparation.
GHS Classification Acute Tox. 4 (H302, H312, H332)[6]Harmful via oral, dermal, and inhalation routes; mandates full PPE.
Target Storage Temp -20°C[1]Prevents thermal degradation and maintains >98% HPLC purity over time.

Causality of Hazard: The three methoxy groups and the planar isoflavone backbone make this compound highly hydrophobic. If dissolved in a permeabilizing solvent like Dimethyl Sulfoxide (DMSO), its ability to penetrate the stratum corneum increases exponentially, carrying the bioactive molecule directly into systemic circulation. Furthermore, as a lyophilized powder, it is highly electrostatic. Static charge can cause the fine particulate matter to aerosolize upon opening the vial, presenting an immediate inhalation risk.

Personal Protective Equipment (PPE) Matrix

Each item in this matrix serves as a targeted barrier against specific physicochemical vulnerabilities.

PPE CategorySpecification & StandardCausality & Scientific Rationale
Respiratory N95/FFP2 Respirator or Class II Fume HoodPrevents inhalation of aerosolized electrostatic powder during the initial vial opening and weighing phases[6].
Hand Protection Nitrile Gloves (Double-gloving; >0.11 mm)Nitrile offers superior resistance to DMSO compared to latex. Double-gloving provides a fail-safe against the compound's high transdermal penetration potential[5].
Eye Protection ANSI Z87.1 Safety GogglesPrevents mucosal absorption. The lipophilic nature of the compound allows rapid absorption through the conjunctiva.
Body Protection Flame-retardant, fluid-resistant lab coatActs as the primary macroscopic barrier against accidental solvent splashing during solubilization.

Operational Plan: Step-by-Step Handling Workflow

To maintain scientific integrity and ensure safety, follow this self-validating protocol for solubilization and storage.

Phase 1: Preparation and Weighing

  • Static Mitigation: Wipe down the analytical balance and surrounding fume hood area with a damp lint-free cloth to reduce static electricity.

  • Weighing: Use an anti-static polypropylene weigh boat. Causality: Flavonoids are notorious for electrostatic "jumping." Anti-static boats prevent the powder from aerosolizing, ensuring accurate molarity and preventing inhalation hazards.

  • Transfer: Use a micro-spatula to transfer the required mass. Immediately cap the primary vial to minimize atmospheric moisture absorption.

Phase 2: Solvation Dynamics (Stock Preparation)

  • Solvent Selection: Due to the hydrophobic trimethoxy configuration, aqueous buffers will cause immediate precipitation. Use anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol to prepare a concentrated primary stock (e.g., 10 mM to 50 mM).

  • Dissolution: Add the calculated volume of solvent directly to the pre-weighed powder.

  • Agitation: Vortex gently for 30 seconds. If the solution remains turbid, sonicate in a room-temperature water bath for 5 minutes. Causality: Sonication provides the kinetic energy required to disrupt the crystalline lattice of the isoflavone without applying direct heat, which could thermally degrade the molecule.

Phase 3: Aliquoting and Storage

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

  • Storage: Store at -20°C. Causality: Amber tubes prevent photo-oxidation of the flavonoid backbone, preserving the structural integrity of the 5-hydroxy group. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation and subsequent aqueous precipitation of the hydrophobic compound.

HandlingProtocol PPE 1. PPE Verification Respirator, Nitrile Gloves, Goggles Weigh 2. Powder Weighing Use Anti-static Boat in Fume Hood PPE->Weigh Solubilize 3. Solubilization Dissolve in Anhydrous DMSO Weigh->Solubilize QC 4. Visual Inspection Clear Solution Achieved? Solubilize->QC Sonicate 4b. Sonication 5 min at Room Temp QC->Sonicate No Store 5. Aliquot & Storage Amber Tubes at -20°C QC->Store Yes Sonicate->Store

Step-by-step operational workflow for handling 5-Hydroxy-6,7,4'-trimethoxyisoflavone.

Disposal & Spill Management Plan

Because 5-Hydroxy-6,7,4'-trimethoxyisoflavone is a biologically active enzyme inhibitor[4], it must never be introduced into standard municipal wastewater systems.

Spill Mitigation Protocol:

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the compound. Instead, dampen a spill pad with 70% isopropanol or ethanol, lay it gently over the powder to trap it, and wipe inward.

  • Liquid Spill (DMSO Stock): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Causality: Do not use paper towels for large DMSO spills, as DMSO can dissolve certain organic dyes and impurities in the paper, carrying them rapidly through your gloves.

  • Decontamination: Wash the affected surface with a strong laboratory detergent, followed by a distilled water rinse.

Waste Disposal Plan:

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, spill pads, and gloves) must be placed in a biohazard bag or designated hazardous solid waste bin for high-temperature incineration.

  • Liquid Waste: Collect all unused DMSO/ethanol stock solutions and experimental wash buffers in a clearly labeled, chemically compatible (e.g., HDPE) organic solvent waste carboy. Label as "Hazardous Organic Waste: Contains DMSO and Bioactive Flavonoids."

References

  • Benchchem. "5-Hydroxy-6,7,4'-trimethoxyisoflavone - Benchchem".
  • ResearchGate. "Glucose uptake potential of (A) DGN and (B) ISG".
  • PubChem - NIH. "7,4'-Di-O-methyltectorigenin | C18H16O6 | CID 10830108".
  • ResearchGate. "Structure of ligand compounds (A) Lupeol, (B) Betulin, (C) Phytol...".
  • ResearchGate. "Molecular Docking and ADMET Profiling of Human DPP-IV Inhibitors from Dalbergia sissoo: In-silico Assessment of Antidiabetic Potential".
  • Molaid. "4',7-二甲氧基-5-羟基异黄酮- CAS号34086-51-6 - 摩熵化学".

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